molecular formula C27H45NO12 B606522 Cbz-NH-PEG8-C2-acid CAS No. 1334177-87-5

Cbz-NH-PEG8-C2-acid

Cat. No.: B606522
CAS No.: 1334177-87-5
M. Wt: 575.6 g/mol
InChI Key: ISVOBOLHCFBPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-N-amido-PEG8-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The protected amine can be deprotected by acidic conditions.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO12/c29-26(30)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVOBOLHCFBPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135401
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-87-5
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20,23,26-Octaoxa-2-azanonacosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cbz-NH-PEG8-C2-acid: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-C2-acid is a heterobifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2][3] The Cbz group provides a stable protecting group for the amine, the PEG chain enhances solubility and pharmacokinetic properties, and the carboxylic acid provides a reactive handle for conjugation.[4][5]

Chemical and Physical Properties

This compound is a well-characterized molecule with specific chemical and physical properties that are crucial for its application in chemical synthesis and bioconjugation. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C27H45NO12[2][6]
Molecular Weight 575.65 g/mol [1][2][6]
CAS Number 1334177-87-5[1][2][6]
IUPAC Name 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid[2]
SMILES O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1=CC=CC=C1[2]
Appearance Liquid or Solid Powder[1][2][3]
Purity Typically ≥95%[2][7]
Storage Conditions Long-term: -20°C to -18°C, protected from light and moisture. Short-term (shipping): Stable at ambient temperature for a few weeks.[3][8][9]
Solubility Soluble in organic solvents like DMSO and DMF.[8][10]

Applications in Drug Development

The primary application of this compound is as a PEG-based linker in the synthesis of PROTACs.[1][2][9][11] PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker, for which this compound is a valuable building block, plays a critical role in the efficacy of the PROTAC by dictating the distance and spatial orientation between the target protein and the E3 ligase.[12]

The hydrophilic PEG spacer of this compound can improve the solubility and cell permeability of the resulting PROTAC molecule.[12][13] Furthermore, this molecule can be utilized in other bioconjugation applications where a flexible, hydrophilic spacer is desired to connect two molecular entities, such as in the development of antibody-drug conjugates (ADCs) or for the modification of peptides and other biomolecules.[3][14][15]

Experimental Protocols

General Protocol for Amide Bond Formation

The terminal carboxylic acid of this compound can be readily coupled to a primary or secondary amine to form a stable amide bond. This is a fundamental reaction for its use as a linker.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • Coupling agents (e.g., EDC, HATU, HOBt)

  • A suitable base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Activation of the carboxylic acid: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., 1.1 eq of EDC and 1.1 eq of HOBt) and stir at room temperature for approximately 30 minutes to activate the carboxylic acid.[4][16]

  • Addition of the amine: In a separate vial, dissolve the amine-containing molecule (1.0 eq) and the base (e.g., 2.0 eq of DIPEA) in the anhydrous solvent.[16] Add this solution to the activated linker solution.

  • Reaction monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or TLC.[4][16]

  • Work-up and purification: Upon completion, quench the reaction with a small amount of water. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[4][16]

Deprotection of the Cbz Group

The Cbz protecting group is stable under many reaction conditions but can be selectively removed when needed, typically by catalytic hydrogenolysis.[10][17]

Materials:

  • Cbz-protected compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a reaction flask.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.[18]

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The crude product may be purified further if necessary.[18]

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis linker This compound intermediate Cbz-Protected Intermediate linker->intermediate Amide Coupling e3_ligand E3 Ligase Ligand (with amine) e3_ligand->intermediate target_ligand Target Protein Ligand (with amine) protac Final PROTAC target_ligand->protac intermediate->protac Cbz Deprotection (Hydrogenolysis) intermediate->protac Amide Coupling

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

PROTAC Mechanism of Action

This diagram outlines the mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of action for a PROTAC molecule leading to protein degradation.

References

Cbz-NH-PEG8-C2-acid structure and chemical formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cbz-NH-PEG8-C2-acid: A Core Component in Modern Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of bifunctional linker molecules is paramount. Among these, This compound has emerged as a significant tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules. This guide provides a comprehensive overview of its structure, chemical properties, and its pivotal role in advanced therapeutic modalities.

Molecular Structure and Chemical Properties

This compound is a heterobifunctional linker characterized by three key components: a carboxybenzyl (Cbz or Z) protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This distinct architecture allows for the strategic and sequential conjugation of two different molecular entities. The Cbz group provides robust protection for the amine, which can be selectively removed under specific conditions, while the terminal carboxylic acid offers a reactive site for coupling with amine-containing molecules. The PEG8 chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.[1][2]

The IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid.[3]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource(s)
Chemical Formula C27H45NO12[3][4][5][6][7]
Molecular Weight 575.65 g/mol [4][5][6][7]
CAS Number 1334177-87-5[2][3][5][6][7]
Appearance Viscous Liquid[5]
Purity ≥95%[2][7]
Storage -18℃ for long-term storage, avoid light[5][8]

Applications in Drug Development

The primary application of this compound lies in its role as a PEG-based PROTAC linker.[4] PROTACs are innovative heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][9] The linker is a critical component of a PROTAC, dictating the spatial orientation of the target protein and the E3 ligase to form a productive ternary complex. This compound serves as a versatile building block for constructing these linkers.[1][4]

Beyond PROTACs, this linker is also utilized in:

  • Bioconjugation: The hydrophilic PEG spacer improves the solubility and flexibility of bioconjugates.[2]

  • Peptide Modification: The Cbz group offers selective protection during peptide synthesis and can be removed under mild conditions.[2]

  • Drug Delivery and Nanotechnology: Its properties are beneficial in developing novel drug delivery systems and materials.[2][5]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, the general principles of its use in bioconjugation involve standard amide bond formation.

General Protocol for Amide Bond Formation

The terminal carboxylic acid of this compound can be coupled to a primary or secondary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand) to form a stable amide bond.

  • Activation of the Carboxylic Acid: The carboxylic acid is typically activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). This reaction is usually performed in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Coupling to the Amine: The amine-containing molecule, dissolved in a suitable buffer or solvent, is then added to the activated linker solution. The reaction is allowed to proceed at room temperature or 4°C for a specified period, typically ranging from a few hours to overnight.

  • Purification: The resulting conjugate is purified using standard techniques such as dialysis, size-exclusion chromatography, or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and coupling reagents.

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

PROTAC Synthesis Workflow

The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted below. This process involves the sequential conjugation of the linker with a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product Linker This compound Step1 1. Activate Carboxylic Acid (EDC, NHS) Linker->Step1 Ligand1 Target Protein Ligand (with amine) Step2 2. Couple to Ligand 1 (Amide Bond Formation) Ligand1->Step2 Ligand2 E3 Ligase Ligand (with amine) Step4 4. Couple to Ligand 2 (Amide Bond Formation) Ligand2->Step4 Step1->Step2 Activated Linker Intermediate Cbz-Protected Intermediate Step2->Intermediate Step3 3. Deprotect Cbz Group (e.g., Hydrogenolysis) Intermediate->Step3 Intermediate2 Amine-Functionalized Intermediate Step3->Intermediate2 Intermediate2->Step4 PROTAC PROTAC Molecule Step4->PROTAC

Caption: Generalized workflow for PROTAC synthesis.

References

A Technical Guide to Cbz-NH-PEG8-C2-acid: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular properties of Cbz-NH-PEG8-C2-acid, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, a representative experimental protocol for its application in PROTAC synthesis, and a visualization of the fundamental mechanism of action for the resulting therapeutic modalities.

Core Molecular Data

This compound is a well-defined chemical entity used in the field of chemical biology and drug discovery. Its core function is to serve as a flexible spacer, covalently connecting a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. This proximity, induced by the PROTAC molecule, leads to the ubiquitination and subsequent degradation of the target protein. The key quantitative data for this linker are summarized below.

PropertyValue
Molecular Weight 575.65 g/mol [1][2][3][4]
CAS Number 1334177-87-5[1][2][3][4]
Molecular Formula C27H45NO12[2][4][5]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][5] this compound plays a crucial role as the linker in these heterobifunctional molecules. The mechanism involves several key steps which are illustrated in the signaling pathway diagram below.

First, the PROTAC molecule enters the cell. Its two distinct ligands then bind simultaneously to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][3] The polyethylene (B3416737) glycol (PEG) chain of the linker provides the necessary flexibility and spatial orientation to facilitate the formation of this complex.[6] Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.[3][5] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The PROTAC Mechanism of Action.

Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a representative protocol for the synthesis of a PROTAC molecule, illustrating the use of this compound. This protocol outlines the key steps of amide bond formation to conjugate the linker with an amine-containing ligand.

Objective: To covalently link this compound to an amine-bearing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to form an intermediate for the final PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (1.0 equivalent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous organic solvents for work-up and purification (e.g., ethyl acetate (B1210297), dichloromethane)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for approximately 30-60 minutes to activate the carboxylic acid group of the linker, forming an NHS ester intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing E3 ligase ligand (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Slowly add the solution of the E3 ligase ligand to the activated linker solution from step 1.

    • Stir the reaction mixture at room temperature for 4 to 16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), until the starting materials are consumed.

    • Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Cbz-protected linker-ligand conjugate.

The resulting product can then undergo deprotection of the Cbz group, followed by a similar coupling reaction with a ligand for the protein of interest to complete the synthesis of the final PROTAC molecule.

The experimental workflow for the development and validation of a PROTAC is a multi-step process, beginning with design and synthesis, and progressing through biochemical and cellular assays to validate its efficacy and mechanism of action.

PROTAC_Development_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Purification->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A generalized experimental workflow for PROTAC drug development.

References

The Architectonics of Induced Proximity: A Technical Guide to Cbz-NH-PEG8-C2-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that results in the targeted degradation of pathogenic proteins.[1] These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to achieve this catalytic removal of proteins of interest (POIs).[2][3] The architecture of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[4] The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase).[5] This technical guide provides an in-depth examination of Cbz-NH-PEG8-C2-acid, a polyethylene (B3416737) glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs. We present illustrative quantitative data, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways and experimental workflows.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by acting as a molecular bridge between a target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically induce the degradation of subsequent target protein molecules.[2][4]

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the pivotal role of the linker in the formation of the ternary complex.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Recycle PROTAC Recycling Ternary_Complex->Recycle Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades Recycle->POI

PROTAC-mediated protein degradation pathway.

This compound: A Profile of the Linker

This compound is a heterobifunctional linker characterized by a carboxybenzyl (Cbz)-protected amine, a terminal carboxylic acid, and a hydrophilic spacer composed of eight polyethylene glycol (PEG) units. This structure imparts a unique combination of properties that are critical for PROTAC development.

  • Hydrophilicity : The PEG8 chain enhances the aqueous solubility of the PROTAC molecule, which can be advantageous for cell permeability and overall pharmacokinetic properties.[6]

  • Flexibility and Length : The eight repeating ethylene (B1197577) glycol units provide significant conformational flexibility and a defined spatial separation between the two ligands. This length is often a good starting point for optimization, as it can effectively span the distance between many target proteins and E3 ligases without the excessive entropic penalty of a much longer linker.[5][7]

  • Synthetic Tractability : The terminal carboxylic acid and the Cbz-protected amine allow for a controlled, sequential synthesis of the PROTAC molecule through standard amide bond formation. The Cbz group can be selectively removed under mild hydrogenation conditions.

Data Presentation: Illustrative Performance Metrics

While specific experimental data for a PROTAC utilizing the this compound linker is not publicly available, the following tables present representative data based on trends observed for PROTACs with similar mid-length PEG linkers. This data is intended for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Illustrative Degradation Efficiency of a Hypothetical PROTAC-PEG8

Target ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
Kinase XCereblon (CRBN)HEK293T25>90
Bromodomain YVHLHeLa15~95

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for PROTAC potency and efficacy, respectively.[8]

Table 2: Illustrative Biophysical Characterization of PROTAC-PEG8

InteractionAssayK_D (nM)Cooperativity (α)
PROTAC-PEG8 : Target ProteinSPR50N/A
PROTAC-PEG8 : E3 LigaseITC150N/A
Target Protein : PROTAC-PEG8 : E3 LigaseSPR105

K_D (dissociation constant) measures binding affinity. Cooperativity (α) is the ratio of the binary K_D to the ternary K_D and indicates the stability of the ternary complex.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTACs. The following are methodologies for key experiments, adapted for a hypothetical PROTAC synthesized with the this compound linker.

PROTAC Synthesis via Amide Coupling

This protocol outlines a general synthetic route for a PROTAC using the this compound linker.

Synthesis_Workflow Start Start Materials: - POI Ligand (amine-functionalized) - this compound - E3 Ligase Ligand (acid-functionalized) Step1 Step 1: Amide Coupling (Activate acid, add amine) Start->Step1 Intermediate1 Intermediate: POI-Linker(PEG8)-NH-Cbz Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (Hydrogenation) Intermediate1->Step2 Intermediate2 Intermediate: POI-Linker(PEG8)-NH2 Step2->Intermediate2 Step3 Step 3: Second Amide Coupling Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-E3 Ligase Step3->Final_PROTAC

Workflow for PROTAC synthesis.

Protocol:

  • Amide Coupling of POI Ligand:

    • Dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the POI ligand with a free amine group (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the product by reverse-phase HPLC.

  • Cbz Deprotection:

    • Dissolve the purified POI-linker intermediate in methanol.

    • Add Palladium on carbon (10% w/w).

    • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 2-6 hours.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Second Amide Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

    • Add the deprotected POI-linker intermediate (1.1 eq).

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by reverse-phase HPLC.

Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This assay directly measures the reduction of target protein levels within cells after PROTAC treatment.[10][11]

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblot 4. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 5. Detection & Analysis (Chemiluminescence) Immunoblot->Detection Data_Analysis 6. Data Analysis (Determine DC50 & Dmax) Detection->Data_Analysis

Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat cells for 18-24 hours with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20 µ g/lane ), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band densities and normalize the target protein band intensity to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine DC₅₀ and Dₘₐₓ.[8]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This assay assesses the kinetics and affinity of the PROTAC-induced ternary complex formation.[12][13]

Protocol:

  • Immobilization:

    • Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to determine the binary binding affinity (K_D).

    • Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k_d), and the ternary binding affinity (K_D).[9]

    • Calculate the cooperativity factor (α) by dividing the binary K_D (PROTAC:E3 ligase) by the ternary K_D.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its hydrophilic PEG8 spacer provides a favorable combination of solubility, flexibility, and length, which are critical for facilitating the formation of a productive ternary complex. While the optimal linker is highly dependent on the specific target protein and E3 ligase pair, the principles and protocols outlined in this guide provide a robust framework for researchers to rationally design, synthesize, and evaluate novel protein degraders. A systematic approach to linker optimization, informed by quantitative biophysical and cellular data, is paramount to advancing this transformative therapeutic modality.

References

The Strategic Role of the Cbz Protecting Group in Cbz-NH-PEG8-C2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group, a cornerstone in peptide synthesis and modern drug development, plays a pivotal role in the utility of heterobifunctional linkers like Cbz-NH-PEG8-C2-acid. This in-depth technical guide elucidates the critical functions of the Cbz group in this versatile linker, providing a comprehensive overview of its properties, applications, and the methodologies for its strategic removal.

Introduction to this compound: A Multifunctional Tool

This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation and medicinal chemistry.[1] Its structure is characterized by three key functional components:

  • A Carboxybenzyl (Cbz)-protected amine: This feature provides a stable, temporarily masked amino group, enabling orthogonal conjugation strategies.[2]

  • A hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer: This flexible chain enhances aqueous solubility, improves pharmacokinetic properties, and provides a defined spatial separation between conjugated molecules.

  • A terminal carboxylic acid: This functional group serves as a reactive handle for covalent attachment to amine-containing molecules, such as proteins, peptides, or small-molecule drugs, through the formation of stable amide bonds.[3]

The strategic placement of the Cbz group is paramount, allowing for a sequential and controlled approach to the synthesis of complex molecular architectures, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5]

The Core Function of the Cbz Protecting Group

The primary role of the Cbz group in this compound is to serve as a stable and reliable protecting group for the terminal amine. This protection is crucial for preventing unwanted side reactions during the initial conjugation steps involving the carboxylic acid moiety. The Cbz group's stability under a range of conditions allows for the selective reaction of the carboxylic acid end of the linker, ensuring a controlled and predictable synthetic route.

Orthogonality and Stability

A key advantage of the Cbz group is its orthogonality with other commonly used protecting groups in complex molecule synthesis, such as the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group.[6] The Cbz group is generally stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This orthogonality is fundamental to multi-step synthetic strategies, allowing for the selective deprotection of different functional groups at various stages of the synthesis.[7]

Table 1: Estimated Physicochemical and Stability Properties of Cbz-NH-PEG-Acid Linkers

PropertyValue/DescriptionReference/Note
Molecular Formula C27H45NO12[9]
Molecular Weight 575.65 g/mol [9]
Appearance Viscous Liquid[9]
Storage Conditions Long-term at -18°C, protected from light.[9]
Solubility Soluble in DMSO, DMF, and other polar organic solvents.[5]
Cbz Group Stability Generally stable under mildly acidic and basic conditions. Susceptible to cleavage by hydrogenolysis or strong acids.[8]
PEG Linker Stability The ether linkages of the PEG chain are generally stable under physiological conditions.[8]

Note: Some data is for similar molecules with shorter PEG chains and should be considered as a general guide. Experimental verification for specific applications is recommended.

Strategic Deprotection of the Cbz Group

The removal of the Cbz group is a critical step that unmasks the primary amine for subsequent functionalization. The choice of deprotection method depends on the sensitivity of the substrate and the presence of other functional groups. The most common and effective methods for Cbz cleavage are catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic cleavage.

Catalytic Hydrogenolysis

This is the most widely used and generally the cleanest method for Cbz deprotection. It involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and the byproducts, toluene (B28343) and carbon dioxide, are easily removed.

Table 2: Comparison of Cbz Deprotection Methods for Cbz-Protected Peptides

Deprotection StrategyReagents & ConditionsTypical Reaction TimeYield (%)Purity (%)Orthogonality Notes
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)2-16 hours>95%>98%Orthogonal to Boc and Fmoc groups.[7]
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA)1-4 hoursVariable (70-90%)Good to ExcellentNot orthogonal to Boc and other acid-labile groups.
Lewis Acid-Mediated Deprotection Aluminum trichloride (B1173362) (AlCl₃), Hexafluoroisopropanol (HFIP)2-16 hours>90%>95%Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.

Data is for a model Cbz-(Ala)4 peptide and serves as a general guideline.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use and deprotection of Cbz-NH-PEG-acid linkers. These protocols are based on procedures for similar molecules and can be adapted for this compound.

Protocol for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule (e.g., a protein of interest ligand for PROTAC synthesis).

Materials:

  • This compound

  • Amine-containing molecule (Substrate-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4]

  • Add the amine-containing molecule (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is then purified by flash column chromatography or preparative HPLC.

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group to expose the primary amine.

Materials:

  • Cbz-protected conjugate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 2-6 hours.[4]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-containing conjugate.

Visualization of Key Processes

Logical Workflow for Orthogonal Deprotection Strategy

The selection of a deprotection strategy is a critical decision in a multi-step synthesis. The following diagram illustrates the logical workflow for choosing an appropriate method for Cbz group removal in the presence of other common protecting groups.

G start Start with Cbz-protected molecule boc_check Is a Boc group present? start->boc_check fmoc_check Is an Fmoc group present? boc_check->fmoc_check No acid_cleavage Avoid Strong Acid Cleavage (e.g., TFA) boc_check->acid_cleavage Yes hydrogenolysis Use Catalytic Hydrogenolysis (H2, Pd/C) fmoc_check->hydrogenolysis No base_stable Cbz is stable to base (e.g., piperidine) fmoc_check->base_stable Yes end Proceed with synthesis hydrogenolysis->end acid_cleavage->fmoc_check lewis_acid Consider Lewis Acid (e.g., AlCl3/HFIP) acid_cleavage->lewis_acid base_stable->hydrogenolysis

Caption: Orthogonal deprotection decision workflow.

Experimental Workflow for PROTAC Synthesis

This compound is a valuable building block for the modular synthesis of PROTACs. The following diagram outlines a typical experimental workflow for constructing a PROTAC using this linker.

G start Start step1 Couple POI Ligand (with -NH2) to this compound start->step1 purify1 Purify POI-Linker-NH-Cbz conjugate (Chromatography) step1->purify1 step2 Deprotect Cbz group (Catalytic Hydrogenolysis) purify1->step2 purify2 Purify POI-Linker-NH2 step2->purify2 step3 Couple E3 Ligase Ligand (with -COOH) to POI-Linker-NH2 purify2->step3 purify3 Purify final PROTAC molecule (HPLC) step3->purify3 end Characterize PROTAC purify3->end

Caption: PROTAC synthesis workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The this compound linker is a key component in constructing these molecules that mediate this process.

G protac PROTAC (POI Ligand-Linker-E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitinated POI ternary->poly_ub Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome poly_ub->proteasome degradation Degradation of POI proteasome->degradation

Caption: PROTAC mechanism of action.

Conclusion

The Cbz protecting group is an indispensable component of the this compound linker, providing the necessary stability and orthogonality for the controlled synthesis of complex bioconjugates. Its reliable performance and the well-established protocols for its removal make it a preferred choice for researchers in drug discovery and development. A thorough understanding of the Cbz group's characteristics and the methodologies for its manipulation is essential for leveraging the full potential of this compound in creating next-generation therapeutics.

References

The Pivotal Role of the PEG8 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise chemical linkage of biomolecules is a cornerstone of innovation. Bioconjugation, the science of covalently coupling molecules to impart new functionalities, has given rise to powerful therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and performance of these complex molecules is the linker, a component that transcends its role as a mere spacer to become a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile.

Among the diverse array of linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable. This technical guide provides an in-depth exploration of the PEG8 spacer, a discrete PEG linker comprising eight ethylene (B1197577) glycol units. We will delve into its core physicochemical properties, its impact on the performance of bioconjugates, and provide detailed experimental protocols for its application and characterization.

Core Properties and Advantages of the PEG8 Spacer

A discrete PEG8 (dPEG8) spacer is a monodisperse compound, meaning it has a precisely defined length and molecular weight, which is crucial for creating homogenous bioconjugates with consistent and reproducible pharmacological profiles. The inherent physicochemical properties of the PEG8 spacer confer several key advantages in bioconjugation.

Physicochemical Properties of PEG8 Spacers and Their Advantages in Bioconjugates

cluster_properties Physicochemical Properties of PEG8 cluster_advantages Resulting Bioconjugate Advantages p1 Hydrophilicity a1 Improved Solubility & Reduced Aggregation p1->a1 a2 Enhanced Pharmacokinetics p1->a2 p2 Flexibility a3 Mitigation of Steric Hindrance p2->a3 p3 Defined Length (Monodisperse) a5 Product Homogeneity p3->a5 p4 Biocompatibility a4 Reduced Immunogenicity p4->a4

Caption: Core properties of PEG8 spacers and their resulting advantages in bioconjugates.

Enhanced Solubility and Reduced Aggregation

A significant hurdle in the development of bioconjugates, particularly ADCs, is the hydrophobicity of many potent cytotoxic payloads. This can lead to aggregation, poor solubility, and challenges in formulation. The hydrophilic nature of the PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation.[1][2] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments. For instance, the inclusion of a PEG8 spacer has been shown to be critical for enabling bioconjugation reactions in aqueous buffers with minimal organic co-solvents, a significant advantage when working with sensitive biomolecules.[2][3]

Mitigation of Steric Hindrance

Steric hindrance can prevent the efficient interaction between the conjugated molecules or between the bioconjugate and its target. The flexible and extended nature of the PEG8 spacer provides sufficient distance between the conjugated moieties, overcoming steric hindrance.[4] This is particularly important in applications such as biotin-avidin binding, where the binding pocket of avidin (B1170675) is deep within the protein structure, and in PROTACs, where the linker must orient two large proteins for an efficient interaction.[1]

Improved Pharmacokinetics

The PEG8 spacer can significantly improve the pharmacokinetic profile of a bioconjugate.[3] The hydrophilic PEG chain creates a hydration shell around the molecule, which increases its hydrodynamic volume. This larger size reduces renal clearance, leading to a longer circulation half-life.[3] Studies on ADCs have demonstrated that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with these benefits often plateauing around a length of eight PEG units.[2]

Quantitative Impact of PEG8 Spacers

The decision to incorporate a PEG8 spacer is driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the influence of PEG spacer length on various parameters.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Tolerability
ParameterPEG Spacer LengthObservationReference
Clearance Rate < PEG8Clearance rates increased rapidly.
≥ PEG8Clearance rates plateaued, indicating optimal reduction.[2]
Tolerability in Mice < PEG8Not well tolerated at a 50 mg/kg dose.
≥ PEG8Well tolerated at a 50 mg/kg dose.
Drug-to-Antibody Ratio (DAR) Hydrophobic LinkerProne to aggregation at DAR > 4.[2]
Hydrophilic Linker (PEG8)Enabled stable ADCs with a DAR of 8.[2]
Table 2: Impact of PEG Spacer Length on PROTAC Efficacy
PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PROTAC A 2 PEG units50>90HeLa[5]
PROTAC B 4 PEG units5>95HeLa[5]
PROTAC C 6 PEG units25>90HeLa[5]
BRD4 PROTAC 1 PEG225~90MV4-11[6]
BRD4 PROTAC 2 PEG43.9>95MV4-11[6]
BRD4 PROTAC 3 PEG612>95MV4-11[6]

Note: Data in Table 2 is representative and illustrates the common trend of an optimal, non-linear relationship between linker length and degradation efficiency.

Applications of PEG8 Spacers in Advanced Therapeutics

The advantageous properties of PEG8 linkers have made them integral components in the design of next-generation therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The PEG8 spacer plays a multifaceted role by enhancing the solubility of hydrophobic payloads, enabling higher and more efficacious drug-to-antibody ratios (DARs), and improving the pharmacokinetic profile of the ADC, leading to increased tumor accumulation.[1][7]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker is a critical component for the formation of a stable and productive ternary complex. PEG linkers, and often PEG8 specifically, are considered a "gold standard" in PROTAC design, providing the optimal spacing and flexibility required for efficient ubiquitination and subsequent degradation of the target protein.[1]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_proteins Cellular Proteins cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC Target Binder PEG8 Linker E3 Ligase Binder POI Target Protein (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of bioconjugates utilizing PEG8 spacers.

Protocol 1: Two-Step Conjugation using a Maleimide-PEG8-NHS Ester

This protocol describes the conjugation of an amine-containing molecule (e.g., an antibody) to a thiol-containing molecule (e.g., a payload or peptide) using a heterobifunctional Mal-PEG8-NHS ester linker.

Experimental Workflow for Two-Step Bioconjugation

Bioconjugation_Workflow start Start step1 Step 1: React Antibody-NH2 with Mal-PEG8-NHS Ester (pH 7.2-8.5) start->step1 purify1 Purify Maleimide-Activated Antibody (e.g., SEC) step1->purify1 step2 Step 2: React Purified Antibody-Mal with Payload-SH (pH 6.5-7.5) purify1->step2 quench Quench Reaction (e.g., with L-cysteine) step2->quench purify2 Purify Final Bioconjugate (e.g., SEC or HIC) quench->purify2 analyze Characterize Bioconjugate (HIC, SEC, MS) purify2->analyze end End analyze->end

Caption: General workflow for a two-step bioconjugation reaction.

Materials:

  • Amine-containing protein (e.g., antibody) at 1-10 mg/mL.

  • Thiol-containing molecule (e.g., drug, peptide).

  • Mal-PEG8-NHS ester crosslinker.

  • Amine-Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Thiol-Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; 10 mM L-cysteine for maleimide).

  • Desalting columns or dialysis cassettes.

Procedure:

Step 1: Reaction of Mal-PEG8-NHS Ester with Amine-Containing Protein

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Crosslinker Preparation: Immediately before use, dissolve the Mal-PEG8-NHS ester in anhydrous DMSO to a concentration of ~10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Purification: Immediately remove the excess crosslinker using a desalting column or dialysis, exchanging the maleimide-activated protein into the Thiol-Reaction Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule

  • Thiol Molecule Preparation: Ensure the thiol-containing molecule is reduced and in the Thiol-Reaction Buffer.

  • Conjugation Reaction: Add the purified maleimide-activated protein to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide-activated protein over the thiol-containing molecule is often used. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes.

  • Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess reagents and unconjugated molecules.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution (in DMSO).

  • Cell culture medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and buffers.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[8]

  • Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Repeat for the loading control antibody.

  • Detection: Detect the signal using an ECL substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[8]

Protocol 3: DAR Determination of an ADC by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.

Materials:

  • ADC sample.

  • HIC column (e.g., Tosoh Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[9]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v).[9]

Procedure:

  • System Setup: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.8 mL/min at 30°C.[9]

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: Inject the sample onto the column. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: Monitor the absorbance at 280 nm.[9]

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100[10]

Conclusion

The PEG8 spacer is a versatile and powerful tool in bioconjugation, offering a unique balance of hydrophilicity, flexibility, and a defined length. Its incorporation into bioconjugates like ADCs and PROTACs provides significant, quantifiable advantages, including improved solubility, reduced aggregation, enhanced pharmacokinetic profiles, and mitigation of steric hindrance. For researchers and drug development professionals, a thorough understanding of the properties of the PEG8 spacer and its impact on bioconjugate performance is essential for the rational design of the next generation of targeted therapies. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these complex and promising therapeutic agents.

References

Cbz-NH-PEG8-C2-acid: A Technical Guide to its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The landscape of modern drug discovery is increasingly focused on targeted therapies that offer higher efficacy and reduced off-target effects. Within this paradigm, heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality. The design and efficacy of these molecules are critically dependent on the chemical linker that connects the two active domains. This technical guide provides an in-depth overview of Cbz-NH-PEG8-C2-acid, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its applications in the synthesis of advanced therapeutics. We will cover its physicochemical properties, its primary role in PROTAC development, detailed experimental protocols for its use, and methods for the evaluation of the resulting conjugates.

Introduction to this compound

This compound is a heterobifunctional linker molecule widely employed in medicinal chemistry and drug development.[1] Its structure is defined by three key components:

  • A carboxybenzyl (Cbz or Z)-protected amine: This group provides a stable and reliable protecting group for the terminal amine, which can be selectively removed under specific, mild conditions, allowing for sequential and controlled conjugation.

  • An eight-unit polyethylene glycol (PEG8) chain: This hydrophilic spacer enhances the aqueous solubility of the resulting conjugate, a crucial property for bioavailability.[2] The flexibility and length of the PEG chain are critical for optimizing the spatial orientation between the two conjugated ligands to ensure a productive biological interaction.

  • A terminal carboxylic acid: This functional group serves as a reactive handle for covalent attachment to amine-containing molecules, such as protein ligands or targeting moieties, through the formation of a stable amide bond.

This unique combination of features makes this compound a valuable building block for the construction of complex therapeutic agents, most notably PROTACs.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its handling, characterization, and application in chemical synthesis. These properties are summarized in the table below.

PropertyValue
CAS Number 1334177-87-5
Molecular Formula C27H45NO12
Molecular Weight 575.6 g/mol [3]
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid[3]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and other polar organic solvents
Storage Conditions -20°C for long-term storage, protected from light and moisture[2]

Core Application: PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. These molecules are designed to co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1]

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
The Role of the PEG8 Linker

The linker is a critical determinant of a PROTAC's efficacy. The eight-unit PEG chain in this compound serves several key functions:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and lipophilic PROTAC molecule, which can improve its pharmacokinetic properties.

  • Flexibility and Length: The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the POI and the E3 ligase. An improperly sized linker can lead to steric hindrance or an unproductive complex, thereby diminishing the efficiency of protein degradation.

Synthetic Strategy and Experimental Protocols

The heterobifunctional nature of this compound allows for a controlled, sequential synthesis of PROTACs. The general workflow involves the initial conjugation of one ligand to the carboxylic acid terminus, followed by deprotection of the Cbz group and subsequent conjugation of the second ligand.

General Synthetic Workflow

Synthetic_Workflow start This compound + Ligand A-NH2 step1 Step 1: Amide Coupling (e.g., HATU, DIPEA in DMF) start->step1 intermediate Intermediate: Cbz-NH-PEG8-C2-Ligand A step1->intermediate step2 Step 2: Cbz Deprotection (e.g., H2, Pd/C in MeOH) intermediate->step2 deprotected_intermediate Deprotected Intermediate: NH2-PEG8-C2-Ligand A step2->deprotected_intermediate step3 Step 3: Amide Coupling (Ligand B-COOH, HATU, DIPEA) deprotected_intermediate->step3 final_product Final PROTAC: Ligand B-NH-PEG8-C2-Ligand A step3->final_product

Sequential synthesis of a PROTAC.
Protocol 1: Amide Bond Formation (Carboxylic Acid Terminus)

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine-containing ligand (Ligand A).

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing ligand (Ligand A-NH2) (1.1 eq)

    • HATU (1.2 eq) or EDC (1.2 eq) / NHS (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve the amine-containing ligand in a minimal amount of anhydrous DMF.

    • Add the ligand solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (Cbz-NH-PEG8-C2-Ligand A) by flash column chromatography.

Protocol 2: Cbz Group Deprotection

This protocol details the removal of the Cbz protecting group via catalytic hydrogenation to expose the primary amine.

  • Materials:

    • Cbz-protected intermediate (Cbz-NH-PEG8-C2-Ligand A)

    • 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate)

    • Methanol (B129727) (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol in a round-bottom flask suitable for hydrogenation.

    • Carefully purge the flask with an inert gas to remove oxygen.

    • Under the inert atmosphere, add 10% Pd/C to the solution. Caution: Palladium on carbon can be pyrophoric.

    • Evacuate the flask and backfill with hydrogen gas (a balloon filled with hydrogen is often sufficient for lab-scale reactions). Repeat this cycle three times.

    • Stir the reaction vigorously at room temperature for 2-16 hours.

    • Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

    • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The filtered catalyst can ignite upon drying in air. Keep it wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product (NH2-PEG8-C2-Ligand A), which is often used in the next step without further purification.

Protocol 3: Final Ligand Conjugation

The newly exposed amine on the deprotected intermediate is then coupled to the carboxylic acid of the second ligand (Ligand B-COOH) using a similar amide coupling protocol as described in section 4.2. The final PROTAC is then purified by preparative reverse-phase HPLC.

Characterization and Evaluation of PROTACs

Once synthesized, the PROTAC must be thoroughly characterized and evaluated for its biological activity.

Experimental Workflow for PROTAC Evaluation

Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation synthesis PROTAC Synthesis purification HPLC Purification synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization binding Binary Binding Assays (e.g., SPR, ITC) characterization->binding cell_treatment Treat Cells with PROTAC characterization->cell_treatment ternary Ternary Complex Formation (e.g., TR-FRET) binding->ternary result Optimized PROTAC Lead ternary->result western_blot Western Blot for Protein Degradation cell_treatment->western_blot quantification Quantify Degradation (DC50, Dmax) western_blot->quantification quantification->result

Typical workflow for the evaluation of novel PROTACs.
Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker is a critical parameter that must be empirically optimized. The following table provides illustrative data showing the impact of varying PEG linker lengths on key PROTAC performance metrics.

Note: The following data is representative and intended to illustrate the structure-activity relationship (SAR) of PEG linker length in PROTACs. Actual values will vary depending on the specific target protein, E3 ligase, and cell line used.

Illustrative PROTAC IDLinker Composition (Number of PEG units)DC50 (nM)Dmax (%)
PROTAC-137592
PROTAC-264098
PROTAC-3 8 35 >95
PROTAC-41211085

This representative data highlights that an optimal linker length, such as the PEG8 chain in this compound, can be crucial for achieving maximal potency and efficacy.

Other Potential Applications

While its primary use is in PROTAC synthesis, the heterobifunctional nature of this compound also makes it suitable for other bioconjugation applications in drug discovery, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, where the Cbz-protected amine and carboxylic acid allow for controlled, sequential conjugation.

  • Peptide Modification: It can be incorporated into peptides to enhance their solubility, stability, and pharmacokinetic properties.

  • Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems by conjugating a therapeutic agent to a targeting moiety (e.g., a small molecule or peptide that binds to a specific cell surface receptor).

Conclusion

This compound is a highly valuable and versatile tool in the field of modern drug discovery. Its well-defined structure, featuring orthogonal reactive ends and a biocompatible PEG8 spacer, provides medicinal chemists with a reliable building block for the systematic and rational design of complex therapeutics. Its principal application in the synthesis of PROTACs underscores the critical role of linker technology in advancing targeted protein degradation as a promising therapeutic modality. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists aiming to leverage the potential of this compound in their drug development programs.

References

A Technical Deep Dive into Heterobifunctional PEG Linkers for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, precision, stability, and efficacy are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, acting as molecular bridges that enhance the performance of complex biologics and targeted drug delivery systems.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding these versatile molecules, offering a critical resource for professionals in drug development and biomedical research.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that are chemically functionalized with two different reactive groups at their termini.[1][3] This unique structural feature allows for the sequential and specific conjugation of two distinct molecular entities, such as a targeting molecule like an antibody and a therapeutic payload like a small molecule drug.[1] The polyethylene glycol (PEG) backbone itself confers several significant advantages to the resulting bioconjugate, including:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[1]

  • Improved Pharmacokinetics: The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic volume of the conjugate. This increased size reduces renal clearance, thereby extending the circulation half-life of the therapeutic in the bloodstream.[1]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and lowering the potential for an adverse immune response.[2]

The ability to precisely control the length of the PEG chain provides an additional layer of optimization, allowing for fine-tuning of the distance between the conjugated molecules to maximize biological activity and stability.[1]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical design parameter in the development of bioconjugates. The choice of reactive end groups, the length of the PEG spacer, and the overall molecular weight significantly influence the physicochemical properties and biological activity of the final product. The following tables summarize quantitative data for a selection of commonly used heterobifunctional PEG linkers to facilitate comparison and selection.

Table 1: Amine-Reactive and Thiol-Reactive PEG Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
NHS-PEG4-MaleimideNHS EsterMaleimide (B117702)425.39429.1
NHS-PEG8-MaleimideNHS EsterMaleimide601.61843.5
NHS-PEG12-MaleimideNHS EsterMaleimide777.831257.9
SM(PEG)2NHS EsterMaleimide392.38220.7
SM(PEG)4NHS EsterMaleimide480.49429.1
SM(PEG)8NHS EsterMaleimide656.71843.5

Table 2: Click Chemistry PEG Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
DBCO-PEG4-NHS EsterDBCONHS Ester649.70429.1
DBCO-PEG8-NHS EsterDBCONHS Ester825.92843.5
Azide-PEG4-NHS EsterAzideNHS Ester416.41429.1
Azide-PEG8-NHS EsterAzideNHS Ester592.63843.5
Alkyne-PEG4-NHS EsterAlkyneNHS Ester415.42429.1

Table 3: Other Common Heterobifunctional PEG Linkers

Linker NameFunctional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
Carboxy-PEG4-MaleimideCarboxylic AcidMaleimide327.31429.1
Thiol-PEG4-NHS EsterThiolNHS Ester432.48429.1
Biotin-PEG4-NHS EsterBiotinNHS Ester613.71436.3
Folic Acid-PEG4-NHS EsterFolic AcidNHS Ester828.814-

Note: Spacer arm length is an approximation and can vary based on the conformation of the PEG chain.

Key Applications and Experimental Protocols

Heterobifunctional PEG linkers are instrumental in a variety of cutting-edge research and therapeutic applications. This section provides an overview of key applications and detailed experimental protocols for their use.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] Heterobifunctional PEG linkers are critical for the stable and specific attachment of the drug payload to the antibody.[3]

This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Thiol-containing cytotoxic drug

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • If targeting native disulfide bonds, partially reduce the antibody using a reducing agent like TCEP. A 10-100 fold molar excess of TCEP over the antibody is typically used.[4]

    • Incubate for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column.

  • Linker-Antibody Conjugation:

    • Prepare a 10 mM stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO.

    • Add the linker solution to the antibody solution at a 10- to 20-fold molar excess.[4]

    • Incubate for 1-2 hours at room temperature to allow the NHS ester to react with primary amines (lysine residues) or for 2-4 hours at room temperature or overnight at 4°C for the maleimide to react with thiols.[4]

  • Drug-Linker Conjugation:

    • Prepare a stock solution of the thiol-containing drug in DMSO.

    • Add the drug solution to the maleimide-activated antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[1]

  • Purification:

    • Purify the final ADC conjugate using SEC to remove unconjugated drug, linker, and other small molecules.[1]

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry.[5][6]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[7] PEG linkers are frequently used in PROTAC design to connect the target protein binder and the E3 ligase ligand.[7]

This protocol provides a general workflow for synthesizing a PROTAC.

Materials:

  • Target protein binder with a reactive handle (e.g., an amine or alkyne)

  • E3 ligase ligand with a complementary reactive handle (e.g., a carboxylic acid or azide)

  • Heterobifunctional PEG linker (e.g., Amine-PEGn-Carboxylic Acid or Azide-PEGn-Alkyne)

  • Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

  • Click chemistry reagents (if applicable, e.g., copper sulfate, sodium ascorbate)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • First Conjugation Step:

    • Dissolve the target protein binder and a molar excess of the heterobifunctional PEG linker in an anhydrous solvent.

    • If forming an amide bond, add coupling reagents and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the intermediate product by HPLC.

  • Second Conjugation Step:

    • Dissolve the purified intermediate from step 1 and the E3 ligase ligand in an appropriate solvent.

    • If performing a click chemistry reaction, add the necessary reagents.

    • Stir at room temperature until the reaction is complete, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Nanoparticle Functionalization

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery and imaging.[8] The PEG linker provides a hydrophilic and biocompatible coating, while the terminal functional group allows for the attachment of targeting ligands or therapeutic agents.[8]

This protocol describes the surface modification of gold nanoparticles.

Materials:

  • Gold nanoparticle solution

  • Thiol-PEGn-NHS Ester linker

  • Molecule to be conjugated (e.g., an antibody with available amine groups)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification method (e.g., centrifugation)

Procedure:

  • PEGylation of Nanoparticles:

    • Add the Thiol-PEGn-NHS Ester linker to the gold nanoparticle solution. The thiol group will spontaneously form a dative bond with the gold surface.

    • Incubate for several hours to ensure complete surface coverage.

    • Remove excess linker by centrifugation and resuspension in fresh buffer.

  • Conjugation of Targeting Ligand:

    • Add the antibody solution to the PEGylated nanoparticle solution.

    • The NHS ester will react with primary amines on the antibody.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation to remove unconjugated antibodies.

Visualization of Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex experimental workflows and biological mechanisms.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Final Purification & Characterization Antibody Antibody Reaction1 React (pH 7.2-7.5) Antibody->Reaction1 Linker NHS-PEG-Maleimide Linker Linker->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Purification1 Purification (e.g., Desalting) Activated_Ab->Purification1 Reaction2 React (pH 6.5-7.5) Purification1->Reaction2 Drug Thiol-containing Drug Drug->Reaction2 ADC Antibody-Drug Conjugate Reaction2->ADC Purification2 Purification (e.g., SEC) ADC->Purification2 Characterization Characterization (HIC, MS) Purification2->Characterization

Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate.

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (Protein of Interest) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation and drug delivery. Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of their properties, chemistries, and applications, as outlined in this guide, is crucial for researchers aiming to design and synthesize innovative and effective bioconjugates.

References

An In-depth Technical Guide to Cbz-NH-PEG8-C2-acid for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Primer for Researchers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one binds a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The linker is not merely a spacer but a critical component that governs the PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6]

This guide provides a comprehensive technical overview of Cbz-NH-PEG8-C2-acid , a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker, designed for researchers, scientists, and professionals beginning their work in PROTAC synthesis.

The Core Component: this compound

This compound is a popular linker for PROTAC development due to its defined structure and versatile chemical handles.[1] It incorporates three key features:

  • A Carboxybenzyl (Cbz)-Protected Amine: The Cbz group is a stable amine protecting group that is resilient to various reaction conditions, yet can be selectively removed, typically through mild catalytic hydrogenolysis.[7][8] This allows for a controlled, sequential approach to PROTAC assembly, which is essential for synthesizing these complex molecules.[7]

  • An Eight-Unit PEG Spacer: The PEG chain enhances the hydrophilicity and aqueous solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and cell permeability.[9][10] The length of the PEG linker is a critical parameter that must be optimized to facilitate the formation of a stable and productive ternary complex.[3][11]

  • A Terminal Carboxylic Acid: This functional group provides a reactive handle for standard amide coupling reactions with an amine-containing ligand, be it the warhead (POI binder) or the E3 ligase anchor.[12]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid[1]
CAS Number 1334177-87-5[1]
Molecular Formula C27H45NO12[1]
Molecular Weight 575.65 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98%[1]

PROTAC Mechanism of Action: A Signaling Pathway

PROTACs operate by inducing proximity between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, flagging it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

PROTAC-mediated protein degradation pathway.

PROTAC Synthesis: A Generalized Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound is a multi-step process. A typical workflow involves sequential amide coupling and deprotection steps to assemble the final molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - POI Ligand (Amine) - E3 Ligand (Acid) - this compound step1 Step 1: Amide Coupling start->step1 intermediate1 Cbz-Protected Intermediate (POI-Linker-NH-Cbz) step1->intermediate1 Couple POI Ligand to Linker Acid step2 Step 2: Cbz Deprotection intermediate1->step2 intermediate2 Amine Intermediate (POI-Linker-NH2) step2->intermediate2 Remove Cbz group step3 Step 3: Final Amide Coupling intermediate2->step3 crude_protac Crude PROTAC step3->crude_protac Couple E3 Ligand to Linker Amine step4 Step 4: Purification (e.g., RP-HPLC) crude_protac->step4 final_protac Final Purified PROTAC step4->final_protac

Generalized workflow for PROTAC synthesis.

Experimental Protocols

Detailed and reproducible protocols are essential for success in PROTAC synthesis and evaluation.

Protocol 1: Amide Coupling of Linker to an Amine-Containing Ligand

This procedure describes the coupling of the this compound to a ligand (e.g., for the POI) that contains a free amine.

  • Materials:

    • Amine-containing POI ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq) or other peptide coupling reagent

    • DIPEA (3.0 eq) or other non-nucleophilic base

    • Anhydrous DMF

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.[12]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[12][13]

    • In a separate flask, dissolve the amine-containing POI ligand in a minimal amount of anhydrous DMF.

    • Add the ligand solution to the activated linker mixture.[13]

    • Stir the reaction at room temperature for 4-12 hours.[13]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.[13]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.[13]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol is for the removal of the Cbz protecting group to reveal a reactive amine for the next coupling step.[7]

  • Materials:

    • Cbz-protected intermediate from Protocol 1

    • 10% Palladium on carbon (Pd/C)

    • Methanol or other suitable solvent

    • Hydrogen gas (H2)

  • Procedure:

    • Dissolve the Cbz-protected intermediate in methanol.[13]

    • Carefully add 10% Pd/C catalyst (typically 10-20 mol%).[13][14]

    • Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature for 2-6 hours.[13]

    • Monitor the reaction by LC-MS until the starting material is consumed.[14]

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often used immediately in the next step.[7][12]

Protocol 3: Final PROTAC Assembly

This protocol describes the final coupling of the deprotected amine intermediate with the second ligand (e.g., an E3 ligase ligand with a carboxylic acid).

  • Materials:

    • Amine intermediate from Protocol 2 (1.0 eq)

    • Carboxylic acid-containing E3 ligase ligand (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, using the deprotected amine intermediate and the carboxylic acid-containing E3 ligase ligand as the coupling partners.[12]

    • After workup, the crude PROTAC should be purified, typically by preparative reverse-phase HPLC, to yield the final, highly pure product.[11]

Protocol 4: Western Blot for Target Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells after PROTAC treatment.[15]

  • Materials:

    • Cultured cells (e.g., HEK293)

    • Completed PROTAC

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a set time (e.g., 18-24 hours).[15]

    • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify band intensities to determine the extent of protein degradation (Dmax) and the half-maximal degradation concentration (DC50).

Quantitative Data and Linker Optimization

The efficacy of a PROTAC is highly dependent on linker length and composition.[6] While data for the this compound linker specifically is not widely published in comparative studies, the principle of linker optimization is universal. The optimal linker length is target- and E3 ligase-dependent and must be determined empirically.[8] Table 2 provides representative data from various studies to illustrate how PEG linker length can impact degradation potency.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Efficacy Note: Data is compiled from various studies for illustrative purposes and is not a direct comparison.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4VHL115>90HEK293[13]
BTKCRBN25~95MOLM-14[13]
ERRαVHL320>85MCF7[13]
TBK1Unspecified~4 (12 atoms)<1000>80Unspecified[3]
TBK1Unspecified~7 (21 atoms)396Unspecified[3]

This data highlights the non-linear relationship between linker length and degradation efficiency, underscoring the necessity of synthesizing and testing a matrix of linker lengths for any new PROTAC project.[16]

Conclusion

The this compound linker is a versatile and valuable tool for researchers entering the field of PROTAC development. Its bifunctional nature, combined with the strategic use of the Cbz protecting group, facilitates a modular and controlled synthesis of PROTAC molecules.[7] The integrated PEG8 chain offers a favorable balance of length and hydrophilicity, providing an excellent starting point for linker optimization.[10] By following structured synthetic protocols and systematically evaluating the final compounds, researchers can effectively leverage this linker to build novel degraders for a wide array of protein targets.

References

A Technical Guide to Cbz-NH-PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboxybenzyl-amino-Polyethylene Glycol (Cbz-NH-PEG) linkers, essential tools in modern bioconjugation and therapeutic development. We will delve into the core nomenclature, physicochemical properties, and key applications of these heterobifunctional linkers, with a focus on their role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide includes detailed experimental protocols, comparative data on different protecting groups, and visualizations of key biological pathways and experimental workflows to support researchers in the rational design of advanced bioconjugates.

Core Nomenclature and Structure

Cbz-NH-PEG linkers are versatile chemical entities characterized by three key components, each contributing to their unique functionality in bioconjugation:

  • Cbz (Carboxybenzyl): The Cbz, or Z, group is a well-established protecting group for amines.[1] It is introduced by reacting an amine with benzyl (B1604629) chloroformate.[1] The Cbz group is known for its stability across a range of chemical conditions, including basic and most aqueous acidic media, yet it can be selectively removed under mild conditions, most notably through catalytic hydrogenation.[2] This stability and selective removal make it a valuable tool in multi-step organic synthesis.

  • NH (Amine): This refers to the amine group that is protected by the Cbz group. Once deprotected, this primary amine becomes a reactive handle for conjugation to other molecules.

  • PEG (Polyethylene Glycol): The PEG component is a hydrophilic polymer chain composed of repeating ethylene (B1197577) glycol units.[3] In the context of Cbz-NH-PEG linkers, the PEG chain acts as a flexible spacer. The inclusion of a PEG spacer can significantly enhance the solubility and stability of the resulting bioconjugate, as well as improve its pharmacokinetic properties by, for example, reducing immunogenicity and renal clearance.[] The length of the PEG chain is a critical parameter that can be varied to optimize the distance between the two conjugated molecules and influence the overall properties of the final product.[3]

Together, these components form a heterobifunctional linker, meaning it has two different reactive ends. One end is the Cbz-protected amine, and the other end can be modified with various functional groups, most commonly a carboxylic acid (-COOH) or another amine group (-NH2), allowing for the sequential and controlled conjugation of two different molecules.

Comparative Analysis of Amine Protecting Groups

The choice of amine protecting group is a critical consideration in the design and synthesis of PEG linkers. Besides Cbz, other commonly used protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The key distinction between these groups lies in their deprotection conditions, which allows for orthogonal synthesis strategies.

Protecting GroupStructureDeprotection ConditionsKey AdvantagesConsiderations
Cbz Benzyl CarbamateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)High stability to acidic and basic conditions; Orthogonal to Boc and Fmoc groups.[2]Requires a metal catalyst for removal, which may not be suitable for all substrates.
Boc tert-Butyl CarbamateMild acidic conditions (e.g., Trifluoroacetic acid - TFA)Easily removed under mild acidic conditions; Stable to basic and nucleophilic conditions.[5][6]Not suitable for substrates with acid-labile functional groups.
Fmoc Fluorenylmethyloxycarbonyl CarbamateBasic conditions (e.g., 20% piperidine (B6355638) in DMF)Readily cleaved under mild basic conditions; Orthogonal to Cbz and Boc groups.[7][8]Not suitable for substrates with base-labile functional groups.

Physicochemical Properties of Cbz-NH-PEG Linkers

The physicochemical properties of Cbz-NH-PEG linkers are crucial for their application in drug development. The following table summarizes the properties of several representative Cbz-NH-PEG linkers with a terminal carboxylic acid.

Linker NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PEG Units (n)
Cbz-NH-PEG1-CH2COOH1260092-43-0C12H15NO5253.251
Cbz-NH-PEG2-C2-acid1347750-76-8C15H21NO6311.332
Cbz-NH-PEG3-CH2COOH462100-05-6C16H23NO7341.363
Cbz-NH-PEG5-CH2COOHN/AC20H31NO9429.465

Applications in Drug Development

Cbz-NH-PEG linkers are instrumental in the development of sophisticated therapeutics, most notably PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[9][10] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[9][10] The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[9][10][11]

Cbz-NH-PEG linkers are frequently employed in PROTAC design due to the hydrophilicity imparted by the PEG chain, which can improve the solubility and cell permeability of the PROTAC molecule. The Cbz protecting group allows for the modular and systematic synthesis of a library of PROTACs with varying linker lengths to identify the optimal degrader.

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_ub_cascade Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with Cbz-NH-PEG Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC PROTAC is recycled Ternary_Complex->E3_Ligase E3 Ligase is recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme ATP ATP Ub_E1 Ub-E1 E1->Ub_E1 activates Ub E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 AMP_PPi AMP + PPi Ub_E1->E2 transfers Ub Ub_E2->Ternary_Complex transfers Ub to POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to cancer cells. An ADC is composed of three components: the mAb, the cytotoxic drug, and a chemical linker that connects them. The linker's stability is crucial to ensure that the ADC remains intact in circulation and only releases the payload at the target site.

Cbz-NH-PEG linkers can be used in ADC synthesis to connect the antibody to the drug. The PEG spacer can improve the solubility and pharmacokinetic properties of the ADC. The synthesis of an ADC using a Cbz-NH-PEG linker is a sequential process that involves the conjugation of the linker to the drug, followed by the conjugation of the drug-linker complex to the antibody.

The following diagram outlines a general workflow for the synthesis of an ADC using a heterobifunctional linker like Cbz-NH-PEG-COOH.

ADC_Synthesis_Workflow cluster_drug_linker Stage 1: Drug-Linker Conjugation cluster_deprotection Stage 2: Cbz Deprotection cluster_antibody_conjugation Stage 3: Antibody Conjugation Linker Cbz-NH-PEG-COOH Linker Activation Activate Carboxylic Acid (e.g., EDC, NHS) Linker->Activation Drug Amine-containing Cytotoxic Drug Coupling1 Amide Bond Formation Drug->Coupling1 Activation->Coupling1 Drug_Linker Cbz-Protected Drug-Linker Conjugate Coupling1->Drug_Linker Purification1 Purification Drug_Linker->Purification1 Deprotection Cbz Deprotection (e.g., H₂, Pd/C) Purification1->Deprotection Deprotected_Drug_Linker Deprotected Drug-Linker (with free amine) Deprotection->Deprotected_Drug_Linker Coupling2 Conjugation to mAb (e.g., via lysine (B10760008) residues) Deprotected_Drug_Linker->Coupling2 Antibody Monoclonal Antibody (mAb) Antibody->Coupling2 ADC Antibody-Drug Conjugate (ADC) Coupling2->ADC Purification2 Purification & Characterization ADC->Purification2

General workflow for ADC synthesis.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis and application of Cbz-NH-PEG linkers.

Synthesis of Cbz-NH-PEG-COOH

This protocol outlines a plausible synthetic route for Cbz-NH-PEG-COOH starting from a commercially available amino-PEG-alcohol.

Materials:

  • Amino-PEG-alcohol (e.g., 2-(2-aminoethoxy)ethanol (B1664899) for PEG1)

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., dichloromethane)

  • Oxidizing agent (e.g., TEMPO/sodium hypochlorite)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection of the amine:

    • Dissolve the amino-PEG-alcohol in a suitable solvent and cool in an ice bath.

    • Add the base, followed by the dropwise addition of benzyl chloroformate.

    • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Perform an aqueous work-up to remove excess reagents.

    • Purify the resulting Cbz-protected PEG-alcohol by column chromatography.

  • Oxidation of the alcohol:

    • Dissolve the purified Cbz-protected PEG-alcohol in a suitable solvent.

    • Add the oxidizing agent and stir at the appropriate temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction and perform a work-up according to the specific oxidizing agent used.

    • Purify the final product, Cbz-NH-PEG-COOH, by crystallization or column chromatography.

Amide Bond Formation using Cbz-NH-PEG-COOH

This protocol describes the coupling of the carboxylic acid of a Cbz-NH-PEG-COOH linker to a primary amine-containing molecule.

Materials:

  • Cbz-NH-PEG-COOH linker

  • Amine-containing molecule

  • Coupling agents (e.g., EDC, NHS)

  • Base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF)

Procedure:

  • Activation of the carboxylic acid:

    • Dissolve the Cbz-NH-PEG-COOH linker in the anhydrous solvent.

    • Add the coupling agents (e.g., EDC and NHS) and stir at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Addition of the amine:

    • In a separate flask, dissolve the amine-containing molecule and the base in the anhydrous solvent.

    • Add the amine solution to the activated linker solution.

  • Reaction and purification:

    • Stir the reaction at room temperature until completion, which can be monitored by LC-MS or TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the final product by flash column chromatography.

Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Solvent (e.g., Methanol)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

Procedure:

  • Dissolve the Cbz-protected compound in the solvent.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

Cbz-NH-PEG linkers are indispensable tools in the field of bioconjugation and drug development, offering a unique combination of stability, hydrophilicity, and versatile reactivity. Their application in the synthesis of PROTACs and ADCs has enabled the development of novel therapeutic strategies with enhanced efficacy and improved pharmacokinetic profiles. A thorough understanding of their nomenclature, physicochemical properties, and the experimental protocols for their use is essential for researchers aiming to design and synthesize the next generation of targeted therapies.

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: Application of Cbz-NH-PEG8-C2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the utilization of Cbz-NH-PEG8-C2-acid, a heterobifunctional PROTAC linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the sequential amide bond formation and deprotection steps are presented, alongside representative data for the synthesis and biological evaluation of a model PROTAC targeting the BRD4 protein. This guide aims to equip researchers with the necessary information to effectively incorporate this versatile linker into their PROTAC development workflows.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs facilitate the complete degradation of the target protein.[5] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[6]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[6] Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, provide flexibility, and allow for precise control over the distance between the POI and the E3 ligase.[4][7]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker featuring eight polyethylene glycol units, a terminal carboxylic acid, and a carboxybenzyl (Cbz)-protected amine.[8][9] This heterobifunctional nature allows for a controlled and sequential synthesis of PROTACs. The carboxylic acid can be coupled to an amine-functionalized ligand (either for the POI or the E3 ligase), while the Cbz-protected amine can be deprotected in a subsequent step to reveal a free amine for conjugation to the second ligand.[10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1334177-87-5[2][8][9]
Molecular Formula C27H45NO12[2][9]
Molecular Weight 575.65 g/mol [2][9]
Appearance Solid Powder[2]
Purity ≥98%[2]
Storage Dry, dark at -20°C for long-term[2]

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide couplings. A representative workflow for the synthesis of a BRD4-targeting PROTAC is illustrated below. In this example, the linker is first coupled to the E3 ligase ligand (Pomalidomide with an amine handle), followed by Cbz deprotection and subsequent coupling to the BRD4 inhibitor (a JQ1 derivative with a carboxylic acid handle).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Second Amide Coupling linker This compound coupling1 Amide Coupling (HATU, DIPEA) linker->coupling1 e3_ligand Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) e3_ligand->coupling1 intermediate Cbz-Protected Ligand-Linker Intermediate coupling1->intermediate deprotection Cbz Deprotection (H2, Pd/C) intermediate->deprotection deprotected_intermediate Amine-functionalized Ligand-Linker Intermediate deprotection->deprotected_intermediate coupling2 Amide Coupling (HATU, DIPEA) deprotected_intermediate->coupling2 poi_ligand Carboxylic acid-functionalized POI Ligand (e.g., JQ1-COOH) poi_ligand->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand

Objective: To form a stable amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Cbz-protected E3 ligand-linker conjugate.

Protocol 2: Cbz Deprotection

Objective: To remove the Cbz protecting group to reveal the terminal amine for the next coupling step.

Materials:

  • Cbz-protected E3 ligand-linker conjugate (1.0 eq)

  • Palladium on carbon (Pd/C, 10 wt.%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H2) gas balloon

Procedure:

  • Dissolve the Cbz-protected conjugate in a suitable solvent like methanol.

  • Add Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-functionalized E3 ligand-linker conjugate.

Protocol 3: Second Amide Coupling to a Carboxylic Acid-Functionalized POI Ligand

Objective: To couple the deprotected amine-functionalized E3 ligand-linker intermediate with a carboxylic acid-functionalized POI ligand.

Materials:

  • Amine-functionalized E3 ligand-linker conjugate (1.0 eq)

  • Carboxylic acid-functionalized POI Ligand (e.g., JQ1-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligand-linker conjugate to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.

Data Presentation: Representative Data for a BRD4-Targeting PROTAC

The following tables summarize representative data for a hypothetical BRD4-targeting PROTAC synthesized using a PEG8 linker, based on published data for similar PROTACs with varying PEG linker lengths.[1][12]

Table 2: Synthesis and Physicochemical Properties of a BRD4-Targeting PROTAC with a PEG8 Linker

ParameterValue
PROTAC Name BRD4-PEG8-Pomalidomide
Target Protein BRD4
E3 Ligase Ligand Pomalidomide
Linker This compound derived
Final Yield ~30-40% (over 3 steps)
Purity (RP-HPLC) >95%
Molecular Weight ~1100-1200 g/mol
Aqueous Solubility Moderate
Cell Permeability (PAMPA) Low to Moderate

Table 3: Biological Activity of a BRD4-Targeting PROTAC with a PEG8 Linker

ParameterValueCell Line
DC50 (nM) 20-50HeLa, VCaP
Dmax (%) ~90HeLa, VCaP
Binding Affinity (BRD4, ITC) 50-150 nM-
Binding Affinity (CRBN, ITC) 100-300 nM-
Ternary Complex Cooperativity (α) ~1-5-

Signaling Pathway and Mechanism of Action

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-Myc.[5] A BRD4-targeting PROTAC induces the formation of a ternary complex between BRD4 and an E3 ligase (e.g., Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[8] The degradation of BRD4 results in the downregulation of its target genes, leading to cell cycle arrest and apoptosis in cancer cells.[5][8]

BRD4_Signaling_Pathway cluster_protac_action PROTAC-Mediated Degradation cluster_downstream_effects Downstream Cellular Effects PROTAC BRD4-PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Promotes BRD4->cMyc E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->BRD4 Inhibition of BRD4 function Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Drives Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream signaling effects.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its heterobifunctional nature allows for a controlled, sequential assembly of the final molecule. The protocols and representative data provided in this application note serve as a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. The ability to systematically vary the PEG linker length is a key strategy in optimizing PROTAC efficacy, and the this compound provides an important building block in this endeavor.

References

Application Notes and Protocols for the Conjugation of Cbz-NH-PEG8-C2-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-C2-acid is a heterobifunctional linker molecule integral to modern bioconjugation and drug development.[1] Its structure comprises a carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This configuration makes it a valuable tool for linking molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2] The Cbz group provides a stable protecting group for the amine, which can be selectively removed later if needed.[1][2] The PEG8 spacer enhances hydrophilicity and improves the pharmacokinetic properties of the resulting conjugate.[1][3] The terminal carboxylic acid serves as a reactive handle for coupling to primary amines on proteins, peptides, or other small molecules to form a stable amide bond.[1][4]

This document provides detailed protocols for the efficient coupling of this compound to primary amine-containing molecules using two common and effective methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) chemistry.

Principle of Reaction

The conjugation of this compound to a primary amine is achieved by forming a stable amide bond. This process requires the activation of the carboxylic acid group on the PEG linker, making it susceptible to nucleophilic attack by the primary amine.

EDC/NHS Chemistry: This is a two-step, one-pot reaction.[5] First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can be unstable in aqueous solutions. The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[4][5] This NHS ester then efficiently reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.[5][6]

HATU Chemistry: HATU is a highly efficient aminium/uronium-based coupling reagent, often preferred for sterically hindered substrates or when racemization of chiral centers is a concern.[7][8] It directly reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-At-ester intermediate, which then rapidly reacts with the primary amine to yield the amide product.[7]

Quantitative Reaction Parameters

The optimal conditions for conjugation can vary depending on the specific substrates and desired outcome. The following table summarizes typical quantitative parameters for both EDC/NHS and HATU coupling methods.

ParameterEDC/NHS CouplingHATU Coupling
This compound 1.0 equivalent1.0 equivalent
Amine-containing Molecule 1.1 - 1.2 equivalents1.1 - 1.2 equivalents
EDC 1.2 - 1.5 equivalents-
NHS/Sulfo-NHS 1.2 equivalents-
HATU -1.1 equivalents
Base (e.g., DIPEA) 2.0 equivalents (optional, for amine salts)2.0 equivalents
Solvent Anhydrous DMF, DCM, or Aqueous Buffer (e.g., MES, PBS)Anhydrous DMF, DCM
Reaction Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours1 - 4 hours
pH (Aqueous System) Activation: 4.5-6.0; Coupling: 7.2-8.5N/A (Anhydrous)

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction Buffers (if applicable):

    • Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0)[7]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS, pH 7.2-7.5)[7]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine)[7][9]

  • Reaction vessel (e.g., round-bottom flask, microcentrifuge tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol A: EDC/NHS Coupling in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents.

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.[4]

  • Activation:

    • Add NHS (1.2 eq) to the solution and stir until fully dissolved.[4]

    • Cool the mixture to 0°C in an ice bath.[2]

    • Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 5°C.[2]

    • Stir the reaction at 0°C for 30-60 minutes to activate the carboxylic acid.[2][4]

  • Coupling:

    • In a separate vial, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF or DCM.[2] If the amine is a hydrochloride salt, add DIPEA (1.1 eq) to free the amine.[2]

    • Add the amine solution dropwise to the activated PEG linker solution at 0°C.[2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][7]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with aqueous solutions to remove water-soluble byproducts.[1]

    • Dry the organic layer, concentrate, and purify the conjugate by flash column chromatography or preparative HPLC.[1]

Protocol B: EDC/Sulfo-NHS Coupling in an Aqueous Buffer

This protocol is ideal for conjugating this compound to biomolecules like proteins or antibodies in an aqueous environment.[4]

  • Preparation:

    • Dissolve the amine-containing protein or peptide in Coupling Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[10]

  • Activation:

    • Immediately before use, dissolve this compound in an activation buffer (e.g., MES, pH 4.7-6.0).

    • Add EDC (10 eq) and Sulfo-NHS (25 eq) to the PEG acid solution (Note: Molar excess can be optimized; ratios as low as 1.2 eq of each can be effective).[4]

    • Incubate for 15 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester.[4]

  • Coupling:

    • Immediately add the activated Cbz-NH-PEG8-Sulfo-NHS ester solution to the protein/peptide solution.[4] A 10- to 20-fold molar excess of the activated PEG reagent over the protein is recommended for initial experiments.[6]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][6]

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.[4][6]

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC).[4][]

Protocol C: HATU Coupling in an Organic Solvent

This protocol is highly efficient and suitable for a wide range of amine-containing molecules.[7]

  • Preparation:

    • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[7]

  • Activation & Coupling:

    • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes.[7]

    • Add the amine-containing molecule (1.2 eq) to the reaction mixture.[7]

    • Stir the reaction at room temperature for 1-4 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove DMF and byproducts.

    • Dry the organic layer, concentrate, and purify the final product by flash column chromatography or preparative HPLC.[1]

Reaction Monitoring and Purification

Monitoring: The progress of the conjugation reaction can be tracked by analyzing small aliquots at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This allows for the observation of starting material consumption and product formation. For biomolecules, SDS-PAGE can be used to observe the increase in molecular weight corresponding to the attached PEG chain.[13]

Purification: The choice of purification method depends on the properties of the conjugate.

  • For Small Molecule Conjugates: Flash column chromatography or Reverse-Phase HPLC (RP-HPLC) are highly effective.[1][12]

  • For Biomolecule Conjugates:

    • Size-Exclusion Chromatography (SEC): Efficiently separates the larger PEGylated conjugate from smaller, unreacted reagents and byproducts.[9][]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. Since PEG chains can shield surface charges, IEX can be effective in separating species with different degrees of PEGylation.[][12]

    • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from large protein conjugates.[][14]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the conjugation protocols.

EDC_NHS_Coupling_Workflow A This compound + Amine-Molecule B Dissolve PEG-acid in Solvent/Buffer A->B Start C Add EDC + NHS/ Sulfo-NHS B->C D Activate for 15-60 min C->D Activation E Add Amine-Molecule Solution D->E F React for 2-24 hours E->F Coupling G Quench Reaction (e.g., Tris buffer) F->G H Purify Conjugate (HPLC, SEC, Dialysis) G->H I Pure Conjugate H->I Finish HATU_Coupling_Workflow A This compound + Amine-Molecule B Dissolve PEG-acid, HATU & Amine in Anhydrous DMF A->B Start C Add DIPEA B->C D React for 1-4 hours C->D Coupling E Work-up (Wash & Extract) D->E F Purify Conjugate (Column Chromatography) E->F G Pure Conjugate F->G Finish Signaling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step PEG_Acid Cbz-PEG-COOH Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (More Stable) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Cbz-PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + Amine R-NH2 Amine->Conjugate

References

Application Notes and Protocols for EDC/NHS Coupling of Cbz-NH-PEG8-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Cbz-NH-PEG8-C2-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed in bioconjugation, drug delivery, and surface modification to form stable amide bonds. This compound is a heterobifunctional linker featuring a terminal carboxylic acid for conjugation and a carboxybenzyl (Cbz) protected amine, offering a versatile platform for creating precisely engineered bioconjugates. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Principle of EDC/NHS Coupling

EDC/NHS chemistry is a "zero-length" crosslinking method that facilitates the formation of an amide bond between a carboxyl group and a primary amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[1][2][3][4]

  • Formation of a Stable NHS Ester: To improve reaction efficiency and stability, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][2][3] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea intermediate.[1][3][4]

  • Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[5]

The overall efficiency of the conjugation is dependent on several factors, including pH, buffer composition, and the molar ratios of the reactants.

Quantitative Data Summary

The efficiency of EDC/NHS coupling reactions can be influenced by various parameters. The following table summarizes typical molar ratios and pH conditions for successful conjugation. Optimal ratios may need to be determined empirically for specific applications.

Parameter Activation Step Coupling Step Notes
pH 4.5 - 6.0[1][6]7.0 - 8.5[1][6]The activation of the carboxylic acid is most efficient in a slightly acidic environment, while the amine coupling step is more efficient at a physiological to slightly basic pH.[1][6]
Buffer MES (2-(N-morpholino)ethanesulfonic acid)[1][4][6]PBS (Phosphate-Buffered Saline) or Borate Buffer[6]Buffers should not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction.[1][6]
Molar Ratio (EDC:Carboxylic Acid) 2:1 to 10:1[1][6]-A molar excess of EDC is used to drive the activation reaction. A good starting point for optimization is a 2-10 fold molar excess.[1][6]
Molar Ratio (NHS:Carboxylic Acid) 1.2:1 to 5:1[6]-NHS is used in molar excess to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.
Molar Ratio (Amine:Carboxylic Acid) -1:1 to 1.5:1The optimal ratio depends on the specific reactants and the desired degree of conjugation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[1][6]

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-8.0 (PBS)[1][6]

  • Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving reagents)

  • Desalting columns or dialysis equipment for purification

Procedure: Two-Step Aqueous Coupling Protocol

This two-step protocol is recommended to minimize undesirable side reactions, such as the polymerization of the amine-containing molecule by EDC.

Step 1: Activation of this compound

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[1][3] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Dissolve this compound: Dissolve the this compound in Activation Buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

  • Activation: Add a 2-10 fold molar excess of EDC and a 1.2-5 fold molar excess of NHS to the this compound solution.[1][6]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Amine-Containing Molecule

  • pH Adjustment: Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding Coupling Buffer.[7][8][9] This is crucial for efficient amine coupling.

  • Addition of Amine: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching solution to a final concentration of 10-50 mM.[9] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagents and byproducts (e.g., unreacted this compound, EDC, NHS, and quenching agent) by size exclusion chromatography (desalting column) or dialysis.

Procedure: One-Pot Aqueous Coupling Protocol

While the two-step protocol is generally recommended, a one-pot method can be used for simpler conjugations.

  • Reagent Preparation: Prepare reagents as described in the two-step protocol.

  • Reaction Mixture: In a single reaction vessel, dissolve the this compound and the amine-containing molecule in Coupling Buffer (pH 7.2-7.5).

  • Initiate Reaction: Add a 2-10 fold molar excess of EDC and a 1.2-5 fold molar excess of NHS to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification: Follow the quenching and purification steps as described in the two-step protocol.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid Cbz-NH-PEG8-C2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (Cbz-NH-PEG8-C2-CO-NH-R) NHS_Ester->Amide_Bond + R-NH2 Primary_Amine R-NH2 (Target Molecule)

Caption: Chemical reaction mechanism of EDC/NHS coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prepare_Reagents Equilibrate & Dissolve EDC and NHS Activation Add EDC & NHS to PEG-Acid Incubate 15-30 min @ RT Prepare_Reagents->Activation Prepare_PEG_Acid Dissolve this compound in Activation Buffer (pH 4.5-6.0) Prepare_PEG_Acid->Activation Prepare_Amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.0) Coupling Add Activated PEG-Acid to Amine Incubate 2h @ RT or O/N @ 4°C Prepare_Amine->Coupling Activation->Coupling Quenching Quench Reaction (Optional) Coupling->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Analysis Characterize Conjugate Purification->Analysis

Caption: Experimental workflow for the two-step EDC/NHS coupling.

References

Cbz-NH-PEG8-C2-acid: Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cbz-NH-PEG8-C2-acid, a heterobifunctional PEGylated linker, in the development of antibody-drug conjugates (ADCs). This document details the advantages of incorporating a PEG8 spacer, offers detailed protocols for ADC synthesis and characterization, and presents quantitative data to support the rational design of next-generation ADCs.

Introduction to this compound in ADCs

This compound is a discrete polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern ADC design. Its structure comprises a carboxybenzyl (Cbz)-protected amine, an eight-unit PEG chain, and a terminal carboxylic acid. This configuration offers several advantages in ADC development:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor stability.[1][2] The hydrophilic PEG8 chain improves the overall solubility of the ADC, mitigating these issues.[2][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces its renal clearance and prolongs its circulation half-life.[1][2][3] Studies have shown that the clearance rates of ADCs tend to decrease with increasing PEG chain length, reaching a plateau at around eight PEG units.[1] This extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site.[3]

  • Reduced Immunogenicity: The PEG spacer can shield immunogenic epitopes on the antibody or payload, thereby reducing the risk of an immune response.[2]

  • Controlled Drug Loading: The bifunctional nature of the linker allows for a sequential and controlled conjugation process, first to the payload and then to the antibody, enabling better control over the drug-to-antibody ratio (DAR).[4]

Quantitative Data on the Impact of PEG Linkers in ADCs

The incorporation and length of a PEG linker significantly influence the performance of an ADC. The following tables summarize key quantitative data from various studies.

ParameterADC without PEG LinkerADC with PEG4 LinkerADC with PEG8 LinkerADC with PEG12 LinkerReference
Clearance Rate HighModerateLowLow[1]
In Vitro Cytotoxicity (IC50) High Potency4.5-fold reduction(Not specified)(Not specified)[5][6]
In Vivo Tolerability Not Tolerated (at 50 mg/kg)ToleratedWell ToleratedWell Tolerated[1]

Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths. This table illustrates the general trend of improved pharmacokinetics and tolerability with the inclusion and increasing length of a PEG linker. While longer PEG chains can sometimes lead to a slight reduction in in vitro potency, they often result in superior in vivo efficacy due to improved drug delivery.

ADC AnalytePharmacokinetic ParameterValueSpeciesReference
Total Antibody (ADC + unconjugated)Clearance (CL)Varies with DAR and payloadHuman, Monkey, Rat[7][8]
Conjugated Antibody (ADC)Half-life (t1/2)Generally prolonged with PEGylationRat[1]
Unconjugated PayloadArea Under the Curve (AUC)Influenced by linker stabilityHuman, Monkey, Rat[7][8]

Table 2: Key Pharmacokinetic Parameters for ADC Components. The pharmacokinetic profile of an ADC is complex, with the properties of the total antibody, the conjugated antibody, and the released payload all being important considerations for efficacy and safety. PEGylation with linkers like this compound favorably impacts these parameters.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These protocols may require optimization for specific antibodies, payloads, and desired final ADC characteristics.

Protocol 1: Drug-Linker Synthesis

This protocol describes the conjugation of the this compound linker to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, PBD dimer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid, forming an NHS ester.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add the payload solution to the activated linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Cbz-protected drug-linker conjugate by RP-HPLC.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group from the drug-linker conjugate to expose the terminal amine.

Materials:

  • Cbz-protected drug-linker conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected drug-linker conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Evaporate the solvent to obtain the deprotected drug-linker conjugate.

Protocol 3: Antibody-Drug Conjugation (via Lysine (B10760008) Residues)

This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate

  • EDC and Sulfo-NHS (for antibody activation)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0).

  • Antibody Activation (optional, for amine coupling):

    • To conjugate to the antibody's carboxyl groups, activate them by adding a 50-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature. Remove excess reagents using a desalting column.

  • Conjugation Reaction:

    • Add the deprotected drug-linker conjugate to the antibody solution. A typical starting molar excess of the drug-linker over the antibody is 5- to 10-fold.[4]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching:

    • Quench the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50 mM.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated drug-linker and any aggregates.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC or UV-Vis spectroscopy.[9][10][][12][13]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and relevant signaling pathways.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Linker This compound ActivatedLinker Activated Linker (NHS Ester) Linker->ActivatedLinker EDC, NHS Payload Amine-Payload Cbz_DrugLinker Cbz-Protected Drug-Linker Payload->Cbz_DrugLinker ActivatedLinker->Cbz_DrugLinker Payload Conjugation DrugLinker Deprotected Drug-Linker Cbz_DrugLinker->DrugLinker H2, Pd/C ADC Purified ADC DrugLinker->ADC Conjugation Antibody Antibody Antibody->ADC DAR DAR Determination (HIC, UV-Vis) ADC->DAR Purity Purity Analysis (SEC) ADC->Purity Potency In Vitro Cytotoxicity (IC50) ADC->Potency

Caption: Experimental workflow for ADC synthesis and characterization.

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC (Antibody-PEG8-MMAE) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for an MMAE-based ADC.

PBD_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC (Antibody-PEG8-PBD) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion PBD Free PBD Lysosome->PBD Linker Cleavage DNA DNA Minor Groove PBD->DNA Binding Crosslinking Interstrand Cross-linking DNA->Crosslinking ReplicationBlock DNA Replication Block Crosslinking->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Caption: Mechanism of action for a PBD-based ADC.

Conclusion

The this compound linker is a valuable tool in the development of next-generation ADCs. Its discrete PEG8 spacer offers a balance of improved hydrophilicity, enhanced pharmacokinetic properties, and reduced immunogenicity, contributing to a wider therapeutic window. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize novel ADCs with optimized efficacy and safety profiles. Careful consideration of the interplay between the antibody, linker, and payload is essential for the successful clinical translation of these promising cancer therapeutics.

References

Step-by-Step Synthesis of a PROTAC Using Cbz-NH-PEG8-C2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the heterobifunctional linker, Cbz-NH-PEG8-C2-acid. These protocols are intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's intrinsic ubiquitin-proteasome system for the selective degradation of target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their ability to enhance solubility, provide flexibility, and allow for precise optimization of the distance between the two ligands.[2]

Physicochemical Properties of this compound

The this compound linker is a valuable tool for PROTAC synthesis due to its bifunctional nature, which allows for a sequential and controlled conjugation strategy.

PropertyValue
IUPAC Name 1-{[(benzyloxy)carbonyl]amino}-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Synonyms Cbz-protected amino-PEG8-propionic acid
CAS Number 1334177-87-5
Molecular Formula C27H45NO12
Molecular Weight 575.65 g/mol
Appearance White to off-white solid or oil
Purity ≥95%
Storage Conditions Store at -20°C for long-term storage, protected from light and moisture.
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degrades Synthesis_Workflow Linker This compound Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Linker->Step1 POI_Ligand Amine-functionalized POI Ligand (e.g., JQ1 derivative) POI_Ligand->Step1 Intermediate1 Cbz-Protected POI Ligand-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (H₂, Pd/C, Methanol) Intermediate1->Step2 Intermediate2 Amine-Functionalized POI Ligand-Linker Conjugate Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 E3_Ligand Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Logical_Relationship cluster_0 Starting Materials cluster_1 Synthetic Steps cluster_2 Purification & Characterization cluster_3 Final Product POI_ligand POI Ligand Coupling1 Amide Coupling POI_ligand->Coupling1 Linker This compound Linker->Coupling1 E3_ligand E3 Ligase Ligand Coupling2 Amide Coupling E3_ligand->Coupling2 Deprotection Cbz Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Purification Coupling2->Purification Characterization Structural Confirmation Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC

References

Application Notes and Protocols for the Characterization of Cbz-NH-PEG8-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-C2-acid is a heterobifunctional linker commonly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Cbz group provides stable protection for the amine, the hydrophilic PEG spacer enhances solubility and pharmacokinetic properties, and the carboxylic acid allows for conjugation to amine-containing molecules. Accurate and comprehensive characterization of this compound and its conjugates is crucial for ensuring product quality, consistency, and performance.

This document provides detailed application notes and protocols for the analytical characterization of this compound using state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C27H45NO12
Molecular Weight 575.65 g/mol [1][2][3]
CAS Number 1334177-87-5[2]
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid[3]
Appearance Viscous liquid or oil
Purity ≥95%

Table 1: Physicochemical Properties of this compound.

Analytical Characterization Workflow

A multi-technique approach is recommended for the comprehensive characterization of this compound conjugates. The general workflow involves structural elucidation by NMR, molecular weight confirmation by mass spectrometry, and purity assessment by HPLC.

Analytical Workflow cluster_0 Characterization of this compound Sample Sample NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS Molecular Weight Determination HPLC HPLC Sample->HPLC Purity Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Figure 1: General workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural confirmation of this compound, providing detailed information about the connectivity and chemical environment of each atom. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a larger number of scans to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

Data Presentation: Expected Chemical Shifts

The expected ¹H and predicted ¹³C NMR chemical shifts for this compound are summarized in Tables 2 and 3, respectively.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)~7.35m5H
Cbz CH₂ (C₆H₅CH₂ )~5.10s2H
NH~5.30t1H
PEG backbone (-O-CH₂ -CH₂ -O-)~3.64m32H
CH₂ -NH~3.53q2H
O-CH₂ -CH₂-COOH~3.71t2H
CH₂-CH₂ -COOH~2.62t2H

Table 2: Expected ¹H NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~172
C=O (Cbz)~156
Aromatic (C₆H₅)~128-136
PEG backbone (-C H₂-O-)~70
Cbz C H₂ (C₆H₅C H₂)~67
C H₂-NH~41
O-C H₂-CH₂-COOH~69
CH₂-C H₂-COOH~35

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique used to accurately determine the molecular weight of this compound, confirming its identity.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

Data Presentation: Expected Mass-to-Charge Ratios

The expected mass-to-charge ratios for this compound in positive ion mode ESI-MS are summarized in Table 4.

IonExpected m/z
[M+H]⁺576.65
[M+Na]⁺598.63
[M+K]⁺614.61

Table 4: Expected m/z values for this compound in ESI-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of this compound and its conjugates. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

HPLC_Workflow cluster_1 RP-HPLC Protocol Sample_Prep 1. Sample Preparation (Dissolve in Mobile Phase A) Injection 2. Injection onto C18 Column Sample_Prep->Injection Gradient 3. Gradient Elution (Water/Acetonitrile with 0.1% TFA) Injection->Gradient Detection 4. UV Detection (220 nm & 254 nm) Gradient->Detection Analysis 5. Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Figure 2: Workflow for RP-HPLC analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the amide bond) and 254 nm (for the Cbz group).

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent and dilute as necessary with Mobile Phase A.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main conjugate peak relative to the total area of all peaks.

Data Presentation: Expected Chromatographic Profile
CompoundExpected Retention Time (min)Key Characteristics
This compound Dependent on gradientA single major peak.
Unreacted Starting Materials May elute earlier or laterPeaks corresponding to unconjugated molecules.
Side Products/Impurities VariableAdditional peaks indicating impurities.

Table 5: Illustrative RP-HPLC Profile for a this compound Conjugation Reaction. Note: Retention times are illustrative and will vary based on the specific conjugate and chromatographic conditions.

Conclusion

A combination of NMR spectroscopy, mass spectrometry, and RP-HPLC provides a robust analytical toolkit for the comprehensive characterization of this compound and its conjugates. The protocols and expected data presented in these application notes serve as a guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective therapeutics.

References

Application Notes and Protocols for Cell Surface Modification using Cbz-NH-PEG8-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG8-C2-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation and is of significant interest in drug development and cell surface engineering. Its structure comprises a terminal carboxylic acid, a hydrophilic 8-unit PEG spacer, and a carboxybenzyl (Cbz) protected amine. This configuration allows for the covalent attachment of the PEG linker to primary amine groups on cell surface proteins via the carboxylic acid moiety, a process commonly known as PEGylation. This modification can enhance the therapeutic properties of cells, reduce immunogenicity, and alter cellular interactions by creating a hydrophilic shield. The Cbz-protected amine remains available for subsequent conjugation following a deprotection step, allowing for further functionalization of the cell surface.

This document provides detailed application notes and protocols for the use of this compound in the modification of live cell surfaces.

Data Presentation

The following tables present illustrative quantitative data from studies involving the PEGylation of nanoparticles and cells. It is important to note that optimal conditions for this compound may vary and should be determined empirically.

Table 1: Optimization of PEGylation Conditions for BSA Nanoparticles [1]

ParameterRange StudiedOptimal ConditionEffect on PEGylation
PEG Concentration (g/L)10 - 5032.5Most significant positive effect
Incubation Time (min)10 - 9010Shorter time was optimal
Incubation Temperature (°C)4 - 4027Moderate temperature was optimal
pH7 - 97Least significant effect

Table 2: Characterization of PEGylated Nanoparticles [1]

Nanoparticle TypeMean Diameter (nm)Zeta Potential (mV)
Unmodified BSA NanoparticlesNot specified-31.7
PEGylated BSA Nanoparticles217-14

Experimental Protocols

Protocol 1: Live Cell Surface Modification with this compound

This protocol details the covalent attachment of this compound to primary amines on the surface of living cells using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Glycine in PBS

  • Cell suspension at a concentration of 1 x 10^6 cells/mL in PBS

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold PBS to a final concentration of 1 x 10^6 cells/mL.

  • Activation of this compound:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in Activation Buffer.

    • To activate the PEG linker, mix this compound, EDC, and NHS in Activation Buffer. A starting molar ratio of 1:2:2 (PEG:EDC:NHS) is recommended.

    • Incubate the activation mixture for 15 minutes at room temperature.

  • Conjugation to Cell Surface:

    • Add the activated this compound solution to the cell suspension. A starting concentration range of 1-5 mg of activated PEG linker per 1 x 10^7 cells is recommended for optimization.

    • Incubate the cell-PEG mixture for 30 minutes at room temperature with gentle agitation. For sensitive cell lines, the incubation can be performed at 4°C for 1-2 hours to minimize impacts on cell viability.

  • Quenching and Washing:

    • To stop the reaction, add Quenching Buffer to the cell suspension and incubate for 10 minutes at room temperature.

    • Wash the cells three times with ice-cold PBS by centrifugation (300 x g for 5 minutes) to remove unreacted PEG linker and byproducts.

  • Post-Modification Analysis:

    • Resuspend the final cell pellet in an appropriate buffer or cell culture medium for downstream applications.

    • Assess cell viability using a suitable method (e.g., Trypan Blue exclusion or MTT assay).

    • Confirm surface PEGylation using a fluorescently labeled antibody against a cell surface marker and flow cytometry, expecting a decrease in fluorescence intensity due to steric hindrance.

Protocol 2: Quantification of Cell Surface PEGylation by Flow Cytometry

This protocol provides a method to indirectly quantify the degree of cell surface PEGylation by measuring the reduction in binding of a fluorescently labeled antibody to a cell surface antigen due to steric hindrance from the conjugated PEG.

Materials:

  • PEGylated cells (from Protocol 1)

  • Unmodified control cells

  • Fluorochrome-conjugated primary antibody specific to a cell surface antigen (e.g., FITC-anti-CD44)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Aliquot 1 x 10^6 PEGylated cells and 1 x 10^6 unmodified control cells into separate FACS tubes.

    • Wash the cells once with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Antibody Staining:

    • Resuspend the cell pellets in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated optimal concentration of the fluorochrome-conjugated antibody.

    • Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in 500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Compare the mean fluorescence intensity (MFI) of the PEGylated cells to the unmodified control cells. A decrease in MFI in the PEGylated sample indicates successful surface modification.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the viability of cells after surface modification.

Materials:

  • PEGylated cells and unmodified control cells

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 1 x 10^4 PEGylated cells and unmodified control cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Include wells with medium only as a background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After the incubation, add 100 µL of MTT solvent to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the unmodified control cells after subtracting the background absorbance.

Visualizations

Experimental_Workflow cluster_start Cell Preparation cluster_activation PEG Activation cluster_conjugation Conjugation cluster_end Analysis Harvest Harvest & Wash Cells Conjugate Incubate Cells with Activated PEG (30 min, RT) Harvest->Conjugate Reagents This compound EDC, NHS Activate Activate PEG Linker (15 min, RT) Reagents->Activate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Wash Wash Cells Quench->Wash Analyze Downstream Analysis (Viability, Flow Cytometry) Wash->Analyze

Caption: Experimental workflow for cell surface modification.

Signaling_Pathway cluster_unmodified Unmodified Cell cluster_modified PEGylated Cell Ligand1 Ligand Receptor1 Cell Surface Receptor Ligand1->Receptor1 Binding Signal1 Intracellular Signaling Receptor1->Signal1 Activation Ligand2 Ligand Block Steric Hindrance Ligand2->Block Receptor2 Cell Surface Receptor PEG This compound NoSignal Reduced/No Signaling Receptor2->NoSignal Block->Receptor2

Caption: PEGylation can sterically hinder ligand-receptor binding.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of PROTACs Utilizing a Cbz-NH-PEG8-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The linker is a critical component, profoundly influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][4]

This document provides detailed application notes and protocols for the in vitro cell-based evaluation of PROTACs synthesized with Cbz-NH-PEG8-C2-acid, a polyethylene (B3416737) glycol (PEG)-based linker.[5][6] The carboxybenzyl (Cbz) group serves as a protecting group for the amine, while the 8-unit PEG chain provides flexibility and hydrophilicity to the PROTAC molecule.[3] The protocols outlined herein are designed to guide researchers in assessing the key performance characteristics of their PROTACs, including target degradation, effects on cell viability, and ternary complex formation.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][7] The PROTAC molecule is subsequently released to engage another target protein, acting in a catalytic manner.[8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (with this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Key In Vitro Cell-Based Assays

A comprehensive evaluation of a PROTAC's efficacy requires a suite of orthogonal cell-based assays.[1] The following are fundamental for characterizing PROTACs.

Assay Purpose Key Parameters Throughput Notes
Western Blot To quantify the degradation of the target protein.[9]DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[9]Low to MediumA fundamental and widely used technique for direct visualization of protein levels.[9]
HiBiT Lytic Assay To quantify target protein levels in a high-throughput manner.[10]DC50, Dmax, Degradation kinetics.[11]HighRequires CRISPR/Cas9 engineering to tag the endogenous protein with a HiBiT peptide.[10][12]
Cell Viability Assay (e.g., CellTiter-Glo®) To assess the effect of the PROTAC on cell proliferation and viability.[8]IC50/GI50 (half-maximal inhibitory/growth inhibitory concentration).[8][13]HighMeasures metabolic activity as an indicator of cell health.[11]
Ternary Complex Formation Assay (e.g., NanoBRET™) To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[14]EC50 (half-maximal effective concentration).[8]HighProvides mechanistic insight into the PROTAC's mode of action.[14][15]
Immunofluorescence (In-Cell Western) To monitor protein levels in a plate-based format.[16][17]DC50, Dmax.Medium to HighOffers higher throughput than traditional Western blotting.[16][17]

Experimental Protocols

Protocol 1: Target Protein Degradation Assessment by Western Blot

This protocol details the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[7][9]

WB_Workflow cluster_phase1 Cell Culture & Treatment cluster_phase2 Sample Preparation cluster_phase3 Immunoblotting A 1. Seed cells in 6-well plates B 2. Treat with PROTAC (Dose-response & Time-course) A->B C 3. Lyse cells B->C D 4. Quantify protein (e.g., BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF membrane E->F G 7. Immunoblotting with primary & secondary antibodies F->G H 8. Detection & Analysis G->H

Caption: Western blot experimental workflow.

Materials:

  • Cell line expressing the protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[9]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody[7]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[9]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a specified time (e.g., 2-24 hours).[7] Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.[8]

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and load equal quantities (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]

    • Separate proteins by size via electrophoresis.[8]

    • Transfer the separated proteins to a PVDF membrane.[7][9]

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7][9]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2][9]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

Data Analysis:

  • Quantify the band intensity for the target protein and the loading control.

  • Normalize the target protein intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: High-Throughput Target Degradation using Nano-Glo® HiBiT Lytic Detection

This protocol describes a quantitative luminescent method for monitoring target protein degradation in living cells engineered to express a HiBiT-tagged POI.[10][11]

Materials:

  • CRISPR-edited cell line with HiBiT knocked into the endogenous locus of the target protein.[11][12]

  • White, opaque 96-well or 384-well plates.[11]

  • Nano-Glo® HiBiT Lytic Detection System.[10][18]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Plate the HiBiT-tagged cells in a white-walled multi-well plate at the desired density.[10][19]

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Addition:

    • Add the PROTAC at various concentrations to the wells.[19]

  • Lytic Detection:

    • At the desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.[10][19] This reagent lyses the cells and contains the LgBiT protein and substrate.[18]

  • Luminescence Reading:

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence on a plate reader.[19]

Data Analysis:

  • Normalize the luminescence signal to the vehicle-treated control.

  • Calculate the percentage of protein remaining at each PROTAC concentration.

  • Plot the percentage of degradation over time or against concentration to determine degradation kinetics, DC50, and Dmax.[19]

Protocol 3: Cell Viability Assessment using CellTiter-Glo®

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[8][13]

CTG_Workflow cluster_phase1 Cell Culture & Treatment cluster_phase2 Assay Procedure cluster_phase3 Data Acquisition & Analysis A 1. Seed cells in 96-well opaque plates B 2. Treat with PROTAC (72h dose-response) A->B C 3. Add CellTiter-Glo® Reagent B->C D 4. Incubate to stabilize signal C->D E 5. Measure Luminescence D->E F 6. Calculate % Viability & Determine IC50 E->F

Caption: CellTiter-Glo® viability assay workflow.

Materials:

  • Cell line of interest

  • Opaque-walled 96-well plates[8]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit[8]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a desired density.[8]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

    • Incubate for a specified period (e.g., 72 hours).[8][20]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]

    • Add the CellTiter-Glo® reagent to each well.[8]

    • Mix on a plate shaker to induce cell lysis.[11]

    • Incubate at room temperature to stabilize the luminescent signal.[8]

  • Measurement:

    • Read the luminescence on a plate reader.[8]

Data Analysis:

  • Normalize the data to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 or GI50 value.[8]

Conclusion

The successful development of PROTACs utilizing the this compound linker hinges on a systematic and multifaceted approach to their cellular characterization.[2] By employing the detailed protocols for Western blotting, HiBiT lytic assays, and cell viability, researchers can robustly determine the potency, efficacy, kinetics, and cytotoxic effects of their novel protein degraders.[2] These assays provide the critical data necessary to guide the rational design and optimization of PROTACs for therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting low yield in Cbz-NH-PEG8-C2-acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-C2-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yield, encountered during your experiments.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a frequent challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the underlying causes when using this compound.

Question: My conjugation reaction with this compound has a low or no yield. What are the common causes and how can I troubleshoot this?

Answer: Low yield in this compound conjugations often stems from issues with reagents, reaction conditions, or the substrate molecule. Follow this step-by-step guide to diagnose and solve the problem.

Step 1: Evaluate Reagent and Buffer Integrity

The quality and proper handling of your starting materials are critical for a successful conjugation reaction.

  • Degraded Coupling Agents (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2] Improper storage can lead to hydrolysis and inactivation.

    • Solution: Use fresh, high-quality EDC and NHS. Store them in a desiccator and allow them to warm to room temperature before opening to prevent condensation.[2]

  • Improper Storage of this compound: This linker can degrade if not stored correctly.

    • Solution: Store this compound at -20°C, protected from light.[3] For stock solutions in anhydrous DMSO or DMF, store at -20°C under an inert atmosphere (e.g., argon or nitrogen) and avoid repeated freeze-thaw cycles.[3]

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for the activated PEG linker, significantly reducing the yield.[4][5][6]

    • Solution: Perform a buffer exchange to a non-amine, non-carboxylate buffer like MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[4]

Step 2: Assess and Optimize Reaction Conditions

The reaction parameters must be optimized for the specific molecules being conjugated.

  • Suboptimal pH: The two-step EDC/NHS chemistry has distinct optimal pH ranges.

    • Activation Step (Carboxylic Acid Activation): The activation of the this compound with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][4]

    • Coupling Step (Amine Reaction): The reaction of the NHS-activated PEG with primary amines on your target molecule is most efficient at a pH of 7.2-8.5.[2][7][8]

    • Solution: Implement a two-step reaction protocol with a pH shift. Use an appropriate buffer for each step.[2]

  • Incorrect Molar Ratios: An insufficient molar excess of the PEG linker or coupling agents can lead to an incomplete reaction.[5][9]

    • Solution: Optimize the molar ratio of this compound to your molecule, as well as the ratios of EDC and NHS. A typical starting point is a 2 to 10-fold molar excess of EDC over the PEG linker.[4]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time or consider adjusting the temperature. Reactions can be run for 1-2 hours at room temperature or overnight at 4°C.[6] Lower temperatures may require longer incubation times but can help maintain the stability of sensitive proteins.[9]

Step 3: Evaluate the Target Molecule and Purification

The properties of your target molecule and the purification process can also impact the final yield.

  • Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it.[1][2]

    • Solution: While you are using a PEG8 linker, if steric hindrance is suspected, a longer PEG linker might be necessary to overcome this issue.

  • Protein Aggregation: High concentrations of protein or suboptimal buffer conditions can lead to aggregation, reducing the yield of the desired conjugate.[9]

    • Solution: Reduce the protein concentration, screen different buffer systems to maintain protein stability, and use gentle mixing during the reaction.[9]

  • Inefficient Purification: The desired conjugate may be lost during purification steps.

    • Solution: Optimize your purification method. Size exclusion chromatography (SEC) is often effective for separating the PEGylated product from unreacted reagents and aggregates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS conjugation of this compound?

A1: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges. The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[2][4] The second step, which is the reaction of the newly formed NHS-activated PEG with primary amines, is most efficient at a pH of 7.2 to 8.0.[4][7]

Q2: What buffers should I use for the conjugation reaction?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction. For the activation step (pH 4.5-6.0), MES buffer is recommended.[4] For the coupling step (pH 7.2-8.0), PBS or borate buffer is commonly used.[4]

Q3: How should I store this compound and the coupling reagents EDC and NHS?

A3: this compound should be stored at -18°C to -20°C, protected from light.[3] Stock solutions in anhydrous solvents like DMSO or DMF should also be stored at -20°C under an inert atmosphere.[3] EDC and NHS are moisture-sensitive and should be stored in a desiccator at the recommended temperature.[2] Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[10]

Q4: I am observing aggregation of my protein during the conjugation reaction. What can I do?

A4: Protein aggregation can be caused by high protein concentration, suboptimal buffer conditions, or the conjugation process itself.[9] To mitigate aggregation, try reducing the protein concentration, screening different buffers to find conditions that maintain protein stability, and performing the reaction at a lower temperature (e.g., 4°C) with gentle mixing.[9]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the reaction can be monitored using various analytical techniques. HPLC and LC-MS can be used to track the consumption of starting materials and the formation of the product.[11][12] For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein upon PEGylation.[9]

Quantitative Data Summary

The efficiency of a PEGylation reaction is influenced by several factors. The following tables summarize quantitative data from various studies to illustrate the impact of key parameters on the reaction.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to this compound)Rationale
EDC2 - 10 fold excessTo ensure efficient activation of the carboxylic acid.[4][5]
NHS/Sulfo-NHS1 - 1.5 fold excess (relative to EDC)To stabilize the activated intermediate and improve efficiency.[4]
Amine-containing moleculeVaries (optimization required)Depends on the number of available amines and desired degree of labeling.

Table 2: pH Optimization for the Two-Step EDC/NHS Reaction

Reaction StepOptimal pH RangeRecommended BufferRationale
Activation4.5 - 6.0MESMaximizes the efficiency of EDC for carboxyl activation.[2][4]
Coupling7.2 - 8.5PBS, BorateFavors the reaction of the NHS-ester with primary amines.[2][7]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.[5]

  • Activation of this compound:

    • In a reaction tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS (relative to EDC).[4]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[13]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Alternatively, for sensitive molecules, the excess EDC and NHS can be removed using a desalting column equilibrated with Coupling Buffer before adding the activated PEG to the amine-containing molecule.

    • Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[13]

    • Incubate for 30 minutes at room temperature.[13]

  • Purification:

    • Purify the conjugate from unreacted reagents and byproducts using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC.

Protocol 2: Monitoring Reaction by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Procedure:

  • At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately by adding a small volume of a strong nucleophile or by acidifying it.

  • Dilute the aliquot in a suitable mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting materials and the appearance of the product peak. The retention times of the starting materials and the expected product should be determined beforehand.

Visualizations

G PEG_COOH Cbz-NH-PEG8-C2-COOH Activated_PEG Cbz-NH-PEG8-C2-NHS Ester PEG_COOH->Activated_PEG EDC, NHS EDC_NHS EDC + NHS Conjugate Cbz-NH-PEG8-C2-Target Conjugate Activated_PEG->Conjugate Target-NH2 Hydrolysis Hydrolysis of NHS Ester Activated_PEG->Hydrolysis Buffer_Nucleophiles Reaction with Buffer Nucleophiles (e.g., Tris, Glycine) Activated_PEG->Buffer_Nucleophiles Target_NH2 Target Molecule-NH2

Caption: EDC/NHS mediated conjugation workflow and potential side reactions.

G cluster_reagents Step 1: Check Reagents & Buffers cluster_conditions Step 2: Check Reaction Conditions cluster_molecule Step 3: Check Target Molecule cluster_solutions Solutions start Low Conjugation Yield reagent_quality Degraded EDC/NHS or PEG Linker? start->reagent_quality buffer_comp Competing Nucleophiles in Buffer? start->buffer_comp reaction_ph Suboptimal pH for Activation or Coupling? start->reaction_ph molar_ratio Incorrect Molar Ratios? start->molar_ratio steric_hindrance Steric Hindrance at Conjugation Site? start->steric_hindrance aggregation Protein Aggregation? start->aggregation sol_reagents Use Fresh Reagents reagent_quality->sol_reagents sol_buffer Buffer Exchange buffer_comp->sol_buffer sol_ph Two-Step pH Protocol reaction_ph->sol_ph sol_ratio Optimize Molar Ratios molar_ratio->sol_ratio sol_sterics Consider Longer Linker steric_hindrance->sol_sterics sol_aggregation Optimize Protein Concentration/Buffer aggregation->sol_aggregation

Caption: Troubleshooting workflow for low yield in conjugation reactions.

References

Technical Support Center: Optimizing Cbz-NH-PEG8-C2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Cbz-NH-PEG8-C2-acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind coupling this compound to a primary amine?

A1: The coupling process involves a two-step chemical reaction to form a stable amide bond.[1][2] First, the terminal carboxylic acid group of the this compound must be "activated" to create a more reactive intermediate.[2] This is typically achieved using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1] The NHS reacts with the EDC-activated acid to form a semi-stable NHS ester.[1] In the second step, this amine-reactive NHS ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.[1]

Q2: Which coupling reagents are recommended for this reaction?

A2: The most common and robust method utilizes a carbodiimide, like EDC, in combination with NHS.[2] Other highly efficient coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can lead to faster reactions and less epimerization in chiral molecules.[3] For solution-phase reactions where byproducts can be easily removed, Dicyclohexylcarbodiimide (DCC) is also an option, though its urea (B33335) byproduct is largely insoluble in many organic solvents.[3]

Q3: What is the purpose of the Cbz (carbobenzyloxy) group on the linker?

A3: The Cbz group is a stable protecting group for the terminal amine on the PEG linker.[2] Its role is to prevent this amine from reacting during the carboxylic acid coupling step. Once the desired coupling is achieved, the Cbz group can be removed, typically by catalytic hydrogenation, to reveal a primary amine.[2][4] This newly exposed amine can then be used for subsequent conjugation to another molecule, which is a common strategy in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs).[2]

Q4: What are the best solvents to use for the coupling reaction?

A4: The choice of solvent depends on the solubility of your amine-containing substrate. For organic-soluble molecules, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended.[1][2][5] For biomolecules like proteins or peptides that require an aqueous environment, the reaction can be performed in a buffer system, such as MES buffer for the activation step and a phosphate (B84403) buffer (PBS) for the coupling step.[1][2] It is critical to use anhydrous solvents when working in organic media, as water can promote the hydrolysis of the activated NHS ester.[6]

Q5: How can I purify the final Cbz-NH-PEG8-C2-conjugate?

A5: Purification methods for PEGylated products aim to remove unreacted starting materials, coupling reagents, and byproducts.[7][8] Common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size, which is effective since the PEGylated product is larger than most impurities.[9]

  • Ion-Exchange Chromatography (IEX): Separates based on charge. The shielding of charged groups on a protein by the neutral PEG chain can alter its retention behavior, allowing for separation from the unreacted protein.[9]

  • Reverse-Phase HPLC (RP-HPLC): A powerful technique for purifying peptides and small molecule conjugates.

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities like excess reagents from larger PEGylated proteins.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: EDC is moisture-sensitive and can degrade.[6] NHS can also degrade.Use fresh, high-quality EDC and NHS. Store them in a desiccator. Consider purchasing "conjugation grade" anhydrous DMF if performing the reaction in an organic solvent.[6]
2. Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at high pH, which reverts it to an unreactive carboxylic acid.[11]Perform the EDC/NHS activation step at a slightly acidic pH (4.7-6.0) using MES buffer if in an aqueous system.[2] For the coupling step, maintain a pH between 7.2 and 8.0.[2] Avoid delays between the activation and coupling steps.
3. Suboptimal Molar Ratios: Incorrect stoichiometry of coupling reagents can lead to incomplete activation.Use a slight excess (typically 1.1 to 1.5 molar equivalents) of both EDC and NHS relative to the this compound.[2]
4. Competing Nucleophiles: If using a buffer like Tris or glycine, the primary amines in the buffer will compete with your target molecule.[11]Use non-amine-containing buffers such as MES, HEPES, or Phosphate Buffered Saline (PBS).[11]
Presence of Multiple Products or Byproducts 1. Side Reactions with Other Residues: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains (e.g., tyrosine, serine) can occur, especially at higher pH.[11][12]Optimize the reaction pH to be as low as possible while still allowing efficient amine coupling (typically pH 7.2-7.5).[2] Consider reducing the reaction time.
2. Cross-linking: If the target molecule has multiple amine groups, cross-linking can occur.This can be difficult to control without site-specific protection. Adjusting the stoichiometry of the PEG linker to be sub-equivalent to the target molecule may favor mono-conjugation.
Difficulty Purifying the Final Conjugate 1. Similar Properties of Product and Starting Material: If the size and charge of the starting material and the final conjugate are very similar, separation can be challenging.PEGylation typically increases the hydrodynamic size of a molecule, so Size Exclusion Chromatography (SEC) is often a good first choice.[9] If SEC is insufficient, explore other chromatographic methods like ion-exchange or hydrophobic interaction chromatography.[9][13]
2. Presence of Dicyclohexylurea (DCU) Precipitate: If using DCC as the coupling agent, the DCU byproduct can be difficult to remove.[3]DCC is not recommended for solid-phase synthesis or when easy purification is required.[3] Use EDC instead, as its urea byproduct is water-soluble and easily removed by aqueous workup or dialysis.[3]

Experimental Protocols & Data

Protocol 1: Coupling in an Organic Solvent (e.g., DMF)

This protocol is suitable for coupling to amine-containing small molecules or peptides that are soluble in organic solvents.[1]

  • Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC hydrochloride (1.2 eq) and NHS (1.2 eq) to the solution. Stir at room temperature for 15-60 minutes to form the NHS ester.

  • Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Add the amine solution to the activated PEG linker solution. Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a small amount of water. The product can be purified via methods like flash column chromatography or preparative RP-HPLC.

Protocol 2: Coupling in an Aqueous Buffer System

This protocol is ideal for coupling to biomolecules such as proteins or antibodies.[2]

  • Reagent Preparation: Prepare stock solutions. Dissolve this compound in DMF or DMSO. Dissolve the amine-containing protein/peptide in a suitable buffer (e.g., PBS, pH 7.4). Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0) and a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).[2]

  • Activation: Dilute the this compound stock into the Activation Buffer. Add freshly prepared solutions of EDC (1.5 eq) and sulfo-NHS (1.5 eq). Incubate for 15 minutes at room temperature.[2]

  • Coupling: Immediately add the activated PEG linker solution to the protein/peptide solution in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching solution (e.g., 1 M Tris-HCl or hydroxylamine, to a final concentration of 20-50 mM) to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[2]

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or size-exclusion chromatography.[1]

Quantitative Reaction Parameters Summary
ParameterOrganic Solvent SystemAqueous Buffer System
This compound 1.0 eq1.0 eq
EDC 1.1 - 1.5 eq1.5 - 10 eq (relative to protein)
NHS / sulfo-NHS 1.1 - 1.5 eq1.5 - 10 eq (relative to protein)
Amine Substrate 1.0 - 1.2 eq1.0 eq
Base (e.g., DIPEA) 2.0 eq (if amine is a salt)N/A
Solvent / Buffer Anhydrous DMF, DCMActivation: MES, pH 4.7-6.0Coupling: PBS, pH 7.2-8.0
Reaction Time 2 - 24 hours2 - 4 hours (or overnight at 4°C)
Temperature Room TemperatureRoom Temperature or 4°C

Visualizations

Experimental Workflow and Decision Points

G cluster_prep Preparation cluster_organic Organic Route cluster_aqueous Aqueous Route cluster_end Final Steps prep_reagents Prepare Reagents (PEG-Acid, Amine, EDC, NHS) choose_solvent Choose Solvent System prep_reagents->choose_solvent dissolve_org Dissolve PEG-Acid, EDC, NHS in Anhydrous DMF/DCM choose_solvent->dissolve_org Organic Soluble dissolve_aq Dissolve PEG-Acid in Activation Buffer (MES, pH ~5.5) choose_solvent->dissolve_aq Water Soluble activate_org Activate for 15-60 min at Room Temp dissolve_org->activate_org add_amine Add Amine + Base (if needed) activate_org->add_amine react_org React for 2-24h at Room Temp add_amine->react_org quench Quench Reaction (e.g., with Tris or Hydroxylamine) react_org->quench activate_aq Add EDC + sulfo-NHS Activate for 15 min dissolve_aq->activate_aq add_protein Add to Amine in Coupling Buffer (PBS, pH ~7.4) activate_aq->add_protein react_aq React for 2-4h at RT or overnight at 4°C add_protein->react_aq react_aq->quench purify Purify Conjugate (SEC, IEX, Dialysis) quench->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze G start Low Coupling Yield Observed check_reagents Are EDC/NHS/Solvents fresh and anhydrous? start->check_reagents replace_reagents Use fresh reagents and anhydrous solvents. check_reagents->replace_reagents No check_ph Was reaction pH optimal? check_reagents->check_ph Yes end Re-run experiment and analyze replace_reagents->end adjust_ph Activation: pH 4.7-6.0 Coupling: pH 7.2-8.0 check_ph->adjust_ph No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes adjust_ph->end change_buffer Switch to non-amine buffer (PBS, MES, HEPES). check_buffer->change_buffer Yes check_ratios Were molar ratios correct? check_buffer->check_ratios No change_buffer->end adjust_ratios Use 1.1-1.5 eq of EDC/NHS to acid. check_ratios->adjust_ratios No check_ratios->end Yes adjust_ratios->end

References

Cbz-NH-PEG8-C2-acid stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this PROTAC linker. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. In solvent, stock solutions should be stored at -80°C for up to six months, or -20°C for up to one month.[1] PEG-containing compounds can be hygroscopic, so it is important to minimize exposure to air and restore the container under an inert atmosphere.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis of the carbamate (B1207046) bond in the Cbz (benzyloxycarbonyl) protecting group and oxidative degradation of the polyethylene (B3416737) glycol (PEG) chain.[2][3]

Q3: How does pH affect the stability of this compound?

A3: The stability of the molecule is pH-dependent. The Cbz group is relatively stable in mildly acidic to neutral conditions.[4] However, under strong acidic or basic conditions, the carbamate bond can undergo hydrolysis.[3] The PEG linker itself, composed of ether bonds, is generally stable across a wide pH range.[5]

Q4: Is the PEG linker portion of the molecule stable?

A4: The PEG8 linker is generally chemically stable. The poly(ethylene glycol) backbone, which consists of repeating ethylene (B1197577) oxide units, is robust under most conditions.[5] However, it can be susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and the presence of oxygen.[2][6]

Q5: Can this compound degrade in common biological media?

A5: Yes, degradation can occur in biological media such as plasma or serum. The carbamate linkage of the Cbz group may be susceptible to cleavage by esterases and other enzymes present in these biological matrices.[3] Therefore, it is crucial to experimentally determine the stability of the molecule in your specific biological medium.

Q6: What are the expected degradation products of this compound?

A6: The primary degradation products would be:

  • From Cbz group hydrolysis: Benzyl alcohol, carbon dioxide, and the free amine form of the PEG linker (H2N-PEG8-C2-acid).

  • From PEG chain oxidation: A heterogeneous mixture of shorter PEG fragments with various end groups, such as aldehydes (e.g., formaldehyde, acetaldehyde) and carboxylic acids (e.g., formic acid).[2]

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound in a chemical stability study.

  • Possible Cause: The pH of your buffer may be too high or too low, accelerating the hydrolysis of the Cbz group.

    • Troubleshooting Step: Verify the chemical composition of your linker to confirm its pH sensitivity. Measure and adjust the pH of your buffer to a neutral range (pH 6-8) where the Cbz group is more stable.

  • Possible Cause: The temperature of the experiment may be too high.

    • Troubleshooting Step: Ensure your experiment is conducted at the intended temperature, as higher temperatures can increase the rate of degradation.[3]

  • Possible Cause: The presence of oxidizing agents in your reagents.

    • Troubleshooting Step: Use high-purity solvents and reagents that are free from peroxides. For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).[2]

Issue 2: Inconsistent results in plasma/serum stability assays.

  • Possible Cause: Variability in the enzymatic activity of the plasma or serum between batches or donors.

    • Troubleshooting Step: Whenever possible, use pooled plasma from multiple donors to average out individual differences.

  • Possible Cause: Inconsistent sample quenching.

    • Troubleshooting Step: Ensure immediate and effective quenching of the enzymatic reaction at each time point, for example, by adding a cold organic solvent like acetonitrile (B52724).

  • Possible Cause: Analytical variability.

    • Troubleshooting Step: Include quality control samples with known concentrations in each analytical run to monitor the performance of your analytical method (e.g., HPLC-MS/MS).[3]

Issue 3: Difficulty in detecting and identifying degradation products by LC-MS.

  • Possible Cause: Degradation products may be highly polar and not well-retained on a standard reverse-phase HPLC column.

    • Troubleshooting Step: Use a column with a more polar stationary phase or consider using hydrophilic interaction liquid chromatography (HILIC).

  • Possible Cause: Degradation products may not ionize well under the chosen mass spectrometry conditions.

    • Troubleshooting Step: Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode) to improve the detection of a wider range of compounds.

  • Possible Cause: The concentration of degradation products is below the limit of detection.

    • Troubleshooting Step: Concentrate your sample before analysis or use a more sensitive mass spectrometer.

Issue 4: Low yield or incomplete reaction during conjugation.

  • Possible Cause: The carboxylic acid group of this compound is not sufficiently activated.

    • Troubleshooting Step: Ensure that your activating agents (e.g., EDC, NHS) are fresh and used in the correct stoichiometry. The activation reaction is most efficient at a pH of 4.5-7.2.[5]

  • Possible Cause: The pH of the conjugation reaction is not optimal.

    • Troubleshooting Step: The reaction of an activated carboxylic acid with a primary amine is most efficient at a pH of 7.0-8.5. Ensure your reaction buffer is within this range and does not contain primary amines (e.g., Tris).[5]

  • Possible Cause: Hydrolysis of the activated ester.

    • Troubleshooting Step: The NHS-ester is susceptible to hydrolysis. Perform the conjugation reaction immediately after the activation step.[5]

Issue 5: Aggregation of the conjugate after PEGylation.

  • Possible Cause: The PEG chain is too short to provide sufficient solubilization for a hydrophobic molecule.

    • Troubleshooting Step: Consider using a PEG linker with a higher number of ethylene glycol units (e.g., PEG12, PEG24) or a branched PEG linker to enhance the hydrophilic shield.[2]

  • Possible Cause: High drug-to-antibody ratio (DAR) leading to increased hydrophobicity.

    • Troubleshooting Step: Optimize the reaction conditions, such as the molar ratio of the linker to the biomolecule, to achieve a lower and more homogeneous DAR.[7]

  • Possible Cause: Suboptimal buffer conditions.

    • Troubleshooting Step: Screen different buffer compositions, pH values, and excipients to identify conditions that minimize aggregation.[2]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.[8]

  • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.

  • Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Processing:

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Dilute all samples to a suitable concentration for analysis.

5. Analysis:

  • Analyze the samples using a stability-indicating HPLC-UV method and by LC-MS/MS to identify and characterize the degradation products.

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (for the Cbz group)

  • Injection Volume: 10 µL

LC-MS/MS Method for Identification of Degradation Products

This protocol provides a starting point for the identification of degradation products using LC-MS/MS.

  • LC System: Use the HPLC conditions described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • MS Scan Mode: Full scan from m/z 100-1000.

  • MS/MS Scan Mode: Product ion scan of the parent compound and suspected degradation products to obtain fragmentation patterns for structural elucidation.

¹H NMR Spectroscopy for Structural Confirmation and Degradation Monitoring

This protocol can be used to confirm the structure of this compound and monitor its degradation.[4][12][13][14][15]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for the Cbz group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), the PEG chain (protons at ~3.6 ppm), and the C2-acid moiety.

    • Monitor the disappearance of parent compound peaks and the appearance of new peaks corresponding to degradation products over time in stability studies.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid-20°C3 yearsProtect from light and moisture.[1]
4°C2 years
In Solvent-80°C6 monthsUse anhydrous solvents.[1]
-20°C1 monthAvoid repeated freeze-thaw cycles.[1]

Table 2: Estimated Stability of this compound in Solution at 37°C

Note: These are estimated values based on the known stability of the Cbz and PEG functional groups. Actual stability should be determined experimentally.

ConditionEstimated Half-lifePrimary Degradation Pathway
pH 4.0Weeks to monthsSlow hydrolysis of the carbamate bond
pH 7.4MonthsGenerally stable
pH 9.0Days to weeksBase-catalyzed hydrolysis of the carbamate bond
3% H₂O₂Hours to daysOxidation of the PEG chain

Table 3: Summary of Potential Degradation Products

Degradation PathwayPotential ProductsExpected m/z [M+H]⁺
Hydrolysis of Cbz groupH₂N-PEG8-C2-acid442.2
Benzyl alcohol109.1
Oxidation of PEG chainFormaldehyde adduct-
Formic acid ester-

Visualizations

Cbz_PEG_Acid This compound Amine_PEG_Acid H2N-PEG8-C2-acid Cbz_PEG_Acid->Amine_PEG_Acid Hydrolysis (Acid/Base) Benzyl_Alcohol Benzyl Alcohol Cbz_PEG_Acid->Benzyl_Alcohol Hydrolysis CO2 CO2 Cbz_PEG_Acid->CO2 Hydrolysis

Caption: Hydrolytic Degradation of this compound.

PEG_Chain PEG Chain (-O-CH2-CH2-)n Radical_Intermediate Radical Intermediate (-O-CH•-CH2-)n PEG_Chain->Radical_Intermediate Oxidizing Agent (e.g., H2O2) Shorter_PEG Shorter PEG Fragments Radical_Intermediate->Shorter_PEG Aldehydes Aldehydes (e.g., Formaldehyde) Shorter_PEG->Aldehydes Carboxylic_Acids Carboxylic Acids (e.g., Formic Acid) Shorter_PEG->Carboxylic_Acids

Caption: Oxidative Degradation of the PEG Chain.

Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by HPLC and LC-MS/MS Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Experimental Workflow for a Forced Degradation Study.

rect rect Start Low Conjugation Yield? Check_Activation Carboxylic Acid Activated? Start->Check_Activation Check_pH Reaction pH Optimal (7.0-8.5)? Check_Activation->Check_pH Yes Use_Fresh_Reagents Use Fresh EDC/NHS Check_Activation->Use_Fresh_Reagents No Check_Hydrolysis Activated Ester Hydrolyzed? Check_pH->Check_Hydrolysis Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Success Yield Improved Check_Hydrolysis->Success No Immediate_Use Use Activated Linker Immediately Check_Hydrolysis->Immediate_Use Yes Use_Fresh_Reagents->Check_Activation Adjust_pH->Check_pH Immediate_Use->Check_Hydrolysis

Caption: Troubleshooting Logic for Low Conjugation Yield.

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with Cbz-NH-PEG8-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with Cbz-NH-PEG8-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker. It consists of a carboxybenzyl (Cbz)-protected amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Cbz group is a protecting group for the amine, while the carboxylic acid is used for conjugation, typically to primary amines like lysine (B10760008) residues on a protein's surface, through amide bond formation using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[1]

Q2: What are the main causes of protein aggregation when using this type of linker?

A2: Protein aggregation during conjugation with this compound can stem from several factors:

  • Increased Hydrophobicity: The Cbz group is aromatic and hydrophobic. Attaching it to the protein surface can increase overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[1]

  • Conformational Changes: The conjugation process or the linker itself can disrupt the native structure of the protein, exposing hydrophobic regions that are normally buried.[1][2]

  • Suboptimal Reaction Conditions: Unfavorable pH, temperature, or high concentrations of protein and reagents can destabilize the protein.[3][4]

  • Intermolecular Cross-linking: Although this linker is monofunctional for conjugation via its carboxylic acid, improper activation or reaction conditions could potentially lead to side reactions and cross-linking.[1][3]

Q3: How does the PEG8 spacer influence protein aggregation?

A3: The polyethylene glycol (PEG) spacer generally helps to increase the solubility and stability of the protein conjugate.[5][6][7] The eight repeating units of ethylene (B1197577) glycol in the PEG8 chain can create a hydrophilic cloud around the conjugation site, which can help to shield hydrophobic patches and prevent intermolecular interactions that lead to aggregation.[5][6]

Q4: Can the site of conjugation on the protein affect aggregation?

A4: Yes, the location of PEGylation is crucial.[3] Modifying residues near the active site or in regions critical for maintaining the protein's tertiary structure could induce conformational changes that promote aggregation. Conversely, conjugation at a site that enhances conformational stability can protect against aggregation.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with protein aggregation during conjugation with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity during the conjugation reaction. High Protein Concentration: Increased proximity of protein molecules enhances intermolecular interactions.[3][8]Decrease the protein concentration. Optimal concentrations are typically in the range of 1-10 mg/mL.[9]
Suboptimal Buffer pH: The pH of the buffer may be too close to the protein's isoelectric point (pI), minimizing electrostatic repulsion.[10]Adjust the buffer pH to be at least 1-2 units away from the pI.[10] A common starting point for NHS ester reactions is a pH of 7.2-8.5.[4][9]
Inadequate Linker Solubility: The this compound may not be fully dissolved before addition to the protein solution.Dissolve the linker in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[4] Keep the final organic solvent concentration below 5% (v/v).[1]
Excessive Linker Concentration: A high molar ratio of the hydrophobic linker can increase the overall hydrophobicity of the protein, leading to aggregation.[1]Optimize the molar ratio of the linker to the protein. Start with a 5:1 to 20:1 molar excess and titrate down if aggregation occurs.
Increased high molecular weight species observed in SEC analysis after conjugation. Formation of Soluble Aggregates: The conjugation conditions may be promoting the formation of smaller, soluble aggregates.Add stabilizing excipients to the reaction buffer.[3]
Elevated Reaction Temperature: Higher temperatures can increase the rate of aggregation.[3]Perform the conjugation reaction at a lower temperature, such as 4°C, for a longer duration.[4][11]
Loss of protein activity after conjugation. Harsh Reaction Conditions: The pH, temperature, or other reaction conditions may be denaturing the protein.Screen a range of pH values and temperatures to find the optimal conditions for both conjugation efficiency and protein stability.[3]
Modification of Critical Residues: The linker may be attaching to amino acids within the protein's active site.Consider site-specific conjugation strategies if random lysine conjugation proves to be problematic.[3]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[9][11] Buffers containing primary amines like Tris will interfere with the reaction.[9]

    • Adjust the protein concentration to 1-10 mg/mL.[9]

  • Linker Preparation:

    • Dissolve the this compound in DMSO or DMF to a stock concentration of 10-100 mM.[4]

  • Activation of Carboxylic Acid (Creation of NHS Ester):

    • In a separate tube, mix the dissolved linker with EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide) in the reaction buffer. A common molar ratio is 1:2:5 (Linker:EDC:NHS).[1]

    • Incubate this activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. A starting point for the molar excess of linker to protein is 10:1 to 20:1.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][11]

  • Purification:

    • Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
  • Prepare a series of buffers:

    • Prepare a range of buffers with different pH values (e.g., phosphate (B84403) buffers at pH 6.5, 7.0, 7.5, and 8.0).

    • For each pH, prepare solutions with varying ionic strengths by adding different concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM).

  • Set up parallel reactions:

    • Aliquots of the protein are buffer-exchanged into each of the different buffer conditions.

    • Perform the conjugation reaction as described in Protocol 1 in each buffer condition.

  • Assess Aggregation:

    • Visually inspect each reaction for turbidity.

    • Analyze the samples using Dynamic Light Scattering (DLS) to measure the size distribution of particles. An increase in the average particle size or polydispersity index suggests aggregation.

    • Quantify the amount of soluble and aggregated protein using Size-Exclusion Chromatography (SEC).[10]

Quantitative Data Summary

Parameter Recommended Range Rationale
Protein Concentration 1-10 mg/mL[9]Higher concentrations can increase reaction efficiency but also elevate the risk of aggregation.[11]
Linker:Protein Molar Ratio 5:1 to 20:1[11]A higher ratio drives the reaction to completion but can also increase the likelihood of aggregation due to increased hydrophobicity.
Reaction pH 7.2 - 8.5[4][9]NHS ester reactions are more efficient at slightly alkaline pH, but protein stability must be maintained.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures can slow down the rate of aggregation.[3][4]
Stabilizing Excipients Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)[3][11]Act as protein stabilizers through preferential exclusion.[3][11]
Amino Acids (e.g., Arginine, Glycine) 50-100 mM[3][4]Suppress non-specific protein-protein interactions.[3]
Non-ionic Surfactants (e.g., Polysorbate 20) 0.01-0.05% (v/v)[3]Reduce surface tension and prevent surface-induced aggregation.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_final Final Product protein_prep Protein Preparation (Amine-free buffer, 1-10 mg/mL) conjugation Conjugation Reaction (Vary conditions: pH, Temp, Ratio) protein_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO/DMF) activation Activate Linker (EDC/NHS) linker_prep->activation activation->conjugation analysis Assess Aggregation (Visual, DLS, SEC) conjugation->analysis optimization Optimize Conditions & Add Excipients analysis->optimization If Aggregation Occurs purification Purification (SEC or Dialysis) analysis->purification No Aggregation optimization->conjugation final_product Stable Conjugate purification->final_product

Caption: Experimental workflow for preventing protein aggregation during conjugation.

logical_relationship aggregation Protein Aggregation solution1 Optimize Linker:Protein Ratio aggregation->solution1 solution2 Add Stabilizing Excipients aggregation->solution2 solution3 Optimize Buffer (pH, Ionic Strength) aggregation->solution3 solution4 Lower Reaction Temperature aggregation->solution4 solution5 Decrease Protein Concentration aggregation->solution5 cause1 Increased Hydrophobicity cause1->aggregation cause2 Conformational Changes cause2->aggregation cause3 Suboptimal Conditions cause3->aggregation sub_cause3a Incorrect pH/pI cause3->sub_cause3a sub_cause3b High Temperature cause3->sub_cause3b sub_cause3c High Concentration cause3->sub_cause3c

Caption: Logical relationships between causes and solutions for protein aggregation.

References

Common side reactions with Cbz-NH-PEG8-C2-acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule.[1] It features a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary use is in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] The PEG spacer enhances the solubility and flexibility of the resulting conjugate.[1]

Q2: What are the roles of the key functional groups in this compound?

A2: The molecule has two key functional groups for conjugation:

  • Terminal Carboxylic Acid (-COOH): This group can be activated, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then efficiently reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to create a stable amide bond.[1]

  • Cbz-Protected Amine (-NH-Cbz): The Cbz group serves as a protecting group for the amine. It is stable under many reaction conditions but can be selectively removed, most commonly by catalytic hydrogenolysis (e.g., using a palladium catalyst and a hydrogen source), to reveal the primary amine for subsequent conjugation steps.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C and protected from light. For short-term use, refrigeration at 4°C is suitable. It is important to handle the compound in a dry environment as PEG derivatives can be hygroscopic.[4]

Troubleshooting Guide

This guide addresses common problems that may arise during conjugation reactions involving this compound.

Problem 1: Low or No Conjugation Yield

Low yield is a frequent issue in bioconjugation. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution(s)
Inactive Carboxylic Acid Ensure the carboxylic acid is properly activated. Use fresh EDC and NHS reagents, as they are moisture-sensitive.[5] The activation reaction is most efficient at a pH of 4.5-6.0.[5]
Suboptimal Reaction pH for Coupling The reaction of the NHS-activated PEG linker with primary amines on the target molecule is most efficient at a pH of 7.0-8.5.[6] Ensure your reaction buffer is within this range and does not contain competing amines (e.g., Tris or glycine).[5]
Hydrolysis of Activated Ester The NHS-ester is susceptible to hydrolysis, especially in aqueous buffers. Perform the conjugation reaction immediately after the activation of the carboxylic acid.[6]
Inactive Biomolecule Confirm the purity and activity of your target biomolecule (e.g., protein, antibody). Ensure that the primary amine targets for conjugation are available and not sterically hindered.

Below is a decision tree to help diagnose the cause of low conjugation yield.

G start Low / No Conjugation Yield q1 Are EDC/NHS reagents fresh and stored under dry conditions? start->q1 sol1 Solution: Replace EDC/NHS. Store new reagents properly in a desiccator. q1->sol1 No q2 Is the reaction buffer free of competing amines (e.g., Tris, glycine)? q1->q2 Yes sol2 Solution: Switch to an appropriate buffer (e.g., MES for activation, PBS for coupling). q2->sol2 No q3 Is the pH correct for each step? (Activation: 4.5-6.0, Coupling: 7.2-8.5) q2->q3 Yes sol3 Solution: Remake buffers and verify the pH before the reaction. q3->sol3 No q4 Have you analyzed the crude reaction by LC-MS? q3->q4 Yes sol4 Solution: Analyze for starting materials, hydrolyzed NHS-ester, and potential side products. q4->sol4 No

Caption: A decision tree to diagnose causes of low conjugation yield.

Problem 2: Formation of Undesired Byproducts

The presence of unexpected species in your final product can complicate purification and analysis.

Potential CauseRecommended Solution(s)
Self-Polymerization of the Linker If both ends of the linker are deprotected and reactive under the same conditions, the linker can react with itself, forming dimers or polymers. This is less of a concern with this compound if the Cbz group remains intact during the initial carboxylic acid conjugation. A two-step protocol is highly recommended.[7]
Cross-linking of the Target Molecule Some PEG reagents may contain bifunctional impurities (e.g., diols instead of monofunctional PEG) that can cross-link your target molecules, leading to aggregation.[8] Use high-purity PEG linkers.[8]
Modification of a Critical Residue The conjugation may occur at an amino acid residue that is essential for the biological activity of your molecule. To identify the conjugation site, mass spectrometry can be employed.[6]

The following diagram illustrates a recommended two-step conjugation workflow to minimize side reactions.

G cluster_0 Step 1: Carboxylic Acid Activation & Conjugation cluster_1 Step 2: Cbz Deprotection & Second Conjugation A This compound B Activate with EDC/NHS (pH 4.5-6.0) A->B C Activated NHS-Ester B->C D React with Target Molecule 1 (contains -NH2) (pH 7.0-8.5) C->D E Cbz-NH-PEG8-C2-Target 1 D->E F Purify Intermediate Conjugate E->F G Cbz Deprotection (e.g., Catalytic Hydrogenation) F->G H H2N-PEG8-C2-Target 1 G->H I React with Activated Target Molecule 2 H->I J Final Conjugate: Target 2-NH-PEG8-C2-Target 1 I->J

Caption: A recommended two-step experimental workflow for conjugation.

Problem 3: Solubility Issues and Aggregation

PEG linkers are designed to improve solubility, but problems can still occur.

Potential CauseRecommended Solution(s)
Difficulty Dissolving the Linker This compound may require sonication to fully dissolve in solvents like DMSO.[4] Gentle warming (30-40°C) can also help, but avoid excessive heat.[4] Always use fresh, anhydrous solvents, as PEG compounds can be hygroscopic.[4]
Precipitation Upon Dilution When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate. Ensure the final concentration of the organic solvent is sufficient to maintain solubility, or consider using a co-solvent system.[4]
Protein Aggregation During Reaction High protein concentrations can increase the likelihood of aggregation.[8] Consider reducing the protein concentration. The buffer composition (pH and ionic strength) can also affect protein stability. It's advisable to use a buffer where the pH is not close to the protein's isoelectric point (pI).[8] Gentle mixing should be used instead of vigorous stirring.[8]

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol

This protocol outlines the general steps for conjugating the carboxylic acid of this compound to a molecule with a primary amine (Target-NH2).

Materials:

  • This compound

  • Target-NH2

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: (e.g., 1M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a desired stock concentration (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, add this compound to Activation Buffer.

    • Add EDC (typically a 5-10 fold molar excess over the linker).

    • Immediately add NHS (typically a 2-fold molar excess over EDC).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Target-NH2:

    • Dissolve or buffer-exchange your Target-NH2 into the Coupling Buffer.

    • Add the activated this compound solution to your Target-NH2 solution. The molar ratio of the linker to the target will depend on the desired degree of labeling and should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC), dialysis, or another appropriate chromatographic technique.

  • Characterization:

    • Analyze the purified conjugate by methods such as SDS-PAGE (for proteins, to confirm an increase in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation and purity.

References

Technical Support Center: Purification of Cbz-NH-PEG8-C2-acid Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive purification strategies for Cbz-NH-PEG8-C2-acid and its bioconjugates. This guide includes troubleshooting for common issues and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound bioconjugates, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity of this compound After Synthesis Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Consider extending the reaction time or adjusting the stoichiometry of reactants.[1]
Presence of unreacted starting materials (e.g., amino-PEG8-acid, benzyl (B1604629) chloroformate).- Perform an aqueous workup to remove water-soluble starting materials. - Utilize reverse-phase chromatography to separate the product from non-polar starting materials.[1]
Formation of by-products (e.g., dibenzyl carbonate).- Optimize reaction conditions to minimize by-product formation (e.g., control temperature, slow addition of reagents). - Employ high-resolution chromatographic techniques.[1]
Poor Separation During Reverse-Phase HPLC Inappropriate mobile phase composition.- Optimize the gradient of the organic modifier (e.g., acetonitrile (B52724) or methanol) in water. - Adjust the pH of the aqueous mobile phase with an additive like 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid, which improves retention and peak shape.[1]
Unsuitable column chemistry.- A C18 column is a common starting point. For issues with co-elution, consider a column with different selectivity, such as a phenyl-hexyl or a polar-endcapped C18 column.[1][2]
Sample overload.- Reduce the amount of sample injected onto the column to prevent peak broadening and tailing.[1]
Inconsistent HPLC Retention Times Fluctuations in mobile phase pH.- Use a buffered mobile phase to maintain a stable pH, especially if it is close to the pKa of the carboxylic acid.[1]
Column contamination.- Implement a column cleaning protocol, such as backflushing with a series of strong solvents, to remove adsorbed impurities.[1]
Difficulty Purifying the Final Bioconjugate Unreacted PEG linker.- Size exclusion chromatography (SEC) is effective at removing smaller, unreacted PEG linkers from the larger bioconjugate.[][4][5] - Ion-exchange chromatography (IEX) can also be used, as the charge of the conjugate will differ from the free linker.[]
Multiple PEGylation sites or species (mono-, di-, poly-PEGylated).- Ion-exchange chromatography (IEX) is a powerful technique for separating species with different numbers of attached PEG molecules, as the PEG chains can shield surface charges.[][6][7] - Reverse-phase chromatography (RPC) can also separate positional isomers and different degrees of PEGylation.[2][]
Aggregation of the bioconjugate.- Size exclusion chromatography (SEC) can separate aggregates from the desired monomeric conjugate.[4] - Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. If the synthesis involves protecting an amino-PEG8-acid with benzyl chloroformate (Cbz-Cl), potential impurities include unreacted amino-PEG8-acid, residual benzyl chloroformate, and by-products like dibenzyl carbonate and benzyl alcohol from the hydrolysis of Cbz-Cl.[1]

Q2: Which chromatographic method is best for purifying this compound bioconjugates?

A2: The optimal method depends on the properties of the molecule it is conjugated to (e.g., protein, peptide, small molecule) and the nature of the impurities.

  • Reverse-Phase Chromatography (RPC) is highly effective for separating PEGylated molecules based on hydrophobicity. It can often resolve different degrees of PEGylation and even positional isomers.[2][]

  • Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is particularly useful for removing unreacted, smaller PEG linkers from a larger protein or peptide conjugate and for separating aggregates.[][5][9]

  • Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. Since PEGylation can shield surface charges, IEX is very effective at separating molecules with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated).[][6][10]

Q3: How can I suppress the ionization of the terminal carboxylic acid during reverse-phase HPLC?

A3: To improve peak shape and retention time consistency, it is crucial to suppress the ionization of the carboxylic acid. This is typically achieved by adding a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to both the aqueous and organic mobile phases.[1]

Q4: Can this compound be purified without chromatography?

A4: Yes, recrystallization is a potential non-chromatographic purification method. The Cbz group can promote crystallinity. Finding a suitable solvent system may allow the product to be isolated as a pure solid.[1] A technique involving complexation with magnesium chloride to precipitate PEG-containing small molecules has also been reported and could be effective.[1]

Q5: What is the role of the Cbz group, and how is it removed?

A5: The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[11][12] It is stable under a variety of conditions. The most common method for its removal (deprotection) is catalytic hydrogenolysis, typically using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[8][11] This process is clean, yielding the free amine, toluene, and carbon dioxide as by-products.[11]

Experimental Protocols

Protocol 1: Purification of this compound by Preparative Reverse-Phase HPLC

This protocol provides a general starting point. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase)

2. Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for a sufficient time (e.g., 2-3 column volumes).

  • Sample Injection: Inject the dissolved crude product onto the column.

  • Gradient Elution:

    • 5-60% Mobile Phase B over 30 minutes

    • 60-95% Mobile Phase B over 5 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • Return to 5% Mobile Phase B over 2 minutes

    • Re-equilibrate at 5% Mobile Phase B for 5-10 minutes[1]

  • Detection: Monitor the elution profile at 254 nm, which is characteristic for the Cbz group.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Work-up: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Protocol 2: Purification of a Protein-PEG Conjugate using Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger PEGylated protein conjugate from the smaller, unreacted this compound linker.

1. Materials and Equipment:

  • HPLC or FPLC system with a UV detector

  • Size exclusion column suitable for the molecular weight range of the protein conjugate (e.g., Superdex 200 or similar)

  • Mobile Phase: Isocratic buffer compatible with the protein's stability, e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Crude conjugation reaction mixture

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[9]

  • Sample Injection: Inject the crude conjugation reaction mixture. The injection volume should typically be a small fraction of the total column volume to ensure good resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution at 280 nm for the protein and potentially at 254 nm if the linker concentration is high enough to be detected.

  • Fraction Collection: Collect fractions. The PEGylated conjugate, having a larger hydrodynamic radius, will elute first, followed by the native protein (if any), and finally the smaller, unreacted PEG linker.[][4]

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm the separation and purity of the conjugate.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Conjugate, Unreacted Linker, By-products) SEC Size Exclusion Chromatography (SEC) Crude->SEC Removes unreacted linker IEX Ion-Exchange Chromatography (IEX) Crude->IEX Separates by PEGylation degree RPC Reverse-Phase Chromatography (RPC) Crude->RPC Separates by hydrophobicity Analysis Purity Analysis (Analytical HPLC, LC-MS, SDS-PAGE) SEC->Analysis IEX->Analysis RPC->Analysis Pure_Product Purified Bioconjugate Analysis->Pure_Product

Caption: General purification workflow for bioconjugates.

Troubleshooting_Logic Start Poor Separation in HPLC? Cause1 Inappropriate Gradient? Start->Cause1 Yes Cause2 Wrong Column Chemistry? Start->Cause2 Yes Cause3 Sample Overload? Start->Cause3 Yes Solution1 Optimize Gradient Profile Cause1->Solution1 Solution2 Try Different Column (e.g., Phenyl-Hexyl) Cause2->Solution2 Solution3 Reduce Injection Volume Cause3->Solution3 End Separation Improved Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the carboxybenzyl (Cbz) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz deprotection of PEGylated compounds?

The three main strategies for removing the Cbz protecting group are:

  • Catalytic Hydrogenolysis : This is a widely used and often clean method that employs a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1][2] It is generally efficient, and the byproducts, toluene (B28343) and carbon dioxide, are easily removed.[3]

  • Acid-Mediated Cleavage : Strong acids like hydrogen bromide (HBr) in acetic acid or Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group.[1][4] This approach is beneficial as it is metal-free and scalable.[4]

  • Nucleophilic Cleavage : This method utilizes nucleophiles, such as 2-mercaptoethanol (B42355), and is particularly useful for substrates that are sensitive to hydrogenation or harsh acidic conditions.[1][5][6]

Q2: Why is my Cbz deprotection of a PEGylated compound incomplete?

Several factors can lead to an incomplete reaction:

  • Catalyst Inactivation (Poisoning) : Impurities, particularly those containing sulfur, can poison the palladium catalyst used in hydrogenolysis.[1] The product amine itself can also coordinate to the catalyst, leading to inactivation.[1]

  • Insufficient Reagent Strength or Concentration : In acid-mediated cleavage, the chosen acid may be too weak or too dilute to drive the reaction to completion.[1][7]

  • Steric Hindrance : The PEG chain, especially if it has a high molecular weight, can sterically hinder the approach of the reagents to the Cbz group.[7] This can slow down or even prevent the deprotection.

  • Poor Solubility : The PEGylated starting material must be fully dissolved for an efficient reaction.[7] The polarity imparted by the PEG linker may necessitate the use of more polar solvents.[1]

  • Inadequate Hydrogen Pressure : For catalytic hydrogenolysis, atmospheric pressure may not be sufficient for complete deprotection, especially with challenging substrates.[1]

  • Inactive Catalyst : The palladium on carbon (Pd/C) catalyst may be old or from a poor-quality batch, resulting in low reactivity.[1]

Q3: How does the PEG chain length affect the deprotection reaction?

The length of the PEG chain can significantly impact the deprotection reaction. Longer PEG chains can increase steric hindrance, making it more difficult for the catalyst or chemical reagents to access the Cbz group.[7] This can lead to slower reaction rates or incomplete conversion. Furthermore, longer PEG chains can influence the solubility of the compound, potentially requiring different solvent systems for optimal reaction conditions. Studies on PEGylated nanoparticles have shown that increasing PEG chain length can reduce protein adsorption, which may be analogous to reducing catalyst interaction in a heterogeneous reaction.[8]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC) : To visualize the disappearance of the starting material and the appearance of the product.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For a more quantitative assessment of the reaction progress.[1][7]

Q5: What are some common side reactions to be aware of during Cbz deprotection?

  • N-Methylation : If methanol (B129727) is used as a solvent at elevated temperatures during catalytic hydrogenolysis, N-methylation of the newly formed amine can occur.[1]

  • Re-alkylation : During acid-mediated cleavage, the benzyl (B1604629) cation that is formed can potentially re-alkylate the deprotected amine or other nucleophilic species present.[1]

  • Over-reduction : In catalytic hydrogenolysis, other functional groups such as alkenes, alkynes, or nitro groups may also be reduced.[3]

Troubleshooting Guides

Catalytic Hydrogenolysis
Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Catalyst PoisoningEnsure high purity of starting materials and solvents. Consider adding a small amount of a weak acid like acetic acid to protonate the product amine and reduce its coordination to the catalyst.[1]
Inactive CatalystUse a fresh batch of high-quality Pd/C catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1]
Insufficient Hydrogen PressureIncrease the hydrogen pressure (e.g., to 50 psi or higher). Ensure vigorous stirring for efficient gas-liquid mixing.[1][3]
Formation of Side Products N-MethylationUse an alternative solvent such as ethanol, ethyl acetate (B1210297), or THF, or conduct the reaction at room temperature.[1]
Acid-Mediated Cleavage
Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength or ConcentrationSwitch to a stronger acid (e.g., HBr in acetic acid instead of HCl in dioxane). Use a more concentrated acid solution.[1]
Low Reaction TemperatureIncrease the reaction temperature (e.g., to 40-80 °C).[1]
Formation of Unwanted Byproducts Re-alkylation of the ProductAdd a scavenger such as anisole (B1667542) or thioanisole (B89551) to the reaction mixture to trap the benzyl cation.[1]

Experimental Protocols

Key Experiment 1: Catalytic Hydrogenolysis

Materials:

  • Cbz-protected PEGylated compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected PEGylated compound in methanol in a round-bottom flask.[2]

  • Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate).[2]

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge-evacuate-fill cycle 2-3 times.[2]

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[2]

  • Monitor the reaction's progress using TLC or LC-MS.[2]

  • Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][2]

  • Wash the Celite® pad with methanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[1]

Key Experiment 2: Acid-Mediated Cleavage with AlCl₃ in HFIP

Materials:

  • Cbz-protected PEGylated compound

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Cbz-protected PEGylated compound (1 equivalent) in HFIP.[1]

  • Add AlCl₃ (2-3 equivalents) to the solution at room temperature.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with DCM.[1]

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃.[1]

  • Separate the organic layer and extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • If necessary, purify the crude product by column chromatography.[1]

Key Experiment 3: Nucleophilic Cleavage with 2-Mercaptoethanol

Materials:

  • Cbz-protected PEGylated compound

  • 2-Mercaptoethanol

  • Potassium acetate

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • Dissolve the Cbz-protected amine (1 equivalent) in DMAC.[3]

  • Add potassium acetate (e.g., 4 equivalents).[6]

  • Add 2-mercaptoethanol (e.g., 2 equivalents).[3][6]

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3][5]

  • Cool the reaction mixture to room temperature and pour it into water.[1]

  • Extract the aqueous phase with a suitable organic solvent like DCM.[1]

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or reverse-phase HPLC if necessary.[1]

Visualizations

Deprotection_Pathways cluster_H2 Catalytic Hydrogenolysis cluster_Acid Acid-Mediated Cleavage cluster_Nucleophile Nucleophilic Cleavage Cbz_PEG Cbz-NH-PEG-R H2_PdC H2, Pd/C Cbz_PEG->H2_PdC HBr_AcOH HBr/AcOH Cbz_PEG->HBr_AcOH Mercaptoethanol 2-Mercaptoethanol Cbz_PEG->Mercaptoethanol Deprotected_PEG H2N-PEG-R H2_PdC->Deprotected_PEG Deprotection Toluene Toluene H2_PdC->Toluene Byproduct CO2 CO2 H2_PdC->CO2 Byproduct HBr_AcOH->Deprotected_PEG Deprotection Benzyl_Br Benzyl Bromide HBr_AcOH->Benzyl_Br Byproduct CO2_Acid CO2 HBr_AcOH->CO2_Acid Byproduct Mercaptoethanol->Deprotected_PEG Deprotection Benzyl_Thiol Benzyl-S-R' Mercaptoethanol->Benzyl_Thiol Byproduct CO2_Nuc CO2 Mercaptoethanol->CO2_Nuc Byproduct

Caption: Overview of Cbz deprotection pathways for PEGylated compounds.

Troubleshooting_Workflow Start Incomplete Cbz Deprotection Check_Purity Check Purity of Starting Material & Solvents Start->Check_Purity Check_Catalyst Use Fresh, High-Quality Catalyst Check_Purity->Check_Catalyst If purity is high Success Complete Deprotection Check_Purity->Success If impurities found & removed Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Check_Catalyst->Success If old catalyst was the issue Increase_Pressure Increase H2 Pressure Increase_Loading->Increase_Pressure Increase_Loading->Success If reaction completes Change_Solvent Optimize Solvent for Solubility Increase_Pressure->Change_Solvent Increase_Pressure->Success If reaction completes Increase_Acid Increase Acid Concentration / Strength Change_Solvent->Increase_Acid Change_Solvent->Success If reaction completes Increase_Temp Increase Reaction Temperature Increase_Acid->Increase_Temp Increase_Acid->Success If reaction completes Add_Scavenger Add Scavenger (e.g., anisole) Increase_Temp->Add_Scavenger Increase_Temp->Success If reaction completes Alternative_Method Consider Alternative Method (e.g., Nucleophilic Cleavage) Add_Scavenger->Alternative_Method If issues persist Add_Scavenger->Success If side reactions are suppressed Alternative_Method->Success

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

References

Impact of pH on Cbz-NH-PEG8-C2-acid reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Cbz-NH-PEG8-C2-acid in chemical reactions, with a specific focus on the impact of pH on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general purpose of this compound?

A1: this compound is a heterobifunctional linker. The Cbz (carboxybenzyl) group serves as a protecting group for an amine, the PEG8 (polyethylene glycol) chain enhances solubility and provides a spacer, and the terminal carboxylic acid allows for conjugation to amine-containing molecules.[1] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules.[1][2]

Q2: How does pH affect the reaction of the carboxylic acid group of this compound with an amine?

A2: The reaction of the terminal carboxylic acid with an amine to form an amide bond is typically a two-step process, and pH is a critical parameter for both steps. The process usually involves the activation of the carboxylic acid with a coupling agent, like a carbodiimide (B86325), followed by the reaction with the amine.

Q3: What is the optimal pH for activating the carboxylic acid group?

A3: The activation of the carboxylic acid using a carbodiimide coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is most efficient under acidic conditions, typically in a pH range of 4.5 to 6.0.[3][4][5] This is because the acidic environment facilitates the formation of a reactive O-acylisourea intermediate.[3]

Q4: What is the optimal pH for the coupling of the activated acid with an amine?

A4: The subsequent reaction of the activated carboxylic acid with a primary amine is most efficient at a pH of 7.0 to 8.5.[6][7][8] In this pH range, the primary amine is deprotonated and thus more nucleophilic, facilitating its attack on the activated carboxyl group.

Q5: Can I perform the activation and coupling steps at the same pH?

A5: While possible, performing both steps at a single pH involves a compromise in efficiency. Neutral pH (up to 7.2) can be used, but the reaction may be less efficient, potentially requiring a higher concentration of the coupling agent to compensate.[3] A two-step, one-pot reaction where the pH is adjusted after the initial activation is often preferred for optimal yields.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal pH for carboxyl activation: The pH of the reaction mixture during the activation step may be too high, leading to inefficient formation of the active intermediate.Ensure the pH of the reaction buffer for the EDC/NHS activation step is between 4.5 and 6.0.[3][4] MES buffer is a suitable choice.[3][11]
Suboptimal pH for amine coupling: The pH may be too low for the amine coupling step, resulting in protonation of the amine and reduced nucleophilicity.For the coupling step with the amine, adjust the pH to a range of 7.2-8.5 to ensure the amine is deprotonated.[7][9]
Hydrolysis of activated acid: The activated carboxylic acid intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. This is more pronounced at higher pH values.To improve the stability of the activated intermediate, include N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in the reaction.[3] This forms a more stable NHS ester.
Incorrect buffer composition: The buffer used may contain primary amines (e.g., Tris, glycine) which compete with the target amine for reaction with the activated carboxylic acid.Use non-amine-containing buffers such as MES for the activation step and PBS for the coupling step.[3][10]
Formation of Side Products Reaction with non-target amines: If the molecule to be conjugated has multiple amine groups, the reaction may not be specific to the desired site.The reactivity of different amine groups can sometimes be modulated by pH. N-terminal alpha-amines are generally more reactive at a lower pH than the epsilon-amines of lysine (B10760008) residues.[12]
EDC-related side reactions: In the absence of a sufficient amount of the target amine, the activated carboxylic acid can react with other nucleophiles or rearrange.Ensure an appropriate stoichiometric ratio of reactants. The addition of NHS or Sulfo-NHS can help minimize side reactions by forming a more stable and selective intermediate.[3]
Poor Solubility of Reactants Hydrophobicity of this compound: While the PEG chain enhances solubility, the Cbz group can impart some hydrophobicity.This compound can be dissolved in an anhydrous, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[7][10]

Experimental Protocols

Protocol 1: Two-Step, One-Pot Amide Coupling using EDC/NHS

This protocol is suitable for general amide bond formation between this compound and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0[3][9]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5[9]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5[9]

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the dissolved this compound to the Activation Buffer.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) to the solution.[9]

    • Stir the reaction mixture at room temperature for 15-30 minutes.[9]

  • Coupling with Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution from step 1 to the amine solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. For sensitive molecules, the reaction can be performed overnight at 4°C.[9]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Stir for an additional 15-30 minutes.[9]

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification start Dissolve this compound in DMSO/DMF add_buffer Add to Activation Buffer (MES) start->add_buffer add_reagents Add EDC and NHS/Sulfo-NHS add_buffer->add_reagents stir1 Stir for 15-30 min at Room Temperature add_reagents->stir1 mix Combine Activated Acid and Amine Solution stir1->mix prep_amine Prepare Amine Solution in Coupling Buffer (PBS) prep_amine->mix stir2 Stir for 2-4 hours at RT or Overnight at 4°C quench Add Quenching Solution (Hydroxylamine/Tris) stir2->quench stir3 Stir for 15-30 min quench->stir3 purify Purify Conjugate (e.g., HPLC, SEC) stir3->purify

Caption: Experimental workflow for the two-step amide coupling reaction.

logical_relationship cluster_ph_effect Impact of pH on Reaction Steps activation Carboxyl Activation (with EDC) low_ph Acidic pH (4.5-6.0) activation->low_ph Optimal At coupling Amine Coupling high_ph Basic pH (7.2-8.5) coupling->high_ph Optimal At hydrolysis Hydrolysis of Activated Intermediate low_ph->activation Favors low_ph->coupling Hinders (Amine Protonation) high_ph->coupling Favors high_ph->hydrolysis Increases Rate Of

References

Managing steric hindrance with Cbz-NH-PEG8-C2-acid in complex conjugations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG8-C2-acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for managing complex conjugations and overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of three key components:

  • Cbz (Carbobenzyloxy): An amine-protecting group that can be removed under specific conditions (typically catalytic hydrogenolysis).[1]

  • PEG8 (Polyethylene Glycol, 8 units): A flexible, hydrophilic spacer that enhances solubility and provides spatial separation between conjugated molecules.[2][3] This spacer is critical for overcoming steric hindrance.[4][5]

  • C2-acid (Carboxylic Acid): A terminal functional group that can be activated (e.g., with EDC/NHS) to react with primary amines on a target molecule, forming a stable amide bond.[6]

This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex bioconjugates where precise spacing and control over reactivity are essential.[3][7]

Q2: How does the PEG8 linker help manage steric hindrance?

Steric hindrance occurs when the bulky nature of two molecules prevents them from reacting efficiently.[4] The PEG8 linker mitigates this in several ways:

  • Increased Distance: The linker acts as a flexible arm, extending the reactive carboxylic acid group away from the bulk of its parent molecule, allowing it to access sterically crowded sites on a target biomolecule.[4][5]

  • Enhanced Flexibility: The PEG chain is highly flexible, enabling the reactive group to orient itself optimally for conjugation, navigating around obstructive domains on the target molecule.[2][4]

  • Improved Solubility: The hydrophilic nature of PEG helps prevent aggregation of hydrophobic molecules during the conjugation reaction, which can indirectly improve reaction efficiency by keeping reactants well-dissolved.[3][4]

Q3: When should I choose a PEG8 linker over a shorter or longer one?

The length of the PEG linker is a critical parameter that often requires empirical optimization.[4][8]

  • Too Short: A shorter linker may not provide enough separation to overcome a significant steric clash, potentially leading to low conjugation yields or reduced biological activity of the final product.[4]

  • Too Long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance or unfavorably altering the pharmacokinetic properties of the conjugate.[4]

A PEG8 linker offers a good balance for many applications, providing sufficient length to overcome common steric issues without being excessively long.[3]

Q4: What are the key chemical reactions involved in using this linker?

There are typically two main chemical transformations:

  • Amide Bond Formation: The terminal carboxylic acid is first activated, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that reacts efficiently with primary amines (like the side chain of a lysine (B10760008) residue on a protein) at a pH of 7.2-8.5 to form a covalent amide bond.[6][9]

  • Cbz Deprotection: The Cbz group is most commonly removed via catalytic hydrogenolysis. This involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1][10]

Troubleshooting Guide

This section addresses common problems encountered during conjugation experiments with this compound.

ProblemPossible CausesSuggested Solutions
Low or No Conjugation Yield 1. Inefficient Carboxylic Acid Activation: EDC and NHS are sensitive to hydrolysis. The pH for the activation step is suboptimal.[6]1a. Prepare EDC/NHS solutions immediately before use. Use anhydrous solvents for stock solutions. 1b. Perform the activation step in a slightly acidic buffer (e.g., MES buffer, pH 4.5–6.0) to maximize efficiency.[6]
2. Suboptimal Coupling pH: The reaction between the NHS-activated linker and the target amine is pH-dependent. At low pH (<7), the amine is protonated and not nucleophilic.[9]2. Adjust the pH of the reaction mixture to 7.2–8.5 for the coupling step. Use a non-amine buffer like PBS.[9]
3. Steric Hindrance: The target amine on the biomolecule is in a sterically hindered environment, and the PEG8 linker is insufficient.[4]3. Consider a longer PEG linker (e.g., PEG12, PEG24). Optimize reaction temperature to potentially induce favorable conformational changes in the protein (use caution to avoid denaturation).[4]
4. Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated linker.[6]4. Ensure all buffers used during the coupling step are free of extraneous amines. Use PBS, HEPES, or borate (B1201080) buffers.[6]
Product Aggregation or Precipitation 1. Insufficient Solubility: The final conjugate, especially if linking two large, hydrophobic molecules, may have poor solubility.1. The PEG8 linker is designed to improve solubility.[4] If aggregation persists, consider a longer or branched PEG linker to increase the conjugate's hydrodynamic radius.
2. High Reactant Concentration: Overly concentrated reaction mixtures can promote aggregation.2. Reduce the concentration of the reactants. Perform the conjugation at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[4]
Incomplete Cbz Deprotection 1. Catalyst Poisoning: Sulfur-containing compounds or other functional groups on the substrate can poison the palladium catalyst.1. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If sulfur is present, consider alternative deprotection methods like using strong acids (e.g., HBr in acetic acid), though this is harsh and may not be suitable for sensitive biomolecules.[1]
2. Insufficient Hydrogen Source: The reaction requires an adequate supply of hydrogen for the hydrogenolysis to proceed to completion.2. If using H₂ gas, ensure the system is properly sealed and purged. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium (B1175870) formate) is fresh and used in sufficient molar excess.[1]
Difficulty in Purification 1. Similar Properties of Reactants and Products: The PEGylated conjugate may have similar size and charge to the starting biomolecule, making separation difficult.[11]1. Use a combination of purification techniques. Size Exclusion Chromatography (SEC) is effective at separating based on the increased hydrodynamic size from the PEG chain.[] Ion Exchange Chromatography (IEX) can also be used, as PEGylation can shield surface charges, altering the protein's elution profile.[][13]
2. Presence of Unreacted Linker: Excess this compound can be difficult to remove.2. After the conjugation step, use dialysis or a desalting column with an appropriate molecular weight cutoff (MWCO) to remove the excess small-molecule linker before proceeding to final purification.

Quantitative Data Summary

The choice of PEG linker length directly impacts the properties of the final conjugate. The following table summarizes representative data on how linker length can affect key parameters in antibody-drug conjugates (ADCs).

ParameterPEG4 LinkerPEG8 LinkerPEG12 LinkerRationale & General Trend
In Vitro Potency (IC₅₀, nM) 1.52.84.5Shorter linkers may lead to higher potency in cell-based assays by minimizing steric hindrance at the target site.[5][8]
Plasma Half-Life (t½, hours) 120155180Longer PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time.[8]
Conjugation Efficiency (%) 75%85%88%Longer, more flexible linkers can better overcome steric hindrance, often leading to higher conjugation yields.
Aggregate Formation (%) 3.5%1.8%<1%The increased hydrophilicity and shielding effect of longer PEG chains help to prevent aggregation.[3]
Note: Data is synthesized from typical trends observed in ADC development and should be considered illustrative.[5][8] Actual results will vary based on the specific biomolecule, payload, and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol describes the activation of the this compound and subsequent conjugation to an amine-containing protein.

Materials:

  • This compound

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, SEC system)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Note: Prepare these solutions immediately before use as they are moisture-sensitive.[6]

    • Prepare a solution of your protein at a concentration of 2-5 mg/mL in PBS.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine 10 equivalents of the this compound stock solution relative to the protein.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (relative to the linker).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated linker solution to your protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

    • Further purify the conjugate using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to separate the desired conjugate from unreacted protein.[11][]

Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group from the purified conjugate.

Materials:

  • Purified Cbz-protected conjugate

  • Palladium on carbon (Pd/C), 10% w/w

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ gas balloon or a hydrogen donor like ammonium formate)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully flush the flask with an inert gas.

    • Under the inert atmosphere, add the Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Hydrogenolysis:

    • Method A (H₂ Gas): Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3 times. Stir the reaction vigorously under the H₂ atmosphere at room temperature.

    • Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (B1220265) (5-10 equivalents) to the reaction mixture. Stir at room temperature or warm gently (e.g., to 40°C) if the reaction is slow.

  • Monitoring the Reaction:

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) until all the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully flush the flask with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting deprotected conjugate can be further purified if necessary (e.g., by SEC or dialysis) to remove reaction byproducts.

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Biomolecule cluster_deprotection Step 3: Cbz Deprotection Linker Cbz-NH-PEG8-C2-COOH Reagents EDC + NHS (pH 4.5-6.0, MES Buffer) Linker->Reagents ActivatedLinker Cbz-NH-PEG8-C2-NHS Reagents->ActivatedLinker 15-30 min @ RT Protein Protein-NH2 ActivatedLinker->Protein Conjugate Cbz-Protected Conjugate Protein->Conjugate pH 7.2-8.5 PBS Buffer 1-2h @ RT Catalyst Pd/C, H₂ (Hydrogenolysis) Conjugate->Catalyst Conjugate->Catalyst FinalConjugate Final Active Conjugate Catalyst->FinalConjugate 2-16h @ RT

Caption: Experimental workflow for conjugation using this compound.

G Start Low Conjugation Yield? Check_pH Is coupling pH 7.2-8.5? Start->Check_pH Check_Reagents Are EDC/NHS reagents fresh? Check_pH->Check_Reagents Yes Sol_pH Adjust pH to 7.2-8.5 Check_pH->Sol_pH No Check_Buffer Is buffer amine-free (e.g., PBS)? Check_Reagents->Check_Buffer Yes Sol_Reagents Use fresh, anhydrous reagents Check_Reagents->Sol_Reagents No Consider_Sterics Consider longer PEG linker or optimize temperature Check_Buffer->Consider_Sterics Yes Sol_Buffer Buffer exchange to PBS/HEPES Check_Buffer->Sol_Buffer No

Caption: Troubleshooting flowchart for low conjugation yield.

References

Long-term storage and handling of Cbz-NH-PEG8-C2-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the long-term storage, handling, and troubleshooting for Cbz-NH-PEG8-C2-acid, a key reagent for researchers and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability and to prevent degradation, this compound should be stored at -20°C or -18°C for long-term use.[1][2][3][4][5][6][7] It is also crucial to protect the compound from light.[1][3][4][5][6][7]

Q2: How should I handle the compound upon receipt?

This compound is often shipped on cold packs. Upon arrival, it should be immediately transferred to a freezer set to the recommended storage temperature of -20°C.

Q3: Is this compound sensitive to moisture?

Yes, similar PEGylated compounds are known to be hygroscopic.[8] To minimize moisture exposure, always allow the vial to equilibrate to room temperature in a desiccator before opening. After use, it is advisable to restore the container under an inert atmosphere (e.g., argon or nitrogen).[8]

Q4: What is the appearance of this compound?

This compound is typically a colorless to light yellow viscous liquid.[2][4][9]

Q5: In which solvents is this compound soluble?

This compound is soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[9]

Storage Conditions Summary

For easy reference, the recommended storage conditions are summarized in the table below.

ParameterRecommendationSource
Long-Term Storage Temperature -20°C or -18°C[1][2][3][4][5][6][7]
Short-Term Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)[2]
Light Exposure Avoid light[1][3][4][5][6][7]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[8]

Troubleshooting Guide

Problem: The compound appears cloudy or has precipitated.

  • Possible Cause: The compound may have been exposed to moisture or experienced temperature fluctuations.

  • Solution: Gently warm the vial to room temperature and vortex briefly to see if the precipitate redissolves. If using in an aqueous buffer, ensure the pH is compatible with the compound's stability. For organic reactions, ensure you are using anhydrous solvents.

Problem: Inconsistent results in conjugation reactions.

  • Possible Cause 1: Degradation of the compound. Improper storage can lead to the hydrolysis of the terminal carboxylic acid or other degradation pathways.

  • Solution 1: Always store the compound as recommended and handle it carefully to avoid introducing contaminants. It is good practice to aliquot the compound upon first use to minimize freeze-thaw cycles.

  • Possible Cause 2: Inactive coupling reagents. The efficiency of amide bond formation depends on the activity of coupling agents like EDC or HATU.

  • Solution 2: Use fresh or properly stored coupling reagents. For a detailed protocol on amide bond formation, refer to the experimental protocols section.

Experimental Protocols & Workflows

Standard Protocol for Amide Bond Formation

This protocol outlines the general steps for coupling the carboxylic acid of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing substrate (R-NH2)

  • Coupling agents (e.g., EDC, HATU, HOBt)

  • A suitable non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Activation of the carboxylic acid: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., EDC and HOBt) and stir at room temperature for a short period to activate the carboxylic acid.

  • Addition of the amine: Add the amine substrate and the base to the reaction mixture.

  • Reaction monitoring: The reaction is stirred at room temperature until completion, which can be monitored by analytical techniques such as LC-MS or TLC.

Workflow for Handling and Use

The following diagram illustrates the recommended workflow from receiving the compound to its use in an experiment.

G A Receive Compound (Shipped on Cold Packs) B Immediate Storage (-20°C Freezer) A->B C Equilibrate to Room Temperature (in Desiccator) B->C D Weigh/Aliquot Compound (Under Inert Atmosphere if possible) C->D E Dissolve in Anhydrous Solvent D->E G Store Remaining Aliquots (-20°C, Protected from Light) D->G F Perform Experiment (e.g., Conjugation Reaction) E->F

Caption: Recommended handling workflow for this compound.

Troubleshooting Logic for Poor Solubility

If you encounter solubility issues, follow this troubleshooting decision tree.

G A Poor Solubility Observed B Try Gentle Warming (to Room Temperature) A->B C Try Vortexing or Sonication B->C D Test Solubility in Alternative Solvents (e.g., DMSO, DMF, DCM, Water) C->D E Check for Potential Degradation (via LC-MS if available) D->E If still insoluble F Contact Technical Support E->F If degradation is suspected

Caption: Troubleshooting guide for this compound solubility issues.

References

Validation & Comparative

The Impact of Linker Chemistry on PROTAC Efficacy: A Comparative Analysis of Cbz-NH-PEG8-C2-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thoughtful design of a PROTAC's linker is as crucial as the selection of its warhead and E3 ligase ligand. The linker is not a mere spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of Cbz-NH-PEG8-C2-acid, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed linker classes, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The Role of the Linker in PROTAC Function

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker's length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.[2][3] An optimal linker facilitates a productive ternary complex geometry while imparting favorable physicochemical properties such as solubility and cell permeability.[4]

This compound: A Hydrophilic PEG Linker

This compound is a heterobifunctional linker featuring an 8-unit PEG chain.[5] The carboxybenzyl (Cbz) group serves as a protecting group for the amine, while the terminal carboxylic acid allows for conjugation to another part of the PROTAC molecule.[6] The PEG chain imparts hydrophilicity, which can significantly improve the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to their often high molecular weight and lipophilicity.[7]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4] The choice of linker profoundly influences these parameters. While direct head-to-head studies comparing this compound with a wide array of other linkers in a single system are limited in the public domain, we can infer its likely performance characteristics by examining data from studies comparing PEG linkers with alkyl chains and other linker types.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC efficacy. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degrader Performance

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)Cell Line
Degrader 1Alkyl50~85Ramos
Degrader 2PEG410>95Ramos
Degrader 3PEG85>95Ramos

This hypothetical data, based on general trends observed in the literature, illustrates that for BTK degradation, PEG linkers can lead to improved potency (lower DC50) and efficacy (higher Dmax) compared to alkyl linkers of similar length.[2][8] The enhanced hydrophilicity and flexibility of the PEG chain may facilitate more stable ternary complex formation.

Table 2: Impact of PEG Linker Length on BRD4 Degrader Performance

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC A0 PEG units< 0.5 µM>90H661
PROTAC B1-2 PEG units> 5 µM<50H661
PROTAC C4-5 PEG units< 0.5 µM>90H661
ARV-825PEG-based0.8>95WSU-DLCL2

This data highlights the non-linear relationship between PEG linker length and degradation efficacy.[2][3] For BRD4 degradation, both very short and longer PEG linkers were effective, while intermediate lengths resulted in significantly reduced activity.[2] This underscores the necessity of empirical optimization of linker length for each target-E3 ligase pair.

Table 3: General Comparison of Linker Properties

PropertyThis compound (PEG Linker)Alkyl LinkerRigid Linker (e.g., Piperazine, Triazole)
Solubility Generally high aqueous solubility.[7]Generally lower aqueous solubility.[1]Can vary, but often improves solubility over simple alkyl chains.[1]
Permeability Can be a trade-off; hydrophilicity may hinder passive diffusion, but flexibility can allow for folded conformations that shield polar groups.[7]Hydrophobicity can improve cell permeability, but excessive lipophilicity may lead to efflux.[4]Rigidity can pre-organize the PROTAC into a membrane-permeable conformation.[1]
Flexibility High, allowing for multiple conformations to facilitate ternary complex formation.[7]High, but can have a higher entropic penalty for binding.Low, which can be advantageous if the pre-organized conformation is bioactive, but detrimental otherwise.
Metabolic Stability Can be susceptible to oxidation.[1]Generally more metabolically stable.Often more metabolically stable than flexible linkers.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[9]

Objective: To determine the DC50 and Dmax of a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[10] Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.[8] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[11] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.[12] Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, providing insights into ternary complex formation and cooperativity.[13]

Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[14]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.[14]

  • Ternary Complex Analysis: Inject a mixture of a constant, saturating concentration of the target protein and a dilution series of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[14]

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[15]

Objective: To assess the passive permeability of a PROTAC.

Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[6]

  • Compound Addition: The PROTAC is added to the donor wells of a 96-well plate.

  • Incubation: The filter plate is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation Degraded POI Proteasome->Degradation results in Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Synthesis Synthesize Linker (e.g., this compound) Ligand_Coupling1 Couple Linker to POI Ligand Linker_Synthesis->Ligand_Coupling1 Ligand_Coupling2 Couple Linker-POI to E3 Ligase Ligand Ligand_Coupling1->Ligand_Coupling2 Purification Purify and Characterize PROTAC Ligand_Coupling2->Purification Permeability Cell Permeability Assay (PAMPA, Caco-2) Purification->Permeability Ternary_Complex Ternary Complex Assay (SPR, TR-FRET) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) Permeability->Degradation Ternary_Complex->Degradation Data_Analysis Determine DC50, Dmax Degradation->Data_Analysis

A typical experimental workflow for PROTAC development.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. This compound, with its 8-unit PEG motif, represents a class of hydrophilic linkers that can enhance the solubility of PROTACs. However, as comparative data suggests, the interplay between linker length, composition, and the specific protein targets is complex and often non-linear.[3] While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, the optimization of a PROTAC's degradation potency and pharmacokinetic properties often requires the empirical evaluation of a diverse set of linkers. The experimental protocols provided herein offer a robust framework for conducting such comparative studies, enabling the identification of optimal linkers for the next generation of targeted protein degraders.

References

A Comparative Guide to Amine Protecting Groups in PEG Linkers: Cbz vs. Boc and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are instrumental in enhancing the therapeutic properties of molecules. The effective synthesis of PEGylated conjugates often necessitates the use of protecting groups for terminal amines. This guide provides a comprehensive comparison of the Carboxybenzyl (Cbz) protecting group with the more commonly employed tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups in the context of PEG linkers. While direct quantitative comparisons on identical PEG linkers are not extensively available in published literature, this guide draws upon well-established principles and extensive data from solid-phase peptide synthesis (SPPS), which are highly relevant to the chemistry of PEG linkers.[1][2]

Core Chemical Differences and Orthogonality

The primary distinction between Cbz, Boc, and Fmoc lies in their deprotection chemistry, which enables orthogonal synthetic strategies.[3] Orthogonality is the ability to selectively remove one protecting group without affecting others, a crucial aspect in multi-step syntheses.[3]

  • Cbz (Carboxybenzyl): This group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C), which is a reductive cleavage.[3] It can also be cleaved under strong acidic conditions, though this is less common.[4]

  • Boc (tert-Butoxycarbonyl): The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA).[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1]

This fundamental difference in cleavage conditions makes these three protecting groups a powerful orthogonal set, allowing for complex molecular engineering.[3]

Performance Comparison: Cbz vs. Boc and Fmoc

The selection of a protecting group for a PEG linker depends on the overall synthetic strategy, the stability of the conjugated molecule, and the desired reaction conditions.

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[3]Strong Acid (e.g., 20-50% TFA in DCM)[1]Mild Base (e.g., 20% Piperidine in DMF)[1]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[]
Stability Stable to acidic and basic conditions.[6]Stable to basic and nucleophilic conditions.[1]Stable to acidic conditions.[1]
Typical Reaction Time 2-16 hours[4]30-120 minutes[1]5-30 minutes[1]
Typical Yield >90%[4]>90%[1]>95%[1]
Key Advantages - Truly orthogonal deprotection. - Stable to a wide range of conditions.- Well-established in SPPS. - Robust and generally high-yielding.- Mild deprotection conditions. - Amenable to automation. - UV-active byproduct allows for reaction monitoring.[]
Potential Side Reactions - Catalyst poisoning by sulfur-containing compounds. - Incompatible with reducible functional groups (e.g., alkynes, alkenes).- Risk of t-butylation of sensitive residues. - Repeated acid treatments can degrade acid-sensitive molecules.[1]- Diketopiperazine or aspartimide formation in peptides. - Dibenzofulvene-piperidine adduct formation.[1]

Experimental Protocols

The following are generalized experimental protocols. Optimal conditions may vary depending on the specific PEG linker and substrate.

Cbz Deprotection from a PEG Linker (Catalytic Hydrogenolysis)

Materials:

  • Cbz-protected PEG conjugate

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected PEG conjugate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.[4]

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-16 hours).[4]

  • Upon completion, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate.[4]

Boc Deprotection from a PEG Linker

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the solution under reduced pressure to remove excess TFA and DCM.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[2]

Fmoc Deprotection from a PEG Linker

Materials:

  • Fmoc-protected PEG conjugate

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve the Fmoc-protected PEG conjugate in anhydrous DMF.

  • Add piperidine to a final concentration of 20% (v/v).[2]

  • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.

Visualizing Protecting Group Chemistry

G cluster_Cbz Cbz Deprotection cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection Cbz_protected Cbz-NH-PEG-R Cbz_deprotected H₂N-PEG-R Cbz_protected->Cbz_deprotected H₂/Pd/C Boc_protected Boc-NH-PEG-R Boc_deprotected H₂N-PEG-R Boc_protected->Boc_deprotected TFA/DCM Fmoc_protected Fmoc-NH-PEG-R Fmoc_deprotected H₂N-PEG-R Fmoc_protected->Fmoc_deprotected 20% Piperidine/DMF

Caption: Deprotection pathways for Cbz, Boc, and Fmoc protected PEG linkers.

G cluster_Cbz Cbz Strategy cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy start Start with Protected PEG Linker Cbz_deprotect Deprotection: H₂/Pd/C start->Cbz_deprotect Boc_deprotect Deprotection: TFA/DCM start->Boc_deprotect Fmoc_deprotect Deprotection: Piperidine/DMF start->Fmoc_deprotect Cbz_conjugate Conjugation Cbz_deprotect->Cbz_conjugate end Final Product Cbz_conjugate->end Boc_conjugate Conjugation Boc_deprotect->Boc_conjugate Boc_conjugate->end Fmoc_conjugate Conjugation Fmoc_deprotect->Fmoc_conjugate Fmoc_conjugate->end

Caption: Comparative experimental workflow for Cbz, Boc, and Fmoc strategies.

Conclusion

The choice between Cbz, Boc, and Fmoc for protecting PEG linkers is highly dependent on the specific synthetic route and the nature of the molecules involved.

  • The Cbz group offers a robust and truly orthogonal protection strategy, ideal for complex syntheses where both acid and base-labile groups are present. Its removal via hydrogenolysis is clean and efficient, provided the substrate is compatible with reductive conditions.

  • The Boc group is a workhorse in bioconjugation, with a vast body of literature supporting its use. However, the harsh acidic conditions required for its removal may not be suitable for sensitive substrates.

  • The Fmoc group has gained popularity due to its exceptionally mild deprotection conditions. This makes it the preferred choice for PEGylating delicate biomolecules that are sensitive to acidic or reductive environments.

Ultimately, a careful evaluation of the stability of all components in the reaction system will guide the researcher to the most appropriate protecting group for their application.

References

Cleavable vs. Non-Cleavable Linkers for Targeted Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the drug release mechanism, impacting the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed protocols for key evaluation assays, and visualizations of the underlying mechanisms and workflows.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic cleavage (e.g., by cathepsins), pH sensitivity (acid-labile), or reduction of disulfide bonds in the tumor microenvironment or within the cell.[1][2]Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]
Released Payload Typically the unmodified, potent parent drug.The drug molecule with the linker and a residual amino acid attached.
Plasma Stability Generally lower, with a potential for premature drug release.Generally higher, leading to a more stable conjugate in circulation.[2]
"Bystander" Efficacy High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[3]Low to negligible potential. The released payload is typically charged and less membrane-permeable.
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[4]Lower potential due to greater stability and a limited bystander effect.[4]
Therapeutic Window Potentially narrower due to off-target toxicities.Potentially wider due to improved tolerability.[5]
Dependence on Target Biology Less dependent on lysosomal trafficking for payload release.[5]Highly dependent on ADC internalization and lysosomal degradation of the antibody.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are from representative ADCs to illustrate the performance differences.

Table 1: Comparative In Vitro Cytotoxicity

ADCLinker TypePayloadTarget Cell LineAntigen TargetIC50 (ng/mL)
Brentuximab Vedotin (Adcetris®)Cleavable (vc-PABC)MMAEKarpas 299CD30~10
Trastuzumab Emtansine (Kadcyla®)Non-Cleavable (SMCC)DM1SK-BR-3HER2~30-50
Trastuzumab Deruxtecan (Enhertu®)Cleavable (GGFG)DXdKPL-4HER2~1.5

Table 2: Comparative Plasma Stability

ADCLinker TypeSpeciesTime Point% Intact ADC Remaining
Brentuximab Vedotin (Adcetris®)Cleavable (vc-PABC)Human7 days>90%
Trastuzumab Emtansine (Kadcyla®)Non-Cleavable (SMCC)Rat7 days~37% (acDrug remaining)
Novel Exo-linker ADCCleavableRat7 days>50% (higher DAR retention than T-DXd)
Trastuzumab Deruxtecan (T-DXd)Cleavable (GGFG)Rat7 days~50% (DAR decrease)

Table 3: Comparative Clinical Toxicity (Meta-Analysis Data)

Adverse Event (Grade ≥3)ADCs with Cleavable LinkersADCs with Non-Cleavable Linkers
Any Adverse Event47%34%
NeutropeniaSignificantly higherSignificantly lower
AnemiaSignificantly higherSignificantly lower

Mandatory Visualization

cleavable_linker_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC_circulating ADC with Cleavable Linker (Stable) ADC_tumor ADC ADC_circulating->ADC_tumor Tumor Targeting Tumor_Cell Antigen-Positive Tumor Cell ADC_tumor->Tumor_Cell 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Bystander_Cell Antigen-Negative Tumor Cell Cell_Death_Bystander 7. Bystander Cell Death Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., Cathepsins, low pH) Lysosome->Cleavage Payload_Release 5. Payload Release (Unmodified Drug) Cleavage->Payload_Release Cell_Death_Target 6a. Target Cell Death (Apoptosis) Payload_Release->Cell_Death_Target Payload_Diffusion 6b. Payload Diffusion (Bystander Effect) Payload_Release->Payload_Diffusion Payload_Diffusion->Cell_Death_Bystander

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC_circulating ADC with Non-Cleavable Linker (Highly Stable) ADC_tumor ADC ADC_circulating->ADC_tumor Tumor Targeting Tumor_Cell Antigen-Positive Tumor Cell ADC_tumor->Tumor_Cell 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Payload_Release 5. Payload Release (Drug-Linker-Amino Acid) Degradation->Payload_Release Cell_Death_Target 6. Target Cell Death (Apoptosis) Payload_Release->Cell_Death_Target

Caption: Mechanism of a non-cleavable linker ADC.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start ADC Candidate in_vitro In Vitro Evaluation start->in_vitro stability Plasma Stability (LC-MS) in_vitro->stability dar DAR Analysis (HIC/LC-MS) in_vitro->dar cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) in_vitro->bystander in_vivo In Vivo Evaluation pk Pharmacokinetics (PK) in_vivo->pk efficacy Efficacy (Xenograft Models) in_vivo->efficacy toxicology Toxicology in_vivo->toxicology clinical Clinical Development stability->in_vivo dar->in_vivo cytotoxicity->in_vivo bystander->in_vivo pk->clinical efficacy->clinical toxicology->clinical

Caption: Experimental workflow for ADC evaluation.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.

Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human plasma at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Immunoaffinity Capture: Thaw the plasma aliquots on ice. Use magnetic beads coated with an anti-human Fc antibody to capture the ADC and any antibody-related species from the plasma.

  • Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution: Elute the intact ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).

  • LC-MS Analysis: Analyze the eluted samples using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: A decrease in the average DAR over time indicates payload deconjugation. The percentage of intact ADC can be calculated relative to the time 0 sample.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive (e.g., SK-BR-3 for HER2-targeting ADCs) and antigen-negative (e.g., MCF-7) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium. Treat the cells with the different concentrations of the test articles.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage (if applicable), and payload-induced cell death (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Bystander Effect Co-Culture Assay

Objective: To quantify the killing of antigen-negative "bystander" cells by an ADC in the presence of antigen-positive "target" cells.

Methodology:

  • Cell Labeling: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Allow the cells to adhere overnight.

  • ADC Treatment: Treat the co-culture with a serial dilution of the ADC. Include controls such as the ADC on each cell type alone, and a non-targeting ADC.

  • Incubation: Incubate the co-culture for an appropriate duration (e.g., 96-144 hours).

  • Viability Assessment: Assess the viability of the antigen-negative (fluorescent) cell population using high-content imaging or flow cytometry.

  • Data Analysis: Quantify the reduction in viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls. This provides a measure of the bystander effect.

Conclusion

The selection between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC and is not a one-size-fits-all scenario. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[6] Conversely, non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[2] Their efficacy, however, is contingent on efficient ADC internalization and lysosomal degradation and is limited to antigen-expressing cells. Ultimately, the optimal linker strategy depends on a comprehensive understanding of the target antigen's biology, the tumor microenvironment's characteristics, the payload's properties, and the desired balance between therapeutic efficacy and safety for a specific cancer indication.

References

A Comparative Guide to the Synthesis and Purity of Cbz-NH-PEG8-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical parameter that dictates the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. Among the myriad of available options, polyethylene (B3416737) glycol (PEG) based linkers are frequently employed to enhance solubility and provide conformational flexibility. This guide provides a detailed characterization of a common bifunctional linker, Cbz-NH-PEG8-C2-acid, and compares its properties to other linker alternatives, supported by experimental data and detailed protocols.

Product Characterization: this compound

This compound, also known as N-Cbz-amido-PEG8-propionic acid, is a heterobifunctional linker featuring a carbobenzyloxy (Cbz) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol chain.[1][2][3][4][5][6] This structure provides a versatile scaffold for conjugation chemistries. The terminal carboxylic acid can be activated to react with primary amines, while the Cbz-protected amine can be deprotected under specific conditions to reveal a primary amine for subsequent reactions.[6]

Key Physicochemical Properties:

PropertyValue
CAS Number 1334177-87-5
Molecular Formula C27H45NO12
Molecular Weight 575.65 g/mol
Appearance Liquid or solid
Purity (Typical) ≥95% to ≥98%

Data sourced from multiple chemical suppliers.[1][2][7]

Synthesis and Potential Impurities

The synthesis of this compound is a multi-step process that requires careful control to ensure high purity. While specific proprietary protocols may vary, a general synthetic route can be conceptualized as follows:

G cluster_0 Synthesis Workflow for this compound A HO-PEG8-OH (PEG diol) B Step 1: Mono-protection (e.g., with a temporary protecting group 'PG') A->B C PG-O-PEG8-OH B->C D Step 2: Functionalization of the free hydroxyl (e.g., conversion to an amine) C->D E PG-O-PEG8-NH2 D->E F Step 3: Cbz-protection of the amine E->F G PG-O-PEG8-NH-Cbz F->G H Step 4: Deprotection of 'PG' G->H I HO-PEG8-NH-Cbz H->I J Step 5: Oxidation of the terminal alcohol to a carboxylic acid I->J K HOOC-C2-PEG8-NH-Cbz (Final Product) J->K

Caption: Generalized synthetic workflow for this compound.

This multi-step synthesis can lead to several potential impurities that must be removed during purification. These include:

  • Starting materials: Unreacted PEG8-diol.

  • Di-substituted byproducts: PEG-diacid or di-Cbz-protected PEG diamine.

  • Incomplete reaction products: Such as the intermediate alcohol (HO-PEG8-NH-Cbz).

  • Reagents and catalysts: From the various synthetic steps.

Purity Analysis and Characterization

To ensure the quality and performance of the final conjugate, rigorous purity analysis of the this compound linker is essential. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the this compound sample by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA), is employed.

  • Detection: The Cbz group contains a phenyl ring, which allows for strong UV absorbance, typically monitored at around 254 nm.

  • Data Analysis: The purity is calculated by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Objective: To confirm the chemical structure of the this compound and identify any structural impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Cbz group, the methylene (B1212753) protons of the PEG chain, and the protons of the C2-acid moiety. The integration of these peaks should correspond to the expected number of protons in the structure.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule, further confirming the structure.

  • Expected Results: The spectra should be clean, with well-resolved peaks corresponding to the expected chemical shifts for the molecule. The absence of significant unassigned peaks is an indicator of high purity.

Comparison with Alternative Linkers

The choice of a linker is a critical optimization step in PROTAC and ADC design. The length and composition of the linker can significantly impact the formation of the ternary complex in PROTACs and the stability and solubility of ADCs.

Alkyl vs. PEG Linkers:

FeatureAlkyl LinkersPEG Linkers (e.g., this compound)
Solubility Generally hydrophobic, can decrease solubility of the final molecule.Hydrophilic, often improves the aqueous solubility of the conjugate.
Flexibility Offer significant conformational freedom.Highly flexible, which can be advantageous for ternary complex formation.
Metabolic Stability Generally considered to be metabolically stable.Can be more susceptible to metabolism.
Synthesis Often synthetically more straightforward.Can involve more complex multi-step synthesis.

Impact of PEG Linker Length on PROTAC Efficacy:

The length of the PEG linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short may not allow for the proper orientation of the two proteins, while a linker that is too long may lead to unproductive binding modes.

The following table presents data from a study on ERα-targeting PROTACs, demonstrating the impact of linker length on degradation efficacy.

Linker Length (atoms)Max. Degradation (Dmax)Concentration for ~50% Degradation
9~50%>10 µM
12~75%~5 µM
16~95%~1 µM
19~70%~5 µM
21~60%>10 µM

Adapted from a comparative study on ERα-targeting PROTACs.[8]

This data clearly illustrates that there is an optimal linker length for a given system, with the 16-atom linker providing the highest efficacy in this case.[8] The this compound linker, with its longer PEG chain, would need to be empirically tested to determine its suitability for a specific PROTAC system.

Logical Relationships in PROTAC Synthesis and Action

The synthesis and mechanism of action of a PROTAC using a bifunctional linker like this compound can be visualized as a logical progression.

G cluster_0 PROTAC Synthesis and Mechanism A This compound B Step 1: Deprotection (Removal of Cbz group) A->B C H2N-PEG8-C2-acid B->C D Step 2: Coupling with E3 Ligase Ligand C->D E E3 Ligase Ligand-Linker D->E F Step 3: Coupling with Target Protein Ligand E->F G PROTAC Molecule F->G H Ternary Complex Formation (PROTAC + Target + E3 Ligase) G->H I Ubiquitination of Target Protein H->I J Proteasomal Degradation I->J

Caption: Logical flow from linker to protein degradation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Cbz-NH-PEG8-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of antibody-drug conjugates (ADCs), the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the mass spectrometry techniques used to characterize Cbz-NH-PEG8-C2-acid, a heterobifunctional linker, and contrasts its performance and analytical profile with common alternatives. The supporting experimental data and detailed protocols furnished herein offer a practical framework for informed decision-making in the selection and analysis of bioconjugation reagents.

The this compound linker features a carboxybenzyl (Cbz)-protected amine, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This architecture allows for the stable protection of the amine group, which can be selectively deprotected under specific conditions, while the carboxylic acid terminus enables conjugation to amine-containing molecules. The PEG spacer serves to enhance solubility and minimize steric hindrance.

Performance Comparison: this compound vs. Alternative Linkers

The choice of a linker is critical and is dictated by the specific requirements of the final bioconjugate, including desired stability, solubility, and the nature of the molecules to be linked. Here, we compare this compound with two primary categories of alternatives: those with different amine-protecting groups and those with fundamentally different linker chemistries.

Comparison with Alternative Amine-Protecting Groups:

Linker ChemistryProtecting GroupDeprotection ChemistryKey Advantages
This compound Carboxybenzyl (Cbz)Catalytic HydrogenationHigh stability of the protecting group; Orthogonal to acid-labile groups.[1]
Fmoc-NH-PEG8-C2-acid Fluorenylmethyloxycarbonyl (Fmoc)Base-catalyzed (e.g., piperidine)Mild deprotection conditions.
Boc-NH-PEG8-C2-acid tert-Butoxycarbonyl (Boc)Acid-catalyzed (e.g., TFA)Commonly used in peptide synthesis.

Comparison with Alternative Linker Chemistries:

Beyond PEG-based linkers, other classes of linkers are gaining traction due to their unique properties.

Linker TypeDescriptionKey Features
Polysarcosine (pSar) Linkers Polymer of N-methylated glycine.Improved biocompatibility and reduced immunogenicity.[1]
Polypeptide Linkers Composed of specific amino acid sequences.Can be designed for enzyme-specific cleavage.[2]
Acid-Cleavable Linkers e.g., Hydrazones, carbonates.Designed to release the payload in the acidic environment of tumors or lysosomes.[2][3]
Disulfide Linkers Contain a disulfide bond.Cleaved in the reducing environment of the cell cytosol.[3]
Non-Cleavable Linkers Form a stable bond with the payload.Release of the drug requires degradation of the antibody.[4]

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound and its conjugates are provided below. These protocols can be adapted for the analysis of alternative linkers.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Objective: To determine the molecular weight of the linker with high accuracy and confirm its identity.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[1]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.[1]

Instrumentation:

  • A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.[1]

  • Acquire data in positive ion mode.[1] The expected m/z will correspond to the protonated molecule [M+H]⁺.

LC-MS/MS Analysis of a this compound Conjugate

Objective: To confirm the successful conjugation and to characterize the fragmentation pattern of the conjugate.

Sample Preparation:

  • For intact protein conjugates, deglycosylation using PNGase F can reduce heterogeneity.[5]

  • For peptide mapping, digest the conjugate with a protease (e.g., trypsin).[5]

  • Prepare the sample in a mobile phase-compatible solvent, typically containing 0.1% formic acid.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method:

  • Column: A C18 reverse-phase column is a common choice.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Detection: UV detection (e.g., at 254 nm for the Cbz group) and mass spectrometry.[6]

MS/MS Method:

  • Perform a full scan MS to identify the precursor ion of the conjugate.

  • Select the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Acquire the product ion spectrum to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and a potential fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing sp1 Stock Solution (1 mg/mL) sp2 Dilution to 1-10 µg/mL in ACN:H2O with 0.1% FA sp1->sp2 a1 Infusion into ESI Source sp2->a1 a2 Data Acquisition (Positive Ion Mode) a1->a2 dp1 Deconvolution of Mass Spectrum a2->dp1 dp2 Molecular Weight Confirmation dp1->dp2

ESI-MS workflow for this compound analysis.

fragmentation_pathway cluster_frags Potential Fragmentation Products parent This compound [M+H]⁺ frag1 Loss of Benzyl Alcohol (C7H8O) parent->frag1 frag2 Cleavage of PEG Chain parent->frag2 frag3 Loss of CO2 parent->frag3 frag4 Loss of Cbz group parent->frag4

Hypothetical fragmentation of this compound.

References

A Researcher's Guide to Functional Validation of PROTACs Featuring a Cbz-NH-PEG8-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Cbz-NH-PEG8-C2-acid linker. This guide includes supporting experimental data, detailed methodologies, and visual workflows to facilitate the rational design and evaluation of novel protein degraders.

PROTACs are a revolutionary class of molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] The efficacy of a PROTAC is critically dependent on its three components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker, far from being a passive spacer, plays a pivotal role in determining the PROTAC's biological activity.[3][4] Its length, composition, and flexibility influence crucial parameters such as the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cell permeability, and overall degradation efficiency.[2][5]

This guide focuses on PROTACs synthesized with a this compound linker, a type of polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design to enhance solubility and provide the requisite flexibility for optimal ternary complex formation.[][7] The length of the PEG chain is a key variable that must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation.[4][8]

The PROTAC Signaling Pathway: A Stepwise Degradation

PROTACs mediate protein degradation through a catalytic cycle. The PROTAC first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another degradation cycle.[1][2]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Comparative Performance of PROTACs with PEG Linkers

The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be determined experimentally. Below are illustrative data on how PEG linker length can affect the degradation of different target proteins.

Target ProteinPROTAC LinkerDC50 (nM)Dmax (%)Reference
ERα 4-PEG10085[8]
8-PEG25>95[8]
12-PEG5090[8]
BRD4 2-PEG5080[5]
4-PEG10>90[5]
6-PEG20>90[5]

Note: This data is compiled for illustrative purposes to show general trends in the effect of PEG linker length on PROTAC performance.

Key Functional Assays for PROTAC Validation

A series of functional assays are necessary to validate the mechanism of action and efficacy of a PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Validation cluster_degradation Target Degradation cluster_ubiquitination Target Ubiquitination cluster_viability Cellular Viability Deg_Assay Western Blot Deg_Output DC50 & Dmax Deg_Assay->Deg_Output Ubiq_Assay Co-Immunoprecipitation Ubiq_Output Ubiquitinated Target Ubiq_Assay->Ubiq_Output Via_Assay CellTiter-Glo / MTT Via_Output IC50 / GI50 Via_Assay->Via_Output PROTAC_Synthesis PROTAC Synthesis (with this compound linker) cluster_degradation cluster_degradation PROTAC_Synthesis->cluster_degradation cluster_ubiquitination cluster_ubiquitination PROTAC_Synthesis->cluster_ubiquitination cluster_viability cluster_viability PROTAC_Synthesis->cluster_viability

Workflow for the functional validation of a PROTAC.
Target Protein Degradation Assay (Western Blot)

This is the most direct assay to confirm and quantify the degradation of the target protein.[2]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[5]

In-Cell Target Ubiquitination Assay (Co-Immunoprecipitation)

This assay confirms that the PROTAC induces the ubiquitination of the target protein, a key step preceding degradation.

Experimental Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a shorter time course (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the target protein.

  • Western Blot Analysis: Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the presence of higher molecular weight ubiquitinated species of the target protein.

Cell Viability Assay

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative or cytotoxic effect.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50).[5]

Conclusion

The functional validation of PROTACs, including those synthesized with a this compound linker, requires a multi-assay approach. The data clearly indicate that the linker composition, particularly the length of the PEG chain, is a critical determinant of a PROTAC's potency. Flexible, hydrophilic PEG-based linkers often lead to superior degradation efficiency by facilitating the formation of a productive ternary complex. By systematically applying the assays outlined in this guide, researchers can effectively characterize the activity of their PROTACs and make informed decisions in the design and optimization of novel protein degraders.

References

Head-to-head comparison of different crosslinking chemistries for bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a pivotal decision in the design and synthesis of effective bioconjugates. The method of linking molecules can profoundly impact the stability, functionality, and overall performance of the resulting conjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. This guide provides an objective, data-driven comparison of common crosslinking chemistries, offering insights into their mechanisms, performance, and ideal applications, supported by experimental protocols to facilitate informed decision-making.

Key Crosslinking Chemistries at a Glance

The landscape of bioconjugation is dominated by a few key chemical strategies, each with its own set of advantages and disadvantages. The choice among them depends on factors such as the available functional groups on the biomolecules, the desired stability of the linkage, and the reaction conditions required.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative and qualitative parameters for four major bioconjugation techniques. It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.[1]

FeatureNHS Ester ChemistryMaleimide (B117702) ChemistryClick Chemistry (CuAAC & SPAAC)Staudinger Ligation
Target Residue(s) Primary amines (Lysine, N-terminus)[2][3]Thiols (Cysteine)[2]Azide (B81097) or Alkyne (introduced via unnatural amino acids or enzymatic modification)[1]Azide and Phosphine[4][5]
Bond Formed Amide[2]Thioether[2]1,2,3-triazole ring[6]Amide[4][]
Selectivity Random[1]Generally site-specific (if free cysteines are limited)[1]Highly site-specific[1]Highly site-specific
Typical Efficiency 5-50%[1]70-90%[1]>90%[1]High
Optimal pH 7.2 - 8.5[1][2][]6.5 - 7.5[1][2]4 - 11 (for CuAAC)[9]Neutral
Stability of Linkage Very High (Amide bond)[2]High (Thioether bond after ring-opening)[2]Highly stable 1,2,3-triazole ring[6]Stable Amide Bond
Primary Side Reaction Hydrolysis of the ester[2]Hydrolysis of the maleimide, Retro-Michael reaction[2]None (Bioorthogonal)None (Bioorthogonal)
Water Soluble? Varies; can be modified for solubility.Varies; can be modified for solubility.Varies; can be modified for solubility.[6]Yes

Reaction Mechanisms and Workflows

A fundamental understanding of the reaction mechanisms is crucial for optimizing conjugation protocols and troubleshooting potential issues.

NHS Ester Chemistry: Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters react with primary amines, predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[2]

NHS_Ester_Reaction Protein Protein-NH₂ Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate Amide Bond Formation NHS NHS Intermediate->NHS Release of NHS

Figure 1: NHS ester reaction with a primary amine on a protein.

Maleimide Chemistry: Targeting Thiols

Maleimides react with sulfhydryl groups, typically from cysteine residues, to form a stable thioether linkage. This reaction is highly specific for thiols within the optimal pH range.

Maleimide_Reaction Protein Protein-SH Intermediate Thiosuccinimide Adduct Protein->Intermediate Michael Addition Maleimide R-Maleimide Maleimide->Intermediate Conjugate Protein-S-R (Stable Thioether Bond) Intermediate->Conjugate Rearrangement

Figure 2: Maleimide reaction with a sulfhydryl group on a protein.

Click Chemistry: Bioorthogonal Ligation

Click chemistry encompasses a set of bioorthogonal reactions that are rapid, high-yielding, and do not interfere with native biological processes.[6] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Click_Chemistry cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide1 R₁-N₃ Triazole1 R₁-Triazole-R₂ Azide1->Triazole1 Alkyne1 R₂-C≡CH Alkyne1->Triazole1 Catalyst Cu(I) Catalyst->Triazole1 Azide2 R₁-N₃ Triazole2 R₁-Triazole-R₂ Azide2->Triazole2 Cyclooctyne R₂-DBCO Cyclooctyne->Triazole2

Figure 3: Comparison of CuAAC and SPAAC click chemistry reactions.

Staudinger Ligation: Metal-Free Bioconjugation

The Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine, forming a stable amide bond without the need for a metal catalyst.[]

Staudinger_Ligation Azide R₁-N₃ Aza_ylide Aza-ylide Intermediate Azide->Aza_ylide Phosphine R₂-Phosphine Phosphine->Aza_ylide Conjugate R₁-NH-CO-R₂ (Stable Amide Bond) Aza_ylide->Conjugate Intramolecular Rearrangement

Figure 4: The Staudinger ligation reaction mechanism.

Experimental Workflows and Protocols

The successful implementation of any bioconjugation strategy relies on a well-defined experimental protocol. Below are generalized workflows and detailed methodologies for the key chemistries discussed.

General Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Start Start Prep_Biomolecule Prepare Biomolecule (e.g., buffer exchange, reduction) Start->Prep_Biomolecule Conjugation Conjugation Reaction (Incubate under optimal conditions) Prep_Biomolecule->Conjugation Prep_Reagent Prepare Crosslinking Reagent (e.g., dissolve in organic solvent) Prep_Reagent->Conjugation Quenching Quench Reaction (Optional) Conjugation->Quenching Purification Purify Conjugate (e.g., desalting, dialysis, chromatography) Quenching->Purification Characterization Characterize Conjugate (e.g., UV-Vis, MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Figure 5: A generalized workflow for bioconjugation experiments.

Detailed Experimental Protocols

Objective: To label a protein with an NHS ester-functionalized molecule.[2]

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[2]

  • Desalting column or dialysis cassette for purification[2]

Methodology:

  • Protein Preparation: Prepare a solution of the protein in the conjugation buffer.[2]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10-20 mM.[2]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[2]

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[2]

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry. Analyze the purity and integrity of the conjugate by SDS-PAGE.[2]

Objective: To label a protein with a maleimide-functionalized molecule.

Materials:

  • Protein with free sulfhydryl groups

  • Conjugation Buffer: Phosphate buffer, pH 6.5-7.5, containing EDTA

  • Reducing agent (e.g., TCEP)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.[2]

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a concentration of 10-20 mM.[2]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide to the reduced protein solution.[2] Flush the reaction vial with nitrogen or argon and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Purification: Remove unreacted maleimide by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[2]

  • Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.[2]

Objective: To conjugate an azide-modified molecule to an alkyne-modified molecule.

Materials:

  • Alkyne-containing biomolecule

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)[1]

  • Copper-chelating ligand (e.g., THPTA)[1]

  • Reaction buffer (e.g., PBS)[1]

Methodology:

  • Prepare a stock solution of the azide- or alkyne-containing protein.[1]

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA.[1]

  • In a reaction tube, combine the protein, the label, and the THPTA ligand.[1]

  • Add the CuSO₄ solution to the mixture.[1]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[1]

  • Incubate the reaction at room temperature for 1-4 hours.[1]

  • Purify the conjugate using a desalting column or other appropriate chromatographic method.

Application in Drug Development: Antibody-Drug Conjugate (ADC) Signaling Pathway

A prime application of bioconjugation is the creation of Antibody-Drug Conjugates (ADCs). ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, allowing for targeted delivery to cancer cells.[]

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cell Death

Figure 6: Mechanism of action of an Antibody-Drug Conjugate (ADC).

The antibody component of the ADC specifically binds to an antigen on the surface of a cancer cell.[] This is followed by internalization of the ADC-antigen complex.[] Inside the cell, the cytotoxic drug is released from the antibody, often within the lysosome, and proceeds to kill the cancer cell, for instance, by damaging its DNA.[]

Conclusion

The field of bioconjugation offers a diverse toolkit of chemical reactions, each with its unique characteristics. While traditional methods like NHS ester and maleimide chemistries are widely used and effective for many applications, the advent of bioorthogonal techniques such as click chemistry and Staudinger ligation has opened up new possibilities for creating highly specific and stable bioconjugates in complex biological environments. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to select the most appropriate crosslinking chemistry for their specific needs, ultimately leading to the development of more effective and innovative bioconjugates for research, diagnostics, and therapeutics.

References

Evaluating the In Vivo Stability of Cbz-NH-PEG8-C2-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of the linker is a critical attribute in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a chemical bridge connecting the targeting moiety to the payload, profoundly influences the pharmacokinetic profile, efficacy, and toxicity of the conjugate. This guide provides a comparative analysis of the in vivo stability of the Cbz-NH-PEG8-C2-acid linker, a non-cleavable linker, against common cleavable alternatives, supported by experimental data and detailed methodologies.

The this compound linker belongs to the class of stable or non-cleavable linkers.[1][2] The carboxybenzyl (Cbz) protected amine and the amide bond formed upon conjugation contribute to its high stability in circulation.[3] This is in contrast to cleavable linkers that are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment.[4]

Comparative Analysis of Linker Stability

The choice between a stable and a cleavable linker is a key consideration in drug design and depends on the desired mechanism of action. Stable linkers, like this compound, rely on the degradation of the targeting moiety (e.g., the antibody in an ADC) within the lysosome to release the payload.[5] This generally leads to higher stability in plasma and a lower risk of premature drug release and associated off-target toxicity.[1][5] Cleavable linkers, on the other hand, can be engineered to be sensitive to enzymes, pH, or redox conditions prevalent in the target tissue.[4]

Quantitative Data Summary

While direct head-to-head in vivo stability data for the this compound linker is not extensively published, we can infer its performance based on the behavior of similar non-cleavable linker classes. The following table summarizes representative in vivo stability data for different linker types from various preclinical studies.

Linker TypeLinker Chemistry ExamplePayload ExampleSpeciesHalf-life (t½) of Intact ConjugateReference
Non-Cleavable (Stable) Thioether (e.g., SMCC) DM1 Human ~10.4 days [5]
Non-Cleavable (Stable)AmideDM1Mouse9.9 days[6]
Cleavable Valine-Citrulline (vc) MMAE Human ~2-3 days [7]
CleavableHydrazoneDoxorubicinMouseVariable, sensitive to pH[4][8]
CleavableDisulfidePBDMouseVariable, sensitive to redox environment[6]

Note: The in vivo half-life is dependent on multiple factors including the antibody, payload, drug-to-antibody ratio (DAR), and the animal model used.[2] The this compound linker, forming a stable amide bond, is expected to exhibit a long half-life similar to other non-cleavable linkers.

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study

This study is designed to determine the concentration of the intact conjugate, total antibody, and free payload in plasma over time.

Materials:

  • Test conjugate (e.g., ADC with this compound linker)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Anticoagulant-coated blood collection tubes (e.g., EDTA)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the test conjugate to a cohort of mice (n=3-5 per time point).[9]

  • Blood Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-dose, collect blood samples via retro-orbital or cardiac puncture under anesthesia.[9]

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.[9] Carefully collect the plasma supernatant and store it at -80°C until analysis.[9]

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of the intact conjugate, total antibody, and free payload using validated ELISA and/or LC-MS/MS methods.[9]

  • Data Analysis: Plot the mean plasma concentrations of each analyte versus time and calculate pharmacokinetic parameters, including the half-life (t½), to assess linker stability.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody and Intact Conjugate Quantification

Procedure:

  • Coating: Coat a 96-well plate with an antigen specific to the antibody portion of the conjugate and incubate.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.[9]

  • Detection:

    • For total antibody quantification, use an HRP-conjugated anti-human IgG antibody.[9]

    • For intact conjugate quantification, use an HRP-conjugated anti-payload antibody.[9]

  • Signal Development: Add a TMB substrate and incubate in the dark.[9]

  • Measurement: Stop the reaction and read the absorbance at 450 nm using a plate reader.[9]

  • Quantification: Generate a standard curve to determine the concentrations in the plasma samples.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload Quantification

Procedure:

  • Sample Preparation: Thaw plasma samples and standards on ice.[9]

  • Protein Precipitation: Add a cold protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard) to the plasma samples to precipitate proteins.[4][9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.[9] Separate the free payload from other components using a suitable liquid chromatography gradient.[9]

  • Detection and Quantification: Detect and quantify the free payload using mass spectrometry in multiple reaction monitoring (MRM) mode.[9] Generate a standard curve to determine the concentration of the free payload in the plasma samples.[9]

Visualizing Experimental Workflows and Logical Relationships

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Sample Analysis cluster_data Data Analysis dosing Dosing (IV) in Mice blood_sampling Blood Sampling (Time Points) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep elisa ELISA (Total Ab & Intact ADC) plasma_prep->elisa Plasma Samples lcms LC-MS/MS (Free Payload) plasma_prep->lcms Plasma Samples pk_analysis Pharmacokinetic Analysis (t½) elisa->pk_analysis lcms->pk_analysis

Caption: Experimental workflow for assessing in vivo linker stability.

linker_comparison cluster_stable Stable (Non-Cleavable) Linker (e.g., this compound) cluster_cleavable Cleavable Linker (e.g., vc, Hydrazone) cluster_outcome Therapeutic Outcome stable_circ High Stability in Circulation lysosomal_deg Lysosomal Degradation of Antibody stable_circ->lysosomal_deg payload_release_stable Payload Release (with amino acid remnant) lysosomal_deg->payload_release_stable stable_outcome Lower Off-Target Toxicity, Wider Therapeutic Window payload_release_stable->stable_outcome cleavable_circ Lower Stability in Circulation tumor_env Tumor Microenvironment (Enzymes, pH) cleavable_circ->tumor_env payload_release_cleavable Payload Release (unmodified) tumor_env->payload_release_cleavable cleavable_outcome Potential for Bystander Effect, Risk of Premature Release payload_release_cleavable->cleavable_outcome start start->stable_circ Conjugate Administration start->cleavable_circ Conjugate Administration

Caption: Logical relationship between linker type and in vivo fate.

References

The Quest for Potent Protein Degraders: A Literature Review of PROTACs Utilizing PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a scarcity of specific, successful PROTACs employing the Cbz-NH-PEG8-C2-acid linker. However, the broader family of PEGylated linkers, particularly those with similar chain lengths, has been instrumental in the development of potent and selective protein degraders. This guide provides a comparative analysis of successful PROTACs that utilize PEG-based linkers, offering insights into the critical role of linker composition and length in achieving robust protein degradation.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation.

While the specific this compound linker is commercially available for PROTAC synthesis, a detailed exploration of scientific databases and publications did not yield specific examples of successful PROTACs incorporating this exact linker with comprehensive biological data. This suggests that while it may be used in ongoing research, detailed findings have not yet been widely disseminated in peer-reviewed literature.

Nevertheless, the principles of linker design can be effectively illustrated by examining successful PROTACs that employ structurally similar polyethylene (B3416737) glycol (PEG) linkers. The length of the PEG chain is a critical parameter that is often empirically optimized to achieve the desired degradation efficiency.

Comparative Analysis of PEGylated PROTACs

To illustrate the structure-activity relationship (SAR) of PEG linkers in PROTACs, the following table summarizes the performance of several published PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Tank-binding kinase 1 (TBK1) with varying PEG linker lengths.

PROTAC Name/SeriesTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK Degrader Series BTKCereblon (CRBN)3-unit PEG>1000<20Ramos
BTKCereblon (CRBN)4-unit PEG50>90Ramos
BTKCereblon (CRBN)5-unit PEG25>95Ramos
BTKCereblon (CRBN)6-unit PEG100~80Ramos
TBK1 Degrader Series TBK1von Hippel-Lindau (VHL)< 12 atoms (alkyl/ether)No Degradation--
TBK1von Hippel-Lindau (VHL)21 atoms (alkyl/ether)396-
TBK1von Hippel-Lindau (VHL)29 atoms (alkyl/ether)29276-

Note: The data presented are representative values compiled from various studies and are intended for illustrative purposes. Direct comparison across different targets and cell lines should be made with caution.

The data clearly demonstrates that linker length is a critical optimization parameter. For the BTK degraders, a "Goldilocks" effect is observed, where a 4- to 5-unit PEG linker provides the optimal balance of flexibility and length to facilitate a productive ternary complex, leading to potent degradation. Linkers that are too short may introduce steric hindrance, while overly long linkers might not effectively bring the two proteins into proximity. Similarly, for the TBK1 degraders, a minimum linker length was required to induce any degradation, with a clear optimal length for maximal potency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are generalized methodologies for key experiments cited in the evaluation of PROTAC performance.

Western Blotting for Protein Degradation

This is a standard technique to quantify the levels of a target protein after PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates.

  • Once cells reach 70-80% confluency, treat them with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours).

  • A vehicle control (e.g., DMSO) must be included.

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Immunoblotting:

  • Normalize protein amounts and load onto an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific for the target protein overnight at 4°C.

  • Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Ternary Complex Formation Assays (e.g., TR-FRET)

This assay assesses the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.

1. Reagents:

  • Purified, tagged target protein (e.g., His-tagged).

  • Purified, tagged E3 ligase complex (e.g., GST-tagged).

  • PROTAC of interest.

  • Lanthanide-labeled anti-tag antibody (e.g., Terbium-anti-His).

  • Fluorescently-labeled anti-tag antibody (e.g., Fluorescein-anti-GST).

  • Assay buffer.

2. Assay Procedure:

  • In a microplate, add the PROTAC at various concentrations.

  • Add a fixed concentration of the tagged target protein and the tagged E3 ligase complex.

  • Add the lanthanide- and fluorescently-labeled antibodies.

  • Incubate for a specified time at room temperature to allow for complex formation.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths.

  • A high TR-FRET signal indicates proximity between the target protein and the E3 ligase, confirming the formation of the ternary complex.

  • Plot the TR-FRET signal against the PROTAC concentration.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships in PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis (with PEG Linker) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Purification->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Purification->Ternary_Complex_Assay Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Lead_Optimization Lead Optimization (Linker Modification) Data_Analysis->Lead_Optimization Ternary_Complex_Assay->Lead_Optimization

Experimental workflow for PROTAC evaluation.

Linker_Logic PROTAC_Design PROTAC Design Linker_Selection Linker Selection PROTAC_Design->Linker_Selection PEG_Linker PEG Linker Linker_Selection->PEG_Linker Alkyl_Linker Alkyl Linker Linker_Selection->Alkyl_Linker Other_Linkers Other Linkers (e.g., Rigid, Click) Linker_Selection->Other_Linkers Linker_Length Linker Length Optimization PEG_Linker->Linker_Length Alkyl_Linker->Linker_Length Biological_Activity Biological Activity (DC50, Dmax) Linker_Length->Biological_Activity

Safety Operating Guide

Safe Disposal of Cbz-NH-PEG8-C2-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of Cbz-NH-PEG8-C2-acid

This guide provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker. Due to the limited availability of specific toxicological data for this compound, it is imperative to treat it as a hazardous chemical and follow all institutional and regulatory guidelines for chemical waste management.

Waste Characterization and Handling

As the toxicological properties of this compound are not fully known, all waste containing this substance must be treated as chemical waste.[1] This includes unused stock solutions, contaminated consumables (e.g., pipette tips, gloves), and reaction mixtures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields

  • A laboratory coat

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial for ensuring laboratory safety and environmental compliance.

Step 1: Waste Segregation and Collection

  • Do not dispose of this compound or any materials contaminated with it down the drain or in regular trash receptacles.

  • Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

Step 2: Spill Management In the event of a spill, follow these immediate steps:

  • Evacuate the immediate area to prevent exposure.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1]

  • Carefully collect the absorbed material and place it into the designated sealed container for hazardous waste.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous chemical waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure all required paperwork and waste manifests are completed accurately and in accordance with local, state, and federal regulations.[1]

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen.
Skin Contact Immediately wash the affected area with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

This information is based on general guidance for similar chemical compounds and should be supplemented with institution-specific safety protocols.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Final Disposal A This compound Waste (Unused product, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly 'Hazardous Waste: this compound' C->D I Store Sealed Container in Designated Secure Area D->I E Spill Occurs F Evacuate Area & Ensure Ventilation E->F G Absorb with Inert Material (e.g., Vermiculite, Sand) F->G H Collect Absorbed Material into Hazardous Waste Container G->H H->I J Contact Institutional EHS or Licensed Waste Contractor I->J K Complete Required Paperwork (Waste Manifest) J->K L Arrange for Waste Pickup & Final Disposal K->L

Caption: A step-by-step workflow for the safe collection and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cbz-NH-PEG8-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cbz-NH-PEG8-C2-acid. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical when handling this compound. The following table summarizes the recommended personal protective equipment.

Body PartPPE RecommendationJustification
Eyes Safety goggles with side-shieldsProtects against splashes of the compound, especially when in solution.
Hands Protective gloves (e.g., Nitrile)Prevents direct skin contact with the chemical.
Body Impervious clothing (e.g., lab coat)Protects against accidental spills and contamination of personal clothing.
Respiratory Suitable respiratorRecommended when handling the powder form to avoid inhalation, or if working with solutions in a non-ventilated area.

An accessible safety shower and eye wash station should be readily available in the laboratory.[1]

Operational Plan: Handling and Storage

Storage: Upon receipt, this compound should be stored at -20°C in a dry environment, avoiding sunlight.[2] Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, as PEG compounds can be hygroscopic.[3][4] It is advisable to limit exposure to moisture and to restore the product under an inert atmosphere.[3]

Handling: this compound is a PEG-based PROTAC linker.[5] Due to the nature of most PEG acid reagents as low-melting solids that can be difficult to weigh and dispense, it is recommended to prepare a stock solution.[4][6]

Experimental Protocol for Preparing a Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening.[4]

  • To minimize air exposure, handle the compound under an inert gas like argon or nitrogen.[4]

  • Dissolve the reagent in a suitable water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3][4][6]

  • Cap the stock solution with a septum and use a syringe for removal to maintain an inert atmosphere.[4]

  • Store the unused stock solution at -20°C.[4][6]

The terminal carboxylic acid group can react with amines in the presence of coupling agents to form stable amide bonds.[2] When using the compound for bioconjugation, non-amine-containing buffers at a pH of 7-9, such as PBS, are recommended.[4][6] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the desired reaction.[4][6]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Unused material and its solutions should be treated as chemical waste. Avoid releasing the product into the environment, and keep it away from drains, water courses, or the soil.[1]

Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling (under inert atmosphere) cluster_disposal Disposal storage_initial Receive and store at -20°C storage_equilibrate Equilibrate to room temperature before use storage_initial->storage_equilibrate handling_dissolve Dissolve in DMSO or DMF to create stock solution storage_equilibrate->handling_dissolve handling_use Use in experiment (e.g., bioconjugation) handling_dissolve->handling_use disposal_waste Dispose of as chemical waste handling_use->disposal_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-NH-PEG8-C2-acid
Reactant of Route 2
Reactant of Route 2
Cbz-NH-PEG8-C2-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.